Barium hydroxide octahydrate
Description
Properties
IUPAC Name |
barium(2+);dihydroxide;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYPQRUOYEARG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153567 | |
| Record name | Barium hydroxide octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12230-71-6 | |
| Record name | Barium hydroxide octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012230716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium hydroxide octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium hydroxide (Ba(OH)2), octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM HYDROXIDE OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5Q5V03TBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Barium hydroxide octahydrate crystal structure and properties
An In-Depth Technical Guide to Barium Hydroxide Octahydrate: Crystal Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This compound, Ba(OH)₂·8H₂O, is a significant inorganic compound with a unique crystalline structure and a wide array of applications across various scientific and industrial fields. This technical guide provides a comprehensive overview of its core properties, including a detailed analysis of its crystal lattice, physicochemical characteristics, and established synthesis protocols. Furthermore, it delves into its critical role in analytical chemistry, organic synthesis, and materials science, offering field-proven insights for researchers, scientists, and drug development professionals. The document emphasizes safe handling procedures and provides detailed experimental workflows to ensure both scientific integrity and practical utility.
Introduction
Barium hydroxide, in its various hydrated forms, is a strong alkaline compound. The octahydrate is the most common and commercially available form, appearing as a white granular or crystalline solid.[1][2] Its distinct properties, particularly its carbonate-free solutions when prepared correctly, make it an invaluable reagent in analytical chemistry.[1] Beyond the laboratory, it serves as a versatile tool in organic synthesis and a precursor for numerous barium-containing materials.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective and safe utilization.
Crystal Structure of this compound
The three-dimensional arrangement of atoms within a crystal dictates many of its macroscopic properties. An X-ray diffraction analysis has elucidated the crystal structure of this compound.
The crystals are monoclinic and belong to the P2₁/n space group.[5] The barium ion (Ba²⁺) is coordinated by eight water oxygen atoms, forming a slightly distorted Archimedean antiprism.[5] Unlike the monohydrate, where ligands are shared, the individual Ba²⁺ centers in the octahydrate do not share ligands.[1] This distinct coordination environment influences its solubility and reactivity.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 9.35 Å |
| b | 9.28 Å |
| c | 11.87 Å |
| β | 99° |
| Formula Units per Cell (Z) | 4 |
| Data from Manohar & Ramaseshan, 1964.[5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
General Properties
This compound is an odorless, white crystalline solid.[3][6] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[3][7]
| Property | Value | Reference(s) |
| Molar Mass | 315.46 g/mol | [1][3] |
| Appearance | White crystalline powder/solid | [3] |
| Density | 2.18 g/cm³ (at 16 °C) | [1] |
| Melting Point | 78 °C (172 °F; 351 K) | [1][3] |
| Boiling Point | 780 °C (1,440 °F; 1,050 K) | [1][3] |
| Basicity (pKb) | 0.15 (first OH⁻), 0.64 (second OH⁻) | [1] |
Solubility
This compound is notably more soluble in hot water than in cold water. It is also soluble in methanol but only sparingly soluble in ethanol and is insoluble in acetone.[3]
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 1.67 |
| 20 | 3.89 |
| 30 | 5.59 |
| 40 | 8.22 |
| 50 | 11.7 |
| 60 | 20.94 |
| 100 | 101.4 |
| Solubility data for BaO, which forms Ba(OH)₂ in water.[1] |
Thermal Decomposition
Upon heating, this compound undergoes dehydration. It converts to the monohydrate when heated in air.[1][8] Further heating to around 800 °C results in decomposition to barium oxide (BaO) and water.[1] In a vacuum at 100 °C, the monohydrate yields BaO and water.[1][8]
The endothermic reaction of this compound with ammonium salts, such as ammonium chloride or ammonium thiocyanate, is a well-known demonstration of a spontaneous endothermic process, producing temperatures cold enough to freeze water.[1][9]
Synthesis and Handling
Synthesis Protocols
Several methods are employed for the synthesis of this compound.
Method 1: From Barium Oxide A straightforward and common laboratory preparation involves dissolving barium oxide in water.[1] This reaction is exothermic. BaO + 9H₂O → Ba(OH)₂·8H₂O
Method 2: From Barium Carbonate This industrial method involves the high-temperature reduction of barium carbonate with a carbon source, followed by hydration.[10]
-
Mix finely powdered barium carbonate with powdered charcoal and a binder like rosin.
-
Heat the mixture in a crucible at a high temperature for approximately one hour.
-
After cooling, cautiously add water to the resulting barium oxide.
-
Heat the mixture to boiling and filter the hot solution.
-
Cool the filtrate to induce crystallization of this compound.
Method 3: Double Displacement Reaction Barium hydroxide can be prepared via a double displacement reaction between a soluble barium salt and a strong base. BaCl₂ + 2NaOH → Ba(OH)₂ + 2NaCl
Handling and Safety
This compound is toxic and corrosive.[3][8] It can cause severe skin burns and eye damage and is harmful if inhaled or ingested.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.[11][12]
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[12][13] It should be kept away from acids and moisture.[3] Due to its reactivity with atmospheric carbon dioxide, containers should be sealed to prevent the formation of insoluble barium carbonate.[13]
Key Applications
The unique properties of this compound lend it to a variety of applications in different scientific disciplines.
Analytical Chemistry: Titration of Weak Acids
A primary application of barium hydroxide is in the titration of weak acids, particularly organic acids.[1][4] Unlike sodium hydroxide and potassium hydroxide, a clear aqueous solution of barium hydroxide is guaranteed to be free of carbonate ions because barium carbonate is insoluble in water.[1] This eliminates a significant source of error in titrations using indicators like phenolphthalein, as carbonate ions are basic and would interfere with the endpoint determination.[1]
Caption: Workflow for the titration of a weak acid with barium hydroxide.
Organic Synthesis
Barium hydroxide serves as a strong base in various organic reactions.[1][14] It is used for the hydrolysis of esters and nitriles.[1] Other applications include its use as a base in aldol condensations and for the decarboxylation of amino acids. It has also been utilized in the preparation of compounds like cyclopentanone and diacetone alcohol.[1]
Industrial and Materials Science Applications
Industrially, barium hydroxide is a precursor to other barium compounds.[1][15] It is used in the production of barium salts, which have applications in pigments and plastics.[4] The monohydrate is employed to dehydrate and remove sulfate from various products, a process that takes advantage of the very low solubility of barium sulfate.[1][15] Other industrial uses include:
Reaction with Carbon Dioxide
Barium hydroxide readily reacts with carbon dioxide to form insoluble barium carbonate.[1][9] This reaction is often used to demonstrate the presence of CO₂ and is the reason its solutions are used as "baryta water" for CO₂ detection.[18][19]
Ba(OH)₂ + CO₂ → BaCO₃↓ + H₂O[9][20]
Caption: Reaction of aqueous barium hydroxide with carbon dioxide gas.
Conclusion
This compound is a compound of significant scientific and industrial importance. Its well-defined crystal structure gives rise to a set of physicochemical properties that make it a versatile reagent. From precise analytical titrations to its role as a strong base in organic synthesis and a precursor in materials science, its utility is extensive. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is paramount for its effective and responsible use in research and development.
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Synthesis and preparation of Barium hydroxide octahydrate in the lab
An In-depth Technical Guide to the Laboratory Synthesis and Preparation of Barium Hydroxide Octahydrate
Authored by: A Senior Application Scientist
Foreword
This compound, Ba(OH)₂·8H₂O, is a significant inorganic compound with a wide array of applications, from its use as a strong base in organic synthesis to its role in analytical chemistry and industrial processes.[1][2] This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles, emphasizing safety, reliability, and the rationale behind each experimental step.
Theoretical Bedrock: Understanding Barium Hydroxide
Barium hydroxide is a strong base, dissociating completely in aqueous solutions to yield barium cations (Ba²⁺) and hydroxide anions (OH⁻).[3] The most common and stable hydrated form at room temperature is the octahydrate, which exists as colorless, monoclinic crystals.[4][5] A key characteristic of barium hydroxide is its reaction with atmospheric carbon dioxide to form insoluble barium carbonate (BaCO₃), a property that necessitates careful handling to maintain the purity of its solutions.[6] This reactivity also makes it a valuable reagent for titrating weak acids, as carbonate-free solutions can be readily prepared.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value |
| Chemical Formula | Ba(OH)₂·8H₂O |
| Molar Mass | 315.46 g/mol [7][8][9] |
| Appearance | White crystalline solid[6][7] |
| Melting Point | 78 °C (melts in its own water of crystallization)[4][7][8] |
| Boiling Point | 780 °C[7][8] |
| Density | 2.18 g/cm³[2][7] |
| Solubility in Water | Varies with temperature (see table below)[10] |
Aqueous Solubility Profile
The solubility of barium hydroxide in water is temperature-dependent, a critical factor for its crystallization-based purification.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 1.5 |
| 20 | 3.48 |
| 40 | 8.2 |
| 60 | 21 |
Data sourced from Sigma-Aldrich.[10]
Synthesis Methodologies: Pathways to this compound
Several viable methods exist for the laboratory synthesis of this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the preparation.
Method 1: Hydration of Barium Oxide
This is a direct and highly exothermic reaction where barium oxide (BaO) reacts with water to form barium hydroxide.[2] The octahydrate then crystallizes from the aqueous solution.
Causality: The strong affinity of the basic oxide (BaO) for water drives this reaction. The exothermicity is substantial, and care must be taken to control the reaction rate.
Experimental Protocol
-
Reagent Preparation: Carefully weigh a desired amount of anhydrous barium oxide powder.
-
Reaction: In a fume hood, cautiously add the barium oxide in small portions to a beaker containing deionized water. The reaction is vigorous and generates significant heat.
-
Dissolution: Stir the mixture until the barium oxide has completely reacted and dissolved. The solution will be hot.
-
Filtration: While still hot, filter the solution through a heated funnel with fluted filter paper to remove any insoluble impurities, such as barium carbonate formed from exposure to air.[11]
-
Crystallization: Cover the beaker and allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[11]
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a desiccator to protect them from atmospheric carbon dioxide.[11]
Workflow Diagram
Caption: Workflow for the synthesis of Ba(OH)₂·8H₂O from Barium Oxide.
Method 2: Double Displacement Reaction
A common laboratory preparation involves the double displacement reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a strong base, typically sodium hydroxide (NaOH).[7]
Causality: This method leverages the low solubility of barium hydroxide in cold water compared to the high solubility of the byproduct, sodium chloride. The reaction is driven by the formation of the less soluble product upon cooling.
Experimental Protocol
-
Solution Preparation: Prepare separate aqueous solutions of barium chloride and sodium hydroxide. It is advisable to warm both solutions to increase the initial solubility of the reactants.
-
Reaction: Slowly add the sodium hydroxide solution to the barium chloride solution with constant stirring. A precipitate of barium hydroxide may form.
-
Redissolution and Filtration: Heat the mixture to dissolve the barium hydroxide precipitate. Perform a hot filtration to remove any insoluble impurities, particularly barium carbonate.
-
Crystallization: Allow the clear filtrate to cool slowly. This compound will crystallize out, while the more soluble sodium chloride remains in the solution.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any residual sodium chloride and sodium hydroxide.
-
Drying: Dry the purified crystals in a desiccator.
Workflow Diagram
Caption: Workflow for Ba(OH)₂·8H₂O synthesis via double displacement.
Purification and Characterization
Purification: Recrystallization
The primary method for purifying this compound is recrystallization from hot water.[6] This technique exploits the significant difference in its solubility at high and low temperatures.
Self-Validating System: The process of recrystallization is inherently self-validating. The formation of well-defined crystals from a clear, saturated solution is a strong indicator of purity. Any insoluble impurities are removed during the initial hot filtration step, while soluble impurities remain in the mother liquor after crystallization.
Characterization
To confirm the identity and purity of the synthesized product, the following characterization techniques are recommended:
-
Melting Point Determination: this compound has a characteristic melting point of 78 °C, where it dissolves in its own water of hydration.[4][7][8]
-
Titration: The purity of the synthesized product can be determined by titrating a known mass of the compound with a standardized solution of a strong acid, such as hydrochloric acid (HCl).
-
Spectroscopic Methods: Techniques such as X-ray diffraction (XRD) can be used to confirm the crystalline structure of the octahydrate.[5]
Safety and Handling
Trustworthiness through Safety: A robust protocol is one that prioritizes safety. All soluble barium compounds, including barium hydroxide, are toxic if ingested or inhaled.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]
-
Handling: Handle barium compounds in a well-ventilated area or a fume hood to avoid inhaling dust.[12][14] Avoid contact with skin and eyes.[12]
-
Storage: Store this compound in tightly sealed containers to protect it from atmospheric moisture and carbon dioxide.[6][12]
-
Emergency Procedures: In case of skin or eye contact, rinse the affected area with copious amounts of water for at least 20 minutes and seek immediate medical attention.[13] If ingested, do not induce vomiting and seek immediate medical attention.[13][15]
Conclusion
The synthesis of this compound in a laboratory setting can be achieved through straightforward and reliable methods. The choice between the hydration of barium oxide and the double displacement reaction will depend on the available starting materials and desired scale. By understanding the chemical principles behind the synthesis and purification, and by adhering to strict safety protocols, researchers can consistently prepare high-purity this compound for their scientific endeavors.
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Solubility of Barium hydroxide octahydrate in water and organic solvents
An In-depth Technical Guide to the Solubility of Barium Hydroxide Octahydrate
Authored by: A Senior Application Scientist
This compound (Ba(OH)₂·8H₂O) is an inorganic compound of significant interest across various scientific disciplines, including analytical chemistry, organic synthesis, and materials science.[1][2] As one of the principal compounds of barium, it serves as a strong base and a precursor for the synthesis of other barium salts.[2][3][4] Its utility is often dictated by its solubility characteristics, which vary dramatically with the solvent system and temperature. This guide provides a comprehensive technical overview of the solubility of this compound in aqueous and organic media, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the physicochemical principles governing its dissolution, present quantitative data, and detail a robust experimental protocol for solubility determination.
Physicochemical Properties of this compound
This compound is a white crystalline solid.[1][5] It is the most common commercial form of barium hydroxide due to its greater stability and ease of handling compared to the anhydrous or monohydrate forms.[3][6] A critical characteristic is its hygroscopic nature and its propensity to readily absorb atmospheric carbon dioxide, forming insoluble barium carbonate (BaCO₃).[1][2][7] This reaction underscores the necessity of storing the compound in tightly sealed containers and preparing its aqueous solutions freshly.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | Ba(OH)₂·8H₂O | [1] |
| Molecular Weight | 315.46 g/mol | [1][3][6] |
| Appearance | White crystalline powder or transparent crystals | [1][6] |
| Density | 2.18 g/cm³ | [1] |
| Melting Point | 78 °C (melts in its own water of crystallization) | [1][3][8] |
| Boiling Point | 780 °C (decomposes) | [1][3] |
| pH | ~12.5 (50 g/L aqueous solution at 20°C) | [2] |
Aqueous Solubility
The solubility of barium hydroxide in water is markedly dependent on temperature. It is slightly soluble in cold water but exhibits a significant increase in solubility as the temperature rises.[9] This positive temperature coefficient is indicative of an endothermic dissolution process, where heat is absorbed from the surroundings to break down the crystal lattice and hydrate the resulting Ba²⁺ and OH⁻ ions. This property is often exploited in purification through recrystallization.
The aqueous solution, commonly known as "baryta water," is strongly alkaline.[8] A key advantage of baryta water in analytical chemistry, particularly for titrating weak acids, is that any contaminating carbonate ions are precipitated as insoluble barium carbonate, ensuring a truly carbonate-free hydroxide solution.[4]
Table 2: Solubility of Barium Hydroxide in Water at Various Temperatures (Data expressed as grams of anhydrous Ba(OH)₂ per 100 mL of water)
| Temperature (°C) | Solubility ( g/100 mL) | Source(s) |
| 0 | 1.67 | |
| 10 | 2.48 | |
| 15 | 5.6 (as octahydrate, equivalent to ~3.0 g anhydrous) | [1][2] |
| 20 | 3.89 | |
| 30 | 5.59 | |
| 40 | 8.22 | |
| 50 | 13.1 | |
| 60 | 20.9 | |
| 80 | 101.4 |
Solubility in Organic Solvents
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a highly polar, ionic compound containing water of hydration, its solubility is greatest in polar protic solvents that can engage in hydrogen bonding and effectively solvate the barium and hydroxide ions.
-
Causality of Solvent Effects: The eight water molecules within the crystal structure play a crucial role. For dissolution to occur in an organic solvent, the solvent molecules must displace these water molecules and successfully solvate the ions. Polar protic solvents like methanol are most effective at this. As the alkyl chain length increases (e.g., ethanol), the nonpolar character of the solvent increases, leading to a rapid decrease in solvating power and, consequently, lower solubility. Aprotic and nonpolar solvents, such as acetone and hydrocarbons, are incapable of disrupting the ionic lattice and solvating the ions, rendering the compound effectively insoluble.[1][10]
Table 3: Qualitative Solubility in Common Organic Solvents
| Solvent | Type | Solubility | Source(s) |
| Methanol | Polar Protic | Soluble / Freely Soluble | [1][6][10] |
| Ethanol | Polar Protic | Sparingly / Slightly Soluble | [1][10][11] |
| Acetone | Polar Aprotic | Insoluble | [1][10][11] |
| Ether | Nonpolar | Insoluble | [5] |
Standardized Protocol for Experimental Solubility Determination
To ensure accurate and reproducible data, a standardized methodology is essential. The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.
Principle:
An excess amount of the solute (this compound) is agitated in the solvent (e.g., deionized water) at a constant temperature for a sufficient period to allow the solution to reach equilibrium saturation. The concentration of the solute in the clear supernatant is then determined analytically.
Step-by-Step Methodology:
-
System Preparation: Add an excess of this compound to a known volume of the chosen solvent in a jacketed glass vessel connected to a temperature-controlled circulating water bath. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Stir the slurry vigorously using a magnetic stirrer. Maintain the desired temperature (e.g., 25.0 ± 0.1 °C) for a minimum of 24 hours. Expertise & Experience Insight: For crystalline hydrates, equilibration can be slow. It is advisable to take samples at multiple time points (e.g., 24, 36, and 48 hours) to validate that the measured concentration is stable, confirming equilibrium has been reached.
-
Sample Collection: Cease agitation and allow the excess solid to settle for at least 2 hours. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to prevent aspiration of solid particles. Trustworthiness Insight: The pipette and filter should be pre-equilibrated at the experimental temperature to prevent temperature fluctuations that could cause precipitation or alter solubility.
-
Gravimetric Analysis & Dilution: Immediately transfer the filtered sample to a tared volumetric flask and record the exact weight. Dilute the sample to the flask's mark with deionized water to prevent crystallization and prepare it for analysis.
-
Quantitative Analysis (Titration): Transfer a precise aliquot of the diluted solution to an Erlenmeyer flask. Add 2-3 drops of phenolphthalein or thymolphthalein indicator. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint (disappearance of the pink/blue color) is reached.[4]
-
Calculation:
-
Calculate the moles of HCl used to neutralize the sample.
-
From the stoichiometry of the reaction (Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O), determine the moles of Ba(OH)₂ in the aliquot.
-
Scale this value up to find the total mass of Ba(OH)₂ in the original supernatant sample.
-
Express solubility as grams of solute per 100 g of solvent or moles per liter (M).
-
Visual Workflow: Isothermal Saturation Method
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A Senior Application Scientist's Guide to the Thermal Decomposition of Barium Hydroxide Octahydrate to Barium Oxide
Abstract: This technical guide provides a comprehensive examination of the thermal decomposition pathway of Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) to Barium Oxide (BaO). Moving beyond a simple procedural outline, this document elucidates the causal mechanisms behind the multi-step dehydration and decomposition process. It details the thermodynamic principles, the role of intermediate hydrates, and the critical experimental parameters that govern the transformation. A validated, field-proven protocol for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is presented, designed to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and materials scientists who require a deep, functional understanding of this fundamental inorganic transformation for applications ranging from catalyst synthesis to advanced materials development.
Foundational Principles of the Ba(OH)₂·8H₂O System
This compound is a crystalline solid that serves as a common laboratory and industrial precursor for other barium compounds[1][2]. Its thermal decomposition is a classic, yet nuanced, example of a multi-stage solid-state reaction. The overall transformation to barium oxide is not a single event but a sequence of distinct dehydration and decomposition steps, each with its own thermodynamic and kinetic profile.
Understanding this pathway is critical for applications where the final product, Barium Oxide (BaO), is desired. BaO is a key component in the manufacturing of certain types of glass, ceramics, and specialty catalysts. Precise control over its production from the hydrated precursor is paramount for achieving the desired purity, particle size, and reactivity of the final oxide product. The process is highly endothermic, a principle famously demonstrated in classroom settings by mixing this compound with an ammonium salt, which absorbs enough heat from the surroundings to freeze water[1][3].
The Stepwise Decomposition Mechanism
The conversion of Ba(OH)₂·8H₂O to BaO proceeds through several key thermal events. The initial phase involves the systematic removal of the eight molecules of water of crystallization, followed by the decomposition of the resulting anhydrous barium hydroxide.
Dehydration: From Octahydrate to Anhydrous
The process begins with the melting of the octahydrate in its own water of crystallization, a phenomenon that occurs at approximately 78 °C[4]. This is immediately followed by the loss of water molecules. The dehydration sequence is generally understood to proceed in stages:
-
Loss of Seven Water Molecules: The octahydrate first loses seven water molecules to form the more stable Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O)[5]. This is the most significant mass loss event during the dehydration phase.
-
Formation of Anhydrous Barium Hydroxide: Upon further heating, the monohydrate loses its final water molecule to yield anhydrous Barium Hydroxide (Ba(OH)₂)[6]. This step typically occurs at temperatures above 100 °C, particularly under vacuum conditions[1][2][7]. Some studies have noted the potential formation of a dihydrate intermediate, particularly in recrystallized samples[8].
Final Decomposition to Barium Oxide
The final and most energy-intensive step is the decomposition of anhydrous Ba(OH)₂ into Barium Oxide (BaO) and water vapor. This reaction requires significantly higher temperatures, typically stated to occur around 800 °C[1][9].
Overall Reaction Pathway: Ba(OH)₂·8H₂O(s) → Ba(OH)₂·H₂O(s) + 7H₂O(g) Ba(OH)₂·H₂O(s) → Ba(OH)₂(s) + H₂O(g) Ba(OH)₂(s) → BaO(s) + H₂O(g)[10]
The logical flow of this multi-stage decomposition is visualized in the diagram below.
Caption: Stepwise thermal decomposition of Ba(OH)₂·8H₂O to BaO.
Core Analytical Workflow: TGA-DSC
To experimentally validate and quantify the decomposition pathway, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is the industry standard.
-
Thermogravimetric Analysis (TGA): This technique provides quantitative data on mass changes as a function of temperature. For this application, TGA is used to precisely measure the mass loss corresponding to the removal of water molecules at each stage, thereby confirming the stoichiometry of the intermediates.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It identifies the endothermic events (heat absorption) associated with melting and each dehydration/decomposition step, providing critical thermodynamic data.
The synergy of these techniques provides a self-validating system. The mass loss events observed in TGA must correspond to the endothermic peaks detected by DSC, ensuring a comprehensive and trustworthy characterization of the material's thermal behavior.
The diagram below outlines the logical workflow for this analysis.
Caption: Experimental workflow for TGA-DSC analysis of Ba(OH)₂·8H₂O.
Validated Experimental Protocol
This protocol describes a robust method for characterizing the thermal decomposition of Ba(OH)₂·8H₂O using a simultaneous TGA-DSC instrument.
4.1 Instrumentation and Materials
-
Instrument: Simultaneous TGA-DSC Analyzer (e.g., Setaram Setsys Evo or equivalent).
-
Crucibles: 100 µL alumina crucibles.
-
Atmosphere: High-purity nitrogen (N₂) or argon (Ar) gas.
-
Sample: this compound (Ba(OH)₂·8H₂O), ACS reagent grade or higher.
4.2 Causality in Experimental Design
-
Crucible Choice: Alumina is chosen for its high thermal stability and inertness, preventing any reaction with the sample or its decomposition products at temperatures up to 900°C.
-
Inert Atmosphere: An inert gas flow (e.g., nitrogen) is critical. Barium hydroxide readily absorbs atmospheric carbon dioxide to form barium carbonate (BaCO₃)[6][11]. BaCO₃ is thermally stable at 800°C and its presence would lead to significant errors in the final mass loss measurement and incorrect identification of BaO as the final product[12]. The inert atmosphere purges the furnace of CO₂ and other reactive gases.
4.3 Step-by-Step Methodology
-
Tare Crucible: Place an empty alumina crucible in the TGA balance and tare it.
-
Sample Loading: Transfer approximately 5-10 mg of Ba(OH)₂·8H₂O into the tared crucible. Record the exact initial mass. Rationale: This sample size is small enough to minimize thermal gradients within the sample but large enough to provide a clear, measurable signal.
-
Instrument Setup: Place the sample crucible onto the TGA measurement sensor. Place an empty, tared alumina crucible on the reference sensor.
-
Purge System: Close the furnace and purge the system with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes. Rationale: This ensures the complete removal of atmospheric contaminants before heating begins.
-
Thermal Program: Program the instrument with the following thermal profile:
-
Segment 1: Equilibrate at 30 °C.
-
Segment 2: Ramp temperature from 30 °C to 900 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate provides a good balance between resolution of thermal events and experimental run time. Slower rates can offer better separation of close events, while faster rates can shift transition temperatures higher[13].
-
Segment 3: Hold at 900 °C for 10 minutes. Rationale: An isothermal hold ensures the decomposition reaction proceeds to completion.
-
-
Data Acquisition: Begin the experiment and record the sample mass, temperature, and differential heat flow throughout the program.
4.4 Data Interpretation
-
Analyze the TGA Curve (Mass vs. Temperature):
-
Calculate the percentage mass loss for each distinct step.
-
Compare the experimental mass loss percentages to the theoretical values for the dehydration of the octahydrate to the monohydrate, the monohydrate to the anhydrous form, and the final decomposition to BaO.
-
-
Analyze the DSC Curve (Heat Flow vs. Temperature):
-
Identify the onset and peak temperatures for each endothermic event.
-
Correlate each endothermic peak with a corresponding mass loss step on the TGA curve. The first major event should correspond to the combined melting and initial dehydration. Subsequent events correspond to further dehydration and the final decomposition.
-
Summary of Quantitative Decomposition Data
The thermal decomposition of Ba(OH)₂·8H₂O is characterized by distinct stages, each with a theoretical mass loss based on its stoichiometry.
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |
| Ba(OH)₂·8H₂O → Ba(OH)₂·H₂O | ~78 - 120 | 39.95% | 39.95% |
| Ba(OH)₂·H₂O → Ba(OH)₂ | ~120 - 400 | 5.71% | 45.66% |
| Ba(OH)₂ → BaO | ~400 - 800+ | 5.71% | 51.37% |
Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.[8][14] The theoretical calculations are based on the molar masses: Ba(OH)₂·8H₂O (315.46 g/mol ), Ba(OH)₂·H₂O (189.36 g/mol ), Ba(OH)₂ (171.34 g/mol ), BaO (153.33 g/mol ), and H₂O (18.015 g/mol ).
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process that can be reliably characterized using standard thermal analysis techniques. This guide has detailed the underlying chemical transformations from the initial hydrated state to the final oxide product. By employing the validated TGA-DSC protocol presented, researchers can ensure the generation of accurate and reproducible data. A causal understanding of experimental parameters, particularly the necessity of an inert atmosphere to prevent carbonate formation, is essential for achieving trustworthy results. This foundational knowledge is indispensable for the controlled synthesis of high-purity barium oxide and for the broader application of thermal analysis in materials science.
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Sciencemadness Wiki. (2024). Barium hydroxide. Retrieved from [Link]
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Wikipedia. (n.d.). Barium hydroxide. Retrieved from [Link]
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ResearchGate. (2008). Low-Temperature Heat Capacities and Thermodynamic Properties of Octahydrated Barium Dihydroxide, Ba(OH)2·8H2O(s). Retrieved from [Link]
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chemeurope.com. (n.d.). Barium hydroxide. Retrieved from [Link]
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ResearchGate. (2003). Thermal decomposition kinetics of barium 2,4,6-trinitroresorecinate monohydrate. Retrieved from [Link]
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MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link]
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ResearchGate. (2002). Barium titanate via thermal decomposition of Ba,Ti-precursor complexes: The nature of the intermediate phases. Retrieved from [Link]
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ResearchGate. (1988). A Study of the Thermal Decomposition of BaCO3. Retrieved from [Link]
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Flinn Scientific Canada. (n.d.). Cool Reaction. Retrieved from [Link]
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ResearchGate. (2023). Comprehensive Evaluation of this compound for Reliable Thermal Energy Storage: Supercooling Suppression and Corrosion Compatibility. Retrieved from [Link]
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Scirp.org. (2018). This compound (Ba(OH)2·8H2O) as a Substitute Alternative for Barium Carbonate (BaCO3) in Synthesis Superconductor of Nd1Ba2Cu3O7-δ Phase. Retrieved from [Link]
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ResearchGate. (2019). Experimental investigation of this compound as latent heat storage materials. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. An endothermic process when, Ba(OH)2.8H2O and NH4Cl. Retrieved from [Link]
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SciSpace. (1981). Hydrates of barium hydroxide. preparation, thermal decomposition and x-ray data. Retrieved from [Link]
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Sdfine. (n.d.). Ba(OH)2 .8H2 O. Retrieved from [Link]
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ResearchGate. (2015). Ba(OH)2·8H2O composite phase-change material and its heat release characteristics in solar photovoltaic/photo-thermal collectors. Retrieved from [Link]
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An In-depth Technical Guide to the Endothermic Reaction of Barium Hydroxide Octahydrate with Ammonium Salts
This whitepaper provides a comprehensive technical overview of the spontaneous endothermic reaction between solid barium hydroxide octahydrate and solid ammonium salts. This reaction serves as a powerful illustration of entropy-driven processes, where a significant increase in disorder compensates for an unfavorable enthalpy change, causing a dramatic decrease in temperature. This guide is intended for researchers, scientists, and drug development professionals who can leverage the principles of thermodynamic control in various applications.
Foundational Thermodynamic Principles
The reaction between this compound and ammonium salts is a classic example of a process governed by the second law of thermodynamics. The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is defined by the equation:
ΔG = ΔH - TΔS [1]
Where:
-
ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.[1]
-
ΔH is the change in enthalpy. A positive value signifies an endothermic reaction that absorbs heat from its surroundings.[1]
-
T is the temperature in Kelvin.
-
ΔS is the change in entropy. A positive value indicates an increase in the disorder or randomness of the system.[1]
In this specific reaction, the enthalpy change (ΔH) is positive, meaning the reaction absorbs a significant amount of heat from its surroundings.[1] Despite this, the reaction is spontaneous because the entropy change (ΔS) is very large and positive.[1] The reaction transforms two solid reactants into a liquid solution, a gas, and a greater number of moles of products, leading to a substantial increase in disorder.[1] This large positive TΔS term outweighs the positive ΔH, resulting in a negative ΔG and a spontaneous reaction.[1][2]
1.1. The Critical Role of Water of Crystallization
The water of crystallization in this compound (Ba(OH)₂·8H₂O) is not a mere spectator in this reaction. It plays a crucial role by acting as a solvent, enabling the dissociation of the ionic solids.[1] This creates a slushy, semi-aqueous environment where the ions can become mobile and react with each other.[1] The presence of these eight water molecules per formula unit of barium hydroxide is essential for the reaction to proceed readily at room temperature.[3][4] Without this built-in solvent, the reaction between the two solids would be significantly slower, if it occurred at all.
Reaction Mechanisms and Stoichiometry
The reaction proceeds via an acid-base neutralization. The ammonium ion (NH₄⁺) from the ammonium salt acts as a weak acid, while the hydroxide ion (OH⁻) from the barium hydroxide acts as a strong base.[5]
2.1. Reaction with Ammonium Thiocyanate
When mixed, solid this compound and solid ammonium thiocyanate undergo a rapid reaction.[6][7]
Balanced Chemical Equation: Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l)[1][6][8]
The production of ammonia gas, an aqueous solution of barium thiocyanate, and a significant amount of liquid water from two solids leads to a massive increase in the entropy of the system.[1][6][8]
2.2. Reaction with Ammonium Chloride
A similar endothermic reaction occurs with ammonium chloride.
Balanced Chemical Equation: Ba(OH)₂·8H₂O(s) + 2 NH₄Cl(s) → BaCl₂·2H₂O(s) + 2 NH₃(aq) + 8 H₂O(l)[9]
This reaction is also highly endothermic, causing a significant temperature drop.[10][11]
2.3. Reaction with Ammonium Nitrate
Ammonium nitrate also reacts with this compound in a spontaneous endothermic process.[12]
Balanced Chemical Equation: Ba(OH)₂·8H₂O(s) + 2 NH₄NO₃(s) → Ba(NO₃)₂(aq) + 2 NH₃(aq) + 10 H₂O(l)[12]
Quantitative Thermodynamic Data
The endothermic nature of these reactions is quantifiable through their thermodynamic parameters. The following table summarizes the key data for the most commonly demonstrated reaction with ammonium salts.
| Ammonium Salt | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Observed Temperature Drop |
| Ammonium Thiocyanate | +102.2 kJ/mol[1] | +495 J/mol·K[1] | ≈ 35-45 °C[1][12] |
| Ammonium Chloride | +90.66 kJ[13] to +105.1kJ[5][10] | Can reach -20 °C[10] | |
| Ammonium Nitrate | Approximately 45 °C[12] |
Experimental Protocols
This section outlines a detailed methodology for demonstrating the endothermic reaction. Strict adherence to safety protocols is mandatory.
4.1. Materials and Equipment
-
Chemicals:
-
Equipment:
4.2. Step-by-Step Experimental Workflow
The following workflow details the experimental steps for the reaction between this compound and ammonium thiocyanate.
-
Preparation: In a well-ventilated area or a fume hood, place a small puddle of water (2-3 mL) on the wooden block.[1][8]
-
Weighing Reactants: Separately weigh approximately 32 g of this compound and 16 g of ammonium thiocyanate.[1][8]
-
Initiating the Reaction: Add both solid reactants to the Erlenmeyer flask.[1][8]
-
Mixing: Stopper the flask and shake or stir vigorously with a stirring rod for about 60 seconds.[1][8] You will observe the solids beginning to liquefy and form a slushy mixture.[6][8]
-
Observation: Place the flask onto the puddle of water on the wooden block and insert a thermometer into the reacting mixture.[1][8] The temperature will drop significantly, and the flask will freeze to the wooden block.[6][8][9]
-
Gas Detection: The characteristic smell of ammonia will be evident.[7] You can confirm the basic nature of the evolved gas by holding a piece of dampened litmus paper over the mouth of the flask.[8]
Caption: Step-by-step experimental workflow.
Reaction Mechanism Visualization
The reaction is initiated by the interaction of the two solids, facilitated by the water of crystallization.
Caption: Reaction mechanism overview.
Safety and Handling
-
Toxicity: Barium compounds are toxic if ingested.[1][7] Ammonium salts are also harmful.[1][7] Avoid creating dust and wash hands thoroughly after handling.[1]
-
Ammonia Gas: The reaction produces ammonia gas, which is a respiratory irritant.[1][7] This experiment must be performed in a well-ventilated area or a fume hood.[11]
-
Thermal Hazard: The flask becomes cold enough to cause frostbite upon prolonged contact.[1][7] Handle the flask with tongs or appropriate thermal gloves.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, chemical-resistant gloves, and a chemical-resistant apron.[7][11]
-
Disposal: Dispose of the resulting mixture in a designated hazardous waste container for heavy metals.[9][12]
Applications and Further Research
The principle of entropy-driven endothermic reactions has several applications, including:
-
Commercial Cold Packs: Many instant cold packs utilize the endothermic dissolution of ammonium nitrate in water.[14]
-
Cryochemistry: The study of chemical reactions at low temperatures can reveal unique reaction pathways and intermediates.[15][16]
-
Energy Storage: Phase-change materials can absorb and release large amounts of heat during melting and freezing, a concept related to the thermodynamics of this reaction.[17]
Further research could explore the kinetics of these solid-state reactions and investigate other pairs of reactants that exhibit similar dramatic endothermic behavior. The optimization of these reactions could lead to more efficient and environmentally friendly cooling technologies.
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Endothermic Reaction - Chemical Education Xchange. [Link]
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[FREE] Use enthalpy notation to express the enthalpy change of the reaction between ammonium chloride and barium - brainly.com. [Link]
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A Comprehensive Technical Guide to Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) for Advanced Research Applications
This guide provides an in-depth exploration of the physical and chemical properties of barium hydroxide octahydrate (Ba(OH)₂·8H₂O), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the causality behind its characteristics and provides actionable experimental protocols, ensuring scientific integrity and practical applicability.
Introduction: Understanding the Utility of a Strong Base
This compound is a crystalline inorganic compound with the chemical formula Ba(OH)₂·8H₂O. It is a strong base, a property that defines its extensive use in both laboratory and industrial settings. Unlike the more common alkali metal hydroxides like NaOH and KOH, barium hydroxide offers unique advantages, particularly in analytical chemistry and organic synthesis, due to the low solubility of its carbonate salt.[1][2] This guide will delve into the fundamental properties of Ba(OH)₂·8H₂O, providing a robust framework for its effective and safe utilization in research environments.
Physicochemical Properties: A Quantitative Overview
The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. For Ba(OH)₂·8H₂O, these properties dictate its handling, storage, and application.
Physical Properties
This compound typically appears as a white, crystalline solid.[3] It is efflorescent, meaning it can lose water of hydration when exposed to air.[4]
| Property | Value | Source(s) |
| Molar Mass | 315.46 g/mol | [1] |
| Appearance | White, monoclinic crystals | [5] |
| Density | 2.18 g/cm³ | [1] |
| Melting Point | 78 °C (172 °F; 351 K) | [1] |
| Solubility in Water | 5.6 g/100 g of water at 288 K (15 °C) | [6][7] |
| pH of Saturated Solution | ~12.5 | [8] |
Chemical Properties
The chemical behavior of this compound is dominated by its strong basicity. In aqueous solution, it fully dissociates to yield barium ions (Ba²⁺) and hydroxide ions (OH⁻).[9]
Reaction with Acids: As a strong base, it readily neutralizes acids in a highly exothermic reaction to form a barium salt and water. For example, with hydrochloric acid:
Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O[10]
Reaction with Carbon Dioxide: A key characteristic of barium hydroxide is its reaction with carbon dioxide to form insoluble barium carbonate (BaCO₃).[1] This property is advantageous in analytical chemistry as it allows for the preparation of carbonate-free standard solutions for titrations.[2]
Ba(OH)₂ + CO₂ → BaCO₃(s) + H₂O
Thermal Decomposition: Upon heating, this compound undergoes a multi-step decomposition. It first loses its water of hydration and then, at higher temperatures (around 800 °C), decomposes to barium oxide (BaO) and water.[1]
Ba(OH)₂·8H₂O(s) → Ba(OH)₂(s) + 8H₂O(g) Ba(OH)₂(s) → BaO(s) + H₂O(g)
Crystal Structure: A Deeper Look
The crystal structure of this compound has been determined by X-ray diffraction.[11] The barium ion (Ba²⁺) is eight-coordinated, surrounded by eight water molecules in a distorted square antiprismatic geometry.[1][8] These individual coordination polyhedra are linked together through a network of hydrogen bonds involving the hydroxide ions and the water molecules.[11] This intricate hydrogen-bonding network is crucial to the stability of the hydrated crystal.
Caption: Conceptual representation of the Ba²⁺ coordination sphere.
Advanced Applications in Research and Development
The unique properties of this compound lend themselves to a variety of specialized applications.
Organic Synthesis
As a strong, yet relatively mild, base, Ba(OH)₂ is employed in various organic transformations. It is particularly useful for the hydrolysis of esters and nitriles, especially when other bases might cause unwanted side reactions.[1] It also serves as a base in aldol condensations and other condensation reactions. Its catalytic activity is being explored in the synthesis of various organic compounds, including phenolic resins.[12]
Pharmaceutical and Drug Development
In the pharmaceutical industry, high-purity barium hydroxide is used in the synthesis of other barium salts and as a component in some drug formulations. Its ability to enhance drug stability and bioavailability is an area of active research. For instance, it has been investigated for its potential in the formulation of nanoparticles for targeted drug delivery.
Experimental Protocols
To ensure the reliable and reproducible use of this compound in a research setting, standardized experimental protocols are essential.
Determination of Purity by Acid-Base Titration
This protocol outlines the determination of the purity of a Ba(OH)₂·8H₂O sample by titration with a standardized solution of hydrochloric acid (HCl).
Materials:
-
This compound sample
-
Standardized ~0.1 M Hydrochloric acid (HCl) solution
-
Phenolphthalein indicator solution
-
Deionized, CO₂-free water
-
Burette, pipette, conical flasks, analytical balance
Procedure:
-
Preparation of Barium Hydroxide Solution: Accurately weigh approximately 3.15 g of the Ba(OH)₂·8H₂O sample and dissolve it in 100 mL of CO₂-free deionized water in a volumetric flask.
-
Titration Setup: Rinse and fill a burette with the standardized ~0.1 M HCl solution.
-
Sample Preparation: Pipette 25.00 mL of the barium hydroxide solution into a conical flask. Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titration: Titrate the barium hydroxide solution with the HCl solution from the burette with constant swirling until the pink color of the indicator disappears. Record the final volume of HCl used.
-
Repeat: Repeat the titration at least two more times to ensure concordant results.
-
Calculation: The molarity of the barium hydroxide solution can be calculated using the formula: M₁V₁ = 2(M₂V₂), where M₁ and V₁ are the molarity and volume of the Ba(OH)₂ solution, and M₂ and V₂ are the molarity and volume of the HCl solution.[10] The purity of the original sample can then be determined from the calculated molarity.
Caption: Workflow for purity determination by titration.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to study the thermal decomposition of Ba(OH)₂·8H₂O.
Materials:
-
This compound sample
-
Thermogravimetric analyzer (TGA)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the Ba(OH)₂·8H₂O sample into a TGA pan.
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min.
-
Maintain an inert atmosphere with a nitrogen flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting TGA curve (mass loss vs. temperature). The distinct steps in the curve correspond to the loss of water of hydration and the decomposition of anhydrous barium hydroxide. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
Caption: Workflow for thermogravimetric analysis.
Safety and Handling
This compound is a corrosive and toxic substance.[3] It can cause severe skin burns and eye damage.[3] Ingestion is harmful and can be fatal.[8] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
Conclusion
This compound is a versatile and valuable reagent for a wide range of research applications. A thorough understanding of its physical and chemical properties, coupled with the use of standardized experimental protocols, is paramount for its safe and effective use. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate Ba(OH)₂·8H₂O into their work, paving the way for new discoveries and innovations.
References
- Manohar, H., & Ramaseshan, S. (1964). The crystal structure of this compound Ba(OH)2 - 8H2O.
- Sacerdoti, M., Bertolasi, V., & Accorsi, C. A. (1990). A redetermination of the crystal structure of this compound Ba(OH)2 · 8H2O.
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Wikipedia. (n.d.). Barium hydroxide. Retrieved from [Link]
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Reports and Data. (n.d.). Barium Hydroxide for Pharmaceutical Market. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Barium Hydroxide in Chemical Synthesis and Laboratory Analysis. Retrieved from [Link]
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Application of Barium Hydroxide. (n.d.). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Barium Hydroxide in Modern Industry. Retrieved from [Link]
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Turito. (2022, September 6). Barium Hydroxide: A Detailed Concept. Retrieved from [Link]
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Ataman Kimya. (n.d.). BARIUM HYDROXIDE. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 16.6 Titrations and Neutralization Calculations – Enhanced Introductory College Chemistry. Retrieved from [Link]
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PENPET. (n.d.). Barium Hydroxide – Efficient Solution for Industrial Applications. Retrieved from [Link]
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YouTube. (2014, November 23). Titration Stoichiometry HCl and Ba(OH)2. Retrieved from [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
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Applied Technical Services. (n.d.). TGA Moisture Analysis. Retrieved from [Link]
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Nagwa. (n.d.). Question Video: Using Strong Acid-Strong Base Titration Data to Calculate the Concentration of the Base. Retrieved from [Link]
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chemeurope.com. (n.d.). Barium hydroxide. Retrieved from [Link]
- Brainly. (2023, June 30). The solubility of Ba(OH)2·8H2O in water at 288K is 5.6 g per 100 g of water. What is the molality of the hydroxide ions in saturated solution of Ba(OH)2.
- Shaalaa.com. (n.d.). The solubility of Ba(OH)2.8H2O in water at 288 K is 5.6 g per 100 g of water.
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Understanding the hygroscopic nature of Barium hydroxide octahydrate
An In-Depth Technical Guide to the Hygroscopic Nature of Barium Hydroxide Octahydrate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
This compound, Ba(OH)₂·8H₂O, is a compound that commands respect in the laboratory. While well-known for its strong basicity and utility in synthesis and titration, its profound interaction with atmospheric moisture—its hygroscopic nature—is a critical characteristic that dictates its stability, reactivity, and handling.[1][2] This guide moves beyond a superficial acknowledgment of this property. We will dissect the mechanisms of water uptake and loss, provide actionable protocols for its characterization, and explore the significant implications this has for its application, particularly within the demanding context of pharmaceutical development. Understanding this behavior is not merely an academic exercise; it is fundamental to ensuring reproducibility in research and maintaining the integrity of advanced formulations.
Section 1: Core Physicochemical Properties of this compound
This compound is a white, crystalline solid.[2] As a hydrated salt, its properties are intrinsically linked to the eight molecules of water integrated into its crystal lattice. This water of hydration is not merely passive; it influences the compound's solubility, stability, and thermal behavior.[2] A foundational understanding of its properties is essential before delving into its interaction with atmospheric moisture.
| Property | Value / Description | Source(s) |
| Chemical Formula | Ba(OH)₂·8H₂O | [2][3] |
| Molar Mass | 315.46 g/mol | [4] |
| Appearance | White crystalline powder or colorless crystals | [2][3] |
| Density | ~2.18 g/cm³ | [4] |
| Melting Point | 78 °C (172 °F) | [3][5] |
| Solubility in Water | 5.6 g/100 mL at 15 °C | [2] |
| Stability | Stable under normal conditions, but highly reactive with atmospheric CO₂.[3] Effloresces in dry air.[3] |
Section 2: The Dual Nature of Water Interaction: Hygroscopicity and Efflorescence
The interaction of Ba(OH)₂·8H₂O with atmospheric water is a dynamic equilibrium. It is defined by two opposing phenomena:
-
Hygroscopicity : The ability of a substance to attract and hold water molecules from the surrounding environment, typically at moderate to high relative humidity (RH).[6]
-
Efflorescence : The process where a hydrated crystal loses its water of crystallization to the atmosphere when the ambient vapor pressure is lower than the hydrate's vapor pressure.[3]
For this compound, this means it can either absorb additional moisture from a humid environment or lose its structural water in a dry one, often transitioning to the more stable monohydrate (Ba(OH)₂·H₂O).[3][4] This dual behavior is a critical consideration for storage and handling.
Furthermore, its hygroscopic nature is complicated by a high reactivity with carbon dioxide (CO₂). The absorbed surface moisture facilitates a rapid reaction with atmospheric CO₂, forming insoluble barium carbonate (BaCO₃).[2][3][4] This process not only consumes the active ingredient but also results in a turbid appearance in solutions, which can interfere with applications like titrations where a clear endpoint is necessary.[4]
Caption: Water interaction pathways for this compound.
Section 3: Quantifying Hygroscopicity: Methodologies and Data Interpretation
To manage a hygroscopic material effectively, its behavior must be quantified. The primary method for this is determining the moisture sorption isotherm, which plots the equilibrium moisture content of a sample as a function of relative humidity at a constant temperature.[7][8]
Pillar of Trust: Self-Validating Protocols
The protocols described below are designed to be self-validating. By starting with a defined "dry" state and systematically exposing the material to controlled humidity levels, the resulting data provides a clear and reproducible profile of the material's interaction with water. This systematic approach ensures that observations are not artifacts of pre-existing moisture content but are true representations of the material's intrinsic properties.[9]
Experimental Protocol 1: Gravimetric Analysis using Controlled Humidity Chambers
This method provides a foundational understanding of hygroscopicity using standard laboratory equipment.
Causality : The principle relies on the creation of a stable relative humidity environment using saturated salt solutions. A pre-dried sample is exposed to this environment, and any mass change is directly attributable to water sorption.[9][10]
Methodology:
-
Sample Preparation : Place approximately 1.0 g of this compound, accurately weighed, into a pre-weighed, shallow glass dish.
-
Drying : Place the sample in a vacuum desiccator containing a suitable desiccant (e.g., anhydrous calcium chloride) at room temperature until a constant weight is achieved (typically 24-48 hours). This establishes the initial "dry" mass.
-
Exposure : Prepare a series of sealed desiccators, each containing a saturated solution of a different salt to maintain a specific relative humidity (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~54% RH). Place a calibrated thermo-hygrometer in each desiccator for verification.
-
Equilibration : Transfer the dried sample into one of the humidity chambers. Store at a constant temperature (e.g., 25°C).
-
Data Collection : Weigh the sample at regular intervals (e.g., 2, 6, 12, 24 hours) until a constant weight is achieved, indicating equilibrium.
-
Calculation : Calculate the percentage weight gain using the formula: % Weight Gain = [(W_final - W_dry) / W_dry] * 100
-
Analysis : Repeat for different RH levels to build a sorption profile.
Experimental Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
DVS is a high-precision, automated technique that provides detailed sorption and desorption kinetics.[11][12]
Causality : A DVS instrument flows a carrier gas with a precisely controlled vapor concentration over a small sample suspended from an ultramicrobalance.[12] This allows for the rapid and accurate measurement of mass changes as the sample absorbs or desorbs water in response to programmed changes in humidity.
Methodology:
-
Sample Loading : Place 5-15 mg of the sample onto the DVS sample pan.
-
Initial Drying : Program the instrument to maintain 0% RH at 25°C until the sample mass stabilizes ( dm/dt ≤ 0.002% per minute). This establishes the reference dry mass.
-
Sorption Phase : Program a stepwise increase in humidity, for example, from 0% to 90% RH in 10% RH increments. At each step, the instrument holds the RH constant until mass equilibrium is reached.
-
Desorption Phase : Following the sorption phase, program a stepwise decrease in humidity from 90% back to 0% RH to measure water loss and assess hysteresis.
-
Data Analysis : The instrument software automatically plots the percentage change in mass versus RH, generating a detailed moisture sorption-desorption isotherm.
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Data Interpretation: Hygroscopicity Classification
The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain after 24 hours of storage at 25°C and 80% RH.[9][13]
| Classification | % Weight Gain (w/w) | Potential State of Ba(OH)₂·8H₂O |
| Non-hygroscopic | < 0.2% | Unlikely for this compound. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | May lose some water of crystallization (effloresce) or gain a small amount of surface moisture. |
| Hygroscopic | ≥ 2% and < 15% | Likely classification. Significant surface moisture uptake, potential for caking. |
| Very hygroscopic | ≥ 15% | Powder may become damp, leading to significant handling issues. |
| Deliquescent | Sufficient water is absorbed to form a liquid solution | Possible at very high RH, leading to complete loss of solid form. |
Section 4: Implications for Drug Development and Scientific Research
The hygroscopic nature of Ba(OH)₂·8H₂O is not a trivial property; it has profound consequences that must be actively managed.[1][14]
-
Chemical Stability : As a strong base, the presence of absorbed surface water can accelerate degradation pathways for sensitive active pharmaceutical ingredients (APIs) through base-catalyzed hydrolysis.[15] The facilitated reaction with CO₂ also leads to a loss of potency and the introduction of an insoluble impurity (BaCO₃).[4]
-
Physical Stability : Moisture uptake can act as a plasticizer, potentially inducing phase transitions or recrystallization in amorphous materials formulated with the compound.[15] For the crystalline Ba(OH)₂·8H₂O itself, excessive moisture can lead to particle agglomeration and caking, destroying powder flowability.[16]
-
Manufacturing and Handling : Poor powder flow due to moisture-induced caking can lead to inaccurate dosing, variations in tablet weight, and challenges in processes like milling and blending.[15][16] The material may stick to manufacturing equipment, leading to process interruptions and yield loss.[16]
-
Formulation Strategy : When using Ba(OH)₂·8H₂O in a solid dosage form, its hygroscopicity necessitates careful selection of excipients. It may be necessary to incorporate desiccants into the formulation or use protective film coatings to create a moisture barrier.[15]
-
Analytical Procedures : For its use as a titrant, the absorption of CO₂ is a major source of error, as it consumes the hydroxide ions and reduces the effective concentration of the standard solution.[4] Solutions of baryta water must be freshly prepared and protected from atmospheric exposure.
Section 5: Authoritative Recommendations for Storage and Handling
Given its hygroscopic, corrosive, and toxic nature, rigorous adherence to proper storage and handling protocols is mandatory.
-
Storage : Store in tightly sealed containers in a cool, dry, and well-ventilated area.[17] The storage environment should be protected from moisture and sources of CO₂. Storage at a controlled, low relative humidity is ideal.
-
Handling : Minimize dust generation.[17] Handle exclusively in a well-ventilated area or a chemical fume hood.[17]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and appropriate protective clothing to prevent skin and eye contact.[17][18] Due to its corrosive nature, any contact can cause severe burns.[18]
-
Incompatibilities : Keep away from acids, oxidizers, and metals such as zinc, which it can corrode.[3]
Conclusion
The hygroscopic nature of this compound is a defining characteristic that is inseparable from its chemical identity. For the researcher, scientist, or drug development professional, this property presents both challenges and opportunities. By understanding the mechanisms of water interaction, employing robust quantitative methods like DVS, and implementing rigorous handling protocols, the risks associated with its hygroscopicity can be effectively mitigated. This allows its powerful basicity and unique chemical properties to be harnessed with precision, consistency, and safety, ensuring the integrity of experimental results and the quality of final products.
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Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Hygroscopicity: Significance and symbolism. (2026, January 6). Digital Psychology. Retrieved from [Link]
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Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]
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Goh, C. F., et al. (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Retrieved from [Link]
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van der Heijden, A., et al. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design. Retrieved from [Link]
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Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved from [Link]
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van der Heijden, A., et al. (2022). Understanding the Hydration Process of Salts: The Relation between Surface Mobility and Metastability. Crystal Growth & Design. Retrieved from [Link]
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Absorption of Water and Electrolytes. (n.d.). Colorado State University. Retrieved from [Link]
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MODE OF WATER ABSORPTION – ACTIVE AND PASSIVE ABSORPTION AND FACTORS AFFECTING ABSORPTION. (n.d.). Sasurie College of Arts & Science. Retrieved from [Link]
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Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Retrieved from [Link]
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Tereshchenko, A. G., & Andronikova, I. G. (2018). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. Retrieved from [Link]
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Tereshchenko, A. G. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Omics International. Retrieved from [Link]
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Tereshchenko, A. G. (2017). Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents. ResearchGate. Retrieved from [Link]
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Water Absorption. (2021, July 28). Biology LibreTexts. Retrieved from [Link]
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Napte, B. (2024, March 7). Classification of Hygroscopicity. Pharma Growth Hub. Retrieved from [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.net. Retrieved from [Link]
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Barium hydroxide. (n.d.). Wikipedia. Retrieved from [Link]
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Dynamic Vapor Sorption (DVS) Analysis. (n.d.). ProUmid. Retrieved from [Link]
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Cai, C., & Zhang, Y. H. (2021). A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance. Scientific Data. Retrieved from [Link]
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Dynamic Vapor Sorption. (n.d.). Surface Measurement Systems. Retrieved from [Link]
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Schlenker, J. C., et al. (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. The Journal of Physical Chemistry A. Retrieved from [Link]
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Dynamic Vapor Sorption. (n.d.). AQUALAB. Retrieved from [Link]
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Schlenker, J. C., et al. (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. PubMed. Retrieved from [Link]
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Schlenker, J. C., et al. (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. ResearchGate. Retrieved from [Link]
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Moisture Sorption Isotherms. (n.d.). ProUmid. Retrieved from [Link]
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Dynamic Vapor Sorption. (n.d.). METTLER TOLEDO. Retrieved from [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2019). Semantic Scholar. Retrieved from [Link]
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Safety Data Sheet: Barium hydroxide Hydrate. (2016). Carl ROTH. Retrieved from [Link]
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Experimental investigation of this compound as latent heat storage materials. (n.d.). ScienceDirect. Retrieved from [Link]
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DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. (n.d.). TA Instruments. Retrieved from [Link]
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Newman, A. W., et al. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
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Fundamentals of Moisture Sorption Isotherms. (n.d.). METER Group. Retrieved from [Link]
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A Comprehensive Guide to the Molar Mass and Molecular Weight of Barium Hydroxide Octahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Distinguishing Molar Mass and Molecular Weight
In the realm of chemical sciences, the terms "molar mass" and "molecular weight" are often used interchangeably. However, a nuanced understanding reveals a subtle yet important distinction. Molecular weight is the mass of a single molecule of a substance, expressed in atomic mass units (amu). In contrast, molar mass is the mass of one mole (approximately 6.022 x 10²³) of a substance, expressed in grams per mole ( g/mol ). For practical laboratory applications, the numerical value of the molar mass in g/mol is identical to the molecular weight in amu. This guide will focus on the calculation of the molar mass, a value essential for stoichiometric calculations in research and development.
Barium hydroxide octahydrate is a crystalline solid that incorporates water molecules directly into its crystal lattice structure.[1] This "water of hydration" is an integral part of the compound's chemical identity and must be accounted for in molar mass calculations.[1] The chemical formula for this compound is Ba(OH)₂·8H₂O.[2][3] This formula indicates that for every one formula unit of Barium hydroxide, there are eight associated water molecules.[4]
Calculation of Molar Mass: A Step-by-Step Protocol
The calculation of the molar mass of a hydrate involves determining the mass of the anhydrous compound and adding the total mass of the water of hydration.[1][4]
Required Atomic Masses
To begin, we must first establish the atomic masses of the constituent elements. These values are derived from the weighted average of the masses of their naturally occurring isotopes.
| Element | Symbol | Atomic Mass (amu) |
| Barium | Ba | 137.327[5][6][7][8] |
| Oxygen | O | 15.999[9][10][11][12] |
| Hydrogen | H | 1.008[13][14][15][16] |
Molar Mass of Anhydrous Barium Hydroxide (Ba(OH)₂)
The first step is to calculate the molar mass of the anhydrous portion of the compound.
-
Barium (Ba): 1 x 137.327 amu = 137.327 amu
-
Oxygen (O): 2 x 15.999 amu = 31.998 amu
-
Hydrogen (H): 2 x 1.008 amu = 2.016 amu
Molar Mass of Ba(OH)₂ = 137.327 + 31.998 + 2.016 = 171.341 g/mol [17]
Molar Mass of Water of Hydration (8H₂O)
Next, we calculate the total mass contributed by the eight water molecules.
-
Molar Mass of a single water molecule (H₂O):
-
Hydrogen (H): 2 x 1.008 amu = 2.016 amu
-
Oxygen (O): 1 x 15.999 amu = 15.999 amu
-
Total = 2.016 + 15.999 = 18.015 amu or g/mol
-
-
Total Molar Mass of eight water molecules: 8 x 18.015 g/mol = 144.120 g/mol
Total Molar Mass of this compound (Ba(OH)₂·8H₂O)
Finally, the molar mass of the hydrate is the sum of the molar mass of the anhydrous compound and the total molar mass of the water of hydration.
Total Molar Mass = Molar Mass of Ba(OH)₂ + Molar Mass of 8H₂O Total Molar Mass = 171.341 g/mol + 144.120 g/mol = 315.461 g/mol
This calculated value is consistent with established sources, which report the molar mass of this compound as approximately 315.46 g/mol .[2][3][18][19][20]
Visualizing the Molar Mass Contribution
To further elucidate the composition of this compound and the contribution of each component to its total molar mass, the following diagram is provided.
Caption: Molar mass contribution of components in this compound.
Experimental Significance and Conclusion
An accurate understanding and calculation of the molar mass of this compound are paramount for a variety of laboratory and industrial applications. These include:
-
Preparation of Standard Solutions: Precise concentrations of solutions for titrations and other analytical procedures depend on accurate molar mass values.
-
Stoichiometric Calculations: Determining the theoretical yield of a reaction involving this compound requires its correct molar mass.
-
Gravimetric Analysis: In procedures where the water of hydration is removed by heating, the molar mass is crucial for calculating the percentage of water in the hydrate.[21]
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Study.com. Hydrates & Anhydrates | Definition, Formula & Examples. [Link]
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Jefferson Lab. Barium. [Link]
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Testbook. [Solved] What is the mass of one atom of Oxygen?. [Link]
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digipac.ca. So then, why isn't the atomic mass of Hydrogen exactly 1?. [Link]
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Royal Society of Chemistry. Hydrogen. [Link]
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Methodological & Application
Application Note: High-Accuracy Titration of Weak Organic Acids Using Barium Hydroxide Octahydrate
Abstract
The accurate quantification of weak organic acids is a critical task in pharmaceutical research, development, and quality control. Standard titrimetric methods using common strong bases like sodium hydroxide are often compromised by the presence of dissolved atmospheric carbon dioxide, which introduces carbonate ions and leads to significant titration errors. This application note details a robust and superior method utilizing Barium Hydroxide Octahydrate, Ba(OH)₂·8H₂O, as the titrant. The protocol leverages the insolubility of barium carbonate to effectively eliminate carbonate-related interference, ensuring a sharp and precise endpoint determination. Detailed procedures for the preparation, standardization, and application of the barium hydroxide titrant are provided for researchers, scientists, and drug development professionals seeking to enhance the accuracy of their acidic content assays.
The Barium Hydroxide Advantage: Eliminating Carbonate Interference
In traditional acid-base titrations, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are frequently used. However, these solutions readily absorb carbon dioxide (CO₂) from the atmosphere. This absorbed CO₂ reacts with the hydroxide ions (OH⁻) to form carbonate ions (CO₃²⁻), a weaker base.
CO₂ (g) + 2 OH⁻ (aq) → CO₃²⁻ (aq) + H₂O (l)
The presence of this secondary, weaker base in the titrant leads to a poorly defined endpoint and a positive systematic error when titrating weak acids. The titrant is consumed by both the target acid and the carbonic acid formed, resulting in an overestimation of the analyte's concentration.
Barium hydroxide provides a definitive solution to this pervasive issue.[1] While it is a strong base, any carbonate ions formed within the solution immediately precipitate as highly insoluble barium carbonate (BaCO₃).[2][3]
Ba²⁺ (aq) + CO₃²⁻ (aq) → BaCO₃ (s) ↓
This precipitation effectively removes carbonate from the solution, ensuring that the titrant is composed of pure hydroxide ions.[1] The resulting clear supernatant is guaranteed to be carbonate-free, which is the primary reason barium hydroxide is the preferred titrant for the high-accuracy analysis of weak acids, particularly organic acids.[2]
Diagram: Carbonate Interference Mechanism
The following diagram illustrates the chemical advantage of using Barium Hydroxide over Sodium Hydroxide in the presence of atmospheric CO₂.
Caption: Workflow for weak acid titration using Ba(OH)₂.
Protocol 1: Preparation of ~0.05 M Carbonate-Free Barium Hydroxide Titrant
-
Prepare CO₂-Free Water: Boil approximately 1.2 L of deionized water for 10-15 minutes to expel dissolved gases. Allow it to cool to room temperature in a container protected from atmospheric CO₂ (e.g., with a soda-lime guard tube).
-
Weigh Barium Hydroxide: The molecular weight of Ba(OH)₂·8H₂O is 315.46 g/mol . [4]To prepare 1 L of a 0.05 M solution, accurately weigh approximately 15.8 g of this compound.
-
Calculation: 0.05 mol/L * 315.46 g/mol = 15.77 g/L
-
-
Dissolution: Add the weighed solid to a 1 L flask. Add approximately 800 mL of the cooled, CO₂-free water. Stir vigorously with a magnetic stirrer until the solid is dissolved. Barium hydroxide has limited solubility, so this may take some time. [1]Gentle warming can aid dissolution.
-
Rest and Filter: Allow the solution to stand, tightly stoppered, overnight. Any insoluble barium carbonate will settle to the bottom.
-
Decant and Store: Carefully decant the clear supernatant solution into a clean, airtight storage bottle (preferably polyethylene to avoid reaction with glass silicates). The solution should be protected from atmospheric CO₂ during storage.
Protocol 2: Standardization with Potassium Hydrogen Phthalate (KHP)
-
Prepare KHP Standard: Accurately weigh, by difference, approximately 0.4 g of dried primary standard KHP into three separate 250 mL conical flasks. Record the exact mass for each.
-
Dissolve KHP: To each flask, add approximately 50 mL of CO₂-free deionized water and swirl gently to dissolve the KHP completely.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to each flask. The solution will be colorless.
-
Titrate: Rinse and fill the 50 mL burette with the prepared barium hydroxide solution, ensuring no air bubbles are present. Record the initial volume. Titrate the first KHP sample with the Ba(OH)₂ solution, swirling the flask constantly, until the first permanent, faint pink color persists for at least 30 seconds. This is the endpoint. Record the final burette volume.
-
Repeat: Repeat the titration for the other two KHP samples. The volumes of titrant used should agree within ±0.05 mL.
-
Calculate Molarity: Calculate the precise molarity of the Ba(OH)₂ solution using the data from each trial. The stoichiometric reaction is: 2 KHC₈H₄O₄ + Ba(OH)₂ → Ba(KC₈H₄O₄)₂ + 2 H₂O. [5][6] Molarity of Ba(OH)₂ (M) = (Mass of KHP (g) / 204.22 g/mol ) / (2 * Volume of Ba(OH)₂ (L))
Average the results from the three concordant trials to establish the standardized molarity of the titrant.
Protocol 3: Titration of a Weak Organic Acid Sample
-
Sample Preparation: Accurately weigh or pipette a known quantity of the weak organic acid sample into a 250 mL conical flask. Dissolve it in an appropriate volume (e.g., 50 mL) of deionized water or a suitable solvent.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator.
-
Titrate: Record the initial volume of the standardized Ba(OH)₂ titrant in the burette. Titrate the sample until the endpoint is reached (the first appearance of a stable, faint pink color). Record the final volume.
-
Repeat: Perform the titration in triplicate to ensure precision.
-
Blank Titration: If a solvent other than water is used, perform a blank titration with the solvent and indicator alone. Subtract the blank volume from the sample titration volumes.
Data and Calculations
Table 1: Titration Data Recording
| Trial | Mass of KHP / Sample (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of Titrant (mL) |
| Standardization 1 | ||||
| Standardization 2 | ||||
| Standardization 3 | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Calculation of Analyte Content
The concentration or purity of the weak organic acid can be calculated using the following formula, assuming a 1:2 acid-to-base stoichiometry (monoprotic acid):
Moles of Acid = Molarity of Ba(OH)₂ * Volume of Ba(OH)₂ (L) * 2
Purity (%) = (Moles of Acid * Molar Mass of Acid ( g/mol )) / (Mass of Sample (g)) * 100
Table 2: Common Organic Acids and Indicators
This table provides pKa values for common organic functional groups relevant in pharmaceutical analysis, confirming the suitability of phenolphthalein. [7][8][9][10]
| Acid Functional Group | Example | Approximate pKa | Recommended Indicator |
|---|---|---|---|
| Carboxylic Acid | Acetic Acid, Benzoic Acid | ~ 4-5 | Phenolphthalein |
| Phenol | Phenol | ~ 10 | Phenolphthalein, Thymolphthalein |
| Aliphatic Amine (protonated) | Ammonium ion (NH₄⁺) | ~ 9-10 | Methyl Red (for titration with acid) |
Safety Precautions
This compound and its solutions are toxic and corrosive. [11]* Hazards: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. [12]* Handling: Always handle in a well-ventilated area or under a fume hood. [13]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile rubber), safety goggles, and a lab coat. [14]* First Aid: In case of skin contact, rinse immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [15]If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [13]
References
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Save My Exams. (2025). Choosing Acid-Base Indicator - IB Chemistry Revision Notes. Available at: [Link]
-
ausetute.com.au. (n.d.). Choosing Acid-Base Titration Indicators Chemistry Tutorial. Available at: [Link]
-
Crunch Chemistry. (2022). How to choose an indicator for an acid-base titration. Available at: [Link]
-
Chemistry LibreTexts. (2021). 3.3: Acid–Base Indicators. Available at: [Link]
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Periodic-Table-of-Elements.org. (n.d.). Preparation of Ba(OH)2 solution. Available at: [Link]
-
Quora. (2020). What are the benefits of barium hydroxide? Available at: [Link]
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LibreTexts. (2021). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Available at: [Link]
-
Wikipedia. (n.d.). Barium hydroxide. Available at: [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]
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Quora. (2018). How to prepare a 0.1n barium hydroxide solution using barium hydroxide octa hydrate. Available at: [Link]
-
LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Available at: [Link]
-
Chegg.com. (2023). Solved Potassium hydrogen phthalate (KHP, molar mass | Chegg.com. Available at: [Link]
-
ChemHelp ASAP. (2019). pKa values of common acids. Available at: [Link]
-
brainly.com. (2018). [FREE] Potassium hydrogen phthalate (KHP) is a solid, monoprotic acid frequently used in the laboratory to. Available at: [Link]
-
CK-12 Foundation. (n.d.). Potassium hydrogen phthalate (KHP, molar mass 204.22 g/mol ) is used to standardize a barium hydroxide solution (Ba(OH)2). If 1.03 g of KHP is titrated with 23.76 mL of Ba(OH)2, what is molarity of the sodium hydroxide? Available at: [Link]
-
VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Barium Hydroxide in Chemical Synthesis and Laboratory Analysis. Available at: [Link]
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Wyzant. (2019). volume in ML and concentration. Available at: [Link]
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Penta chemicals. (2024). This compound. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: this compound. Available at: [Link]
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Ceramic Glazes. (n.d.). Barium Hydroxide: Properties, Uses, and Applications. Available at: [Link]
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Application Note: Barium Hydroxide Octahydrate for Robust and Selective Ester Hydrolysis in Organic Synthesis
Introduction: A Re-examination of a Classic Reagent for Modern Synthesis
In the landscape of synthetic organic chemistry, the hydrolysis of esters, or saponification, is a fundamental transformation. While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are workhorses for this reaction, they can present challenges, particularly when dealing with base-sensitive substrates or when seeking selectivity in poly-ester systems.[1][2][3] This application note details a comprehensive protocol for the use of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) as a highly effective and advantageous reagent for ester hydrolysis.
Barium hydroxide offers a unique profile for saponification. Its moderate basicity, coupled with the insolubility of the resulting barium carboxylate salts, provides a powerful tool for driving reactions to completion and can enable selective mono-hydrolysis of di-esters.[1] Furthermore, the heterogeneous nature of the reaction in certain solvent systems can be beneficial for sensitive molecules.[1] Recent procedures have also highlighted its utility in non-aqueous workups, a significant advantage for parallel synthesis and purification.[4][5] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently implement this valuable synthetic method.
The Underlying Chemistry: Mechanism and Advantages of Barium Hydroxide
The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction.[6] The reaction proceeds through a well-established mechanism involving the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Reaction Mechanism
The generally accepted mechanism for base-catalyzed ester hydrolysis involves the following steps:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), generated from the dissolution of barium hydroxide, acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[6][7]
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group.[6]
-
Acid-Base Reaction: The generated alkoxide is a strong base and readily deprotonates the newly formed carboxylic acid. This is a thermodynamically favorable and essentially irreversible step that drives the overall reaction to completion.[6][8]
-
Salt Formation: The resulting carboxylate anion forms an insoluble salt with the barium cation (Ba²⁺), precipitating out of the reaction mixture. This precipitation further shifts the equilibrium towards the products.
Caption: General workflow for ester hydrolysis using Ba(OH)₂·8H₂O.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ester (1.0 eq).
-
Solvent Addition: Add methanol to the flask (a typical concentration is 0.1-0.5 M). Stir until the ester is fully dissolved.
-
Addition of Barium Hydroxide: Add this compound (typically 1.5-3.0 eq). The mixture will likely be a suspension.
-
Heating: Heat the reaction mixture to reflux (for methanol, this is approximately 65 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., LC-MS, GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the ester.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Workup and Purification
Method A: Non-Aqueous Workup [4][5]
-
Neutralization: Slowly add anhydrous HCl (e.g., 4M in dioxane) to the cooled reaction mixture until the pH is acidic (pH ~2-3). This will protonate the carboxylate and precipitate barium salts.
-
Filtration: Filter the mixture through a pad of celite to remove the insoluble barium salts (barium sulfate and barium chloride). Wash the filter cake with a small amount of methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: The crude carboxylic acid can then be purified by standard methods such as recrystallization or column chromatography.
Method B: Aqueous Workup
-
Neutralization: Slowly add dilute aqueous HCl (e.g., 1 M) to the cooled reaction mixture with vigorous stirring until the pH is acidic (pH ~2-3). A white precipitate of barium sulfate will form. Barium sulfate is practically insoluble in water and organic solvents. [9][10][11][12]2. Filtration: Filter the mixture to remove the barium sulfate precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product as needed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction is at a consistent reflux. Extend the reaction time and continue to monitor. |
| Steric hindrance around the ester. | Increase the amount of barium hydroxide and/or increase the reaction temperature (if the solvent allows). | |
| Low Yield | Product loss during workup. | Ensure complete extraction from the aqueous layer. Minimize transfers of the material. |
| Incomplete precipitation of barium salts. | Ensure the pH is sufficiently acidic during the neutralization step. | |
| Side Product Formation | Base-sensitive functional groups. | Consider running the reaction at a lower temperature for a longer period. |
Conclusion
The use of this compound for ester hydrolysis presents a valuable alternative to more common bases, offering distinct advantages in terms of reaction drive, selectivity, and potential for simplified purification schemes. By understanding the underlying mechanism and following a robust protocol, researchers can effectively leverage this classic reagent to tackle modern synthetic challenges. The methods described herein provide a solid foundation for the application of barium hydroxide-mediated saponification in diverse research and development settings.
References
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- Carl ROTH. (n.d.).
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- The Organic Chemistry Tutor. (2025, January 11).
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-
National Institutes of Health. (2023, January 21). The Use of Anhydrous Barium Hydroxide for Selective Alkylation of Dialkyloxy-tert-butyl-calixa[13]renes.
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Application Notes & Protocols: Barium Hydroxide Octahydrate as a Precursor in the Synthesis of Advanced Barium Compounds
Introduction: The Versatility of Barium Hydroxide Octahydrate
This compound, Ba(OH)₂·8H₂O, is a crystalline solid that serves as a cornerstone reagent in the synthesis of a wide array of barium compounds.[1][2] Its utility stems from a combination of key chemical properties: it is a strong base, dissociating completely in aqueous solutions, and exhibits moderate solubility in water, which increases with temperature.[2][3][4][5] This allows it to function effectively in solution-phase reactions.
A defining characteristic of barium hydroxide is its reactivity with atmospheric carbon dioxide, which leads to the precipitation of the highly insoluble barium carbonate (BaCO₃).[5][6][7][8] While this necessitates careful handling to maintain the purity of its solutions, this very property is harnessed for the deliberate synthesis of barium carbonate. Industrially, it is a primary precursor for producing other barium salts, often by exploiting the low solubility of the resulting barium compound, such as barium sulfate.[1][2]
This document provides detailed protocols and the underlying scientific rationale for using this compound to synthesize three critical barium compounds: Barium Sulfate (BaSO₄), Barium Carbonate (BaCO₃), and Barium Titanate (BaTiO₃).
Critical Safety & Handling Protocols
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification : It is classified as acutely toxic if swallowed or inhaled and causes severe skin burns and eye damage.[9][10][11] Ingestion is particularly dangerous as it can react with stomach acid to form soluble, toxic barium chloride.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[9][10] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.
-
Handling and Storage : Store in a tightly closed container in a dry, well-ventilated place.[10] It is air-sensitive and hygroscopic, readily absorbing moisture and carbon dioxide from the air.[5][7][10] Keep away from incompatible materials such as acids and metals like aluminum.[10]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water. Corrosive injuries require immediate medical attention.[9][12]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding eyelids open. Immediately call a physician or poison center.[9][10][12]
-
Ingestion : Rinse mouth and drink plenty of water. Do NOT induce vomiting. Seek immediate medical attention due to the danger of perforation of the esophagus and stomach.[9][10][12] A non-toxic soluble sulfate solution, like magnesium or sodium sulfate, may be administered as an antidote to precipitate ingested barium ions.
-
Synthesis of Barium Sulfate (BaSO₄) via Precipitation
Scientific Principle
The synthesis of barium sulfate from barium hydroxide is a classic acid-base neutralization reaction that results in the formation of a salt and water.[13][14] The reaction is:
Ba(OH)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2H₂O(l) [15][16]
The driving force for this reaction is the formation of two highly stable products: water and the extremely insoluble barium sulfate precipitate. The low solubility of BaSO₄ makes its precipitation nearly quantitative, allowing for high-yield synthesis and its application in gravimetric analysis or the removal of sulfate ions from solutions.[2][16]
Experimental Protocol
This protocol details the controlled precipitation of barium sulfate. A conductometric titration approach can be used for precise determination of the equivalence point, as the conductivity of the solution drops to near zero when all mobile Ba²⁺ and OH⁻ ions from barium hydroxide and H⁺ and SO₄²⁻ ions from sulfuric acid have been removed as precipitates or water.[17]
-
Preparation of Barium Hydroxide Solution : Accurately weigh 31.55 g of Ba(OH)₂·8H₂O (0.1 mol) and dissolve it in 800 mL of recently boiled, deionized water in a 1 L beaker. Gentle heating may be required to fully dissolve the solid. Filter the solution if any turbidity (likely from BaCO₃ contamination) is observed.[6]
-
Preparation of Sulfuric Acid Solution : In a separate beaker, carefully add 5.6 mL of concentrated sulfuric acid (98%, ~0.1 mol) to approximately 100 mL of deionized water while stirring. Caution : Always add acid to water. The dilution is exothermic. Allow the solution to cool to room temperature.
-
Reaction/Precipitation : Place the beaker containing the barium hydroxide solution on a magnetic stirrer. Slowly add the diluted sulfuric acid solution dropwise using a burette or dropping funnel while continuously stirring.
-
Monitoring : A dense white precipitate of BaSO₄ will form immediately. Continue the addition until the pH of the solution is neutral (~pH 7), which can be monitored with a pH meter.[18]
-
Digestion of Precipitate : After the addition is complete, gently heat the mixture to about 60-70°C and maintain it at this temperature for 1 hour with slow stirring. This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.
-
Isolation and Washing : Allow the precipitate to settle. Decant the supernatant liquid. Wash the precipitate by adding 200 mL of deionized water, stirring, allowing it to settle, and decanting again. Repeat this washing process three times to remove any soluble impurities.
-
Drying : Transfer the precipitate to a filter funnel and wash with a final portion of deionized water. Dry the collected BaSO₄ in an oven at 110°C until a constant weight is achieved.
Data & Workflow Summary
Table 1: Reagents and Conditions for BaSO₄ Synthesis
| Parameter | Value | Rationale |
| Ba(OH)₂·8H₂O Mass | 31.55 g (0.1 mol) | Stoichiometric amount for reaction. |
| H₂SO₄ (98%) Volume | ~5.6 mL (0.1 mol) | Stoichiometric amount for reaction. |
| Reaction Temperature | Room Temperature | The reaction is sufficiently rapid at ambient temperature. |
| Digestion Temperature | 60-70°C | Promotes crystal growth for easier filtration. |
| Final pH | ~7.0 | Indicates complete neutralization and reaction completion.[18] |
| Theoretical Yield of BaSO₄ | ~23.34 g | Based on 0.1 mol of limiting reagent. |
Diagram 1: Barium Sulfate Synthesis Workflow A visual representation of the BaSO₄ synthesis protocol.
Synthesis of Barium Carbonate (BaCO₃) via Carbonation
Scientific Principle
The synthesis of barium carbonate from barium hydroxide relies on the reaction of the hydroxide with a source of carbonate, most commonly carbon dioxide gas or a soluble carbonate salt. The reaction with CO₂ is:
Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)
This method is highly effective due to the low solubility of barium carbonate in water, which drives the reaction to completion.[6][8] The physical properties of the resulting BaCO₃ powder, such as particle size and specific surface area, are critical for its applications in electronics and ceramics and can be precisely controlled by manipulating reaction conditions like temperature and reactant concentration.[19][20] For instance, conducting the reaction at low temperatures (0–5°C) can yield high-purity barium carbonate with a large specific surface area.[19][20]
Experimental Protocol
This protocol describes the synthesis of high-purity barium carbonate with a large specific surface area by controlling the reaction temperature.[19][20]
-
Preparation of Reaction Slurry : In a 1 L jacketed glass reactor connected to a circulating chiller, add 500 mL of deionized water. Begin stirring and cool the water to 0–5°C.
-
Add Barium Hydroxide : Once the temperature is stable, add 157.7 g of Ba(OH)₂·8H₂O (0.5 mol) to the ice-cold water. Maintain vigorous stirring to create a uniform slurry. The low temperature limits the dissolution of Ba(OH)₂, which is key to controlling the particle morphology.
-
Carbonation : Submerge a gas dispersion tube into the slurry. Begin bubbling a steady stream of pure carbon dioxide gas through the mixture.
-
Monitoring : Continuously monitor the pH of the reaction slurry. The initial pH will be highly alkaline (>12). Continue the CO₂ addition until the pH drops to a neutral range of 6.5–7.0.[19] This indicates that all the barium hydroxide has reacted.
-
Isolation : Immediately stop the CO₂ flow and stirring. Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with three portions of cold deionized water to remove any unreacted starting materials or soluble byproducts.
-
Drying : Carefully transfer the solid product to a watch glass and dry in a vacuum oven at 60°C to a constant weight. Drying at a relatively low temperature prevents particle agglomeration.[19]
Data & Workflow Summary
Table 2: Reagents and Conditions for BaCO₃ Synthesis
| Parameter | Value | Rationale |
| Ba(OH)₂·8H₂O Mass | 157.7 g (0.5 mol) | Reactant quantity. |
| Carbon Dioxide (CO₂) | Gaseous, bubbled to completion | Carbonate source. |
| Reaction Temperature | 0–5°C | Critical for controlling particle size and specific surface area.[19][20] |
| Final pH | 6.5–7.0 | Ensures complete reaction of the hydroxide.[19] |
| Drying Temperature | 60°C (Vacuum) | Prevents particle agglomeration.[19] |
| Theoretical Yield of BaCO₃ | ~98.67 g | Based on 0.5 mol of Ba(OH)₂·8H₂O. |
Diagram 2: Barium Carbonate Synthesis Workflow A visual representation of the low-temperature BaCO₃ synthesis.
Synthesis of Barium Titanate (BaTiO₃) via Hydrothermal Method
Scientific Principle
Hydrothermal synthesis is a powerful method for producing crystalline materials from aqueous solutions under high temperature and pressure. For barium titanate (BaTiO₃), this process typically involves the reaction of a barium source, such as Ba(OH)₂, with a titanium precursor, like titanium dioxide (TiO₂) or a titanium alkoxide.[21][22]
Ba(OH)₂(aq) + TiO₂(s) --(High T, P)--> BaTiO₃(s) + H₂O(l)
The reaction proceeds via the diffusion of Ba²⁺ ions into the titania particles or through a dissolution-precipitation mechanism where the titanium precursor dissolves in the alkaline solution and then co-precipitates with barium ions to form BaTiO₃ nuclei.[21] The reaction parameters—temperature, time, and the Ba:Ti molar ratio—are critical variables that influence the crystallinity, particle size, and stoichiometry of the final product. Using an excess of Ba(OH)₂ (Ba:Ti ratio > 1) is common to ensure complete reaction of the TiO₂ and to promote the formation of well-crystallized BaTiO₃ particles.
Experimental Protocol
This protocol outlines a typical hydrothermal synthesis of BaTiO₃ nanoparticles.
-
Precursor Preparation :
-
Titanium Source : Weigh 0.799 g of anatase TiO₂ powder (0.01 mol).
-
Barium Source : In a separate beaker, dissolve 6.31 g of Ba(OH)₂·8H₂O (0.02 mol) in 50 mL of deionized water. This creates a solution with a Ba:Ti molar ratio of 2:1.
-
-
Reaction Setup : Place the TiO₂ powder into the Teflon liner of a 100 mL stainless steel hydrothermal autoclave.
-
Mixing : Add the prepared barium hydroxide solution to the Teflon liner containing the TiO₂. Stir the resulting suspension thoroughly with a Teflon rod to ensure homogeneity.
-
Hydrothermal Reaction : Seal the autoclave tightly. Place it in a programmable oven and heat to 180°C. Hold the temperature for 12-24 hours. The high temperature and corresponding autogenous pressure facilitate the reaction between the solid TiO₂ and the aqueous Ba(OH)₂.[21]
-
Cooling and Recovery : After the reaction period, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution : Do not open the autoclave while it is hot or under pressure.
-
Washing and Purification : Open the cooled autoclave and retrieve the white product. Centrifuge the suspension to separate the solid product. Decant the supernatant. Wash the product by re-suspending it in deionized water, followed by centrifugation. Repeat this washing step several times to remove excess barium hydroxide. An additional wash with dilute acetic acid can be performed to remove any residual BaCO₃.
-
Drying : Dry the final BaTiO₃ powder in an oven at 80-100°C overnight.
Data & Workflow Summary
Table 3: Reagents and Conditions for BaTiO₃ Hydrothermal Synthesis
| Parameter | Value | Rationale |
| Ba(OH)₂·8H₂O Mass | 6.31 g (0.02 mol) | Provides Ba²⁺ ions and creates a high pH environment. |
| TiO₂ (Anatase) Mass | 0.799 g (0.01 mol) | Titanium source. |
| Ba:Ti Molar Ratio | 2:1 | Excess barium ensures complete reaction of TiO₂. |
| Reaction Temperature | 180°C | Provides thermal energy for solid-state diffusion/dissolution.[21] |
| Reaction Time | 12–24 hours | Allows for complete reaction and crystal growth. |
| Theoretical Yield of BaTiO₃ | ~2.33 g | Based on 0.01 mol of TiO₂ as the limiting reagent. |
Diagram 3: Barium Titanate Hydrothermal Synthesis Workflow A visual representation of the BaTiO₃ synthesis process.
References
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Sciencemadness Wiki. (2024). Barium hydroxide. [Link]
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Common Organic Chemistry. (n.d.). Barium Hydroxide. [Link]
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Turito. (2022). Barium Hydroxide: A Detailed Concept. [Link]
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YouTube. (2020). Is Ba(OH)2 Soluble or Insoluble in Water?[Link]
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Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]
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Reddit. (2019). is Ba(OH)2 partially or completely soluble in water?[Link]
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Vedantu. (n.d.). Barium Carbonate: Properties, Uses & Preparation Explained. [Link]
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ResearchGate. (n.d.). Synthesis of Barium Titanate by Hydrothermal Method and Its Formation Mechanisms. [Link]
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-
ResearchGate. (n.d.). Hydrothermal Synthesis of Tetragonal Barium Titanate from Barium Hydroxide and Titanium Dioxide Under Moderate Conditions. [Link]
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Journal of Materials Research. (2011). Formation process of BaTiO3 particles by reaction between barium hydroxide aqueous solution and titania obtained by hydrolysis of titanium alkoxide. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Chemical Synthesis and Water Treatment. [Link]
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Research and Reviews: Journal of Chemistry. (n.d.). Influence of Synthesis Method and the Precursor on the Preparation of Barium Titanate Nano Particles. [Link]
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You-iggy. (2022). Ba(OH)2 + H2SO4 → BaSO4↓ + 2H2O. [Link]
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ACS Publications. (n.d.). Hydrothermal Synthesis of Barium Titanate: Effect of Titania Precursor and Calcination Temperature on Phase Transition. [Link]
-
Study.com. (n.d.). Barium hydroxide (Ba(OH)2) and sulfuric acid (H2SO4) react to produce water and barium sulfate (BaSO4) . Write and balance the equation. [Link]
-
Wikipedia. (n.d.). Barium hydroxide. [Link]
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brainly.com. (2023). The balanced chemical equation for the reaction between barium hydroxide and sulfuric acid is:. [Link]
-
Quora. (2015). What is the mixture of barium hydroxide and sulfuric acid?[Link]
-
Royal Society of Chemistry. (2021). A conductometric titration of barium hydroxide with sulfuric(VI) acid. [Link]
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Application Notes and Protocols: The Role of Barium Hydroxide Octahydrate in the Saponification of Fats and Oils
Abstract
This document provides a comprehensive technical guide on the application of Barium Hydroxide Octahydrate [Ba(OH)₂·8H₂O] in the saponification of fats and oils. Saponification, the alkaline hydrolysis of esters, is a fundamental reaction in both analytical chemistry and materials synthesis.[1][2] While sodium and potassium hydroxides are commonly used for producing soluble soaps, barium hydroxide offers unique chemical properties that make it an invaluable reagent for specific applications, including the precise determination of saponification values and the synthesis of specialized metallic soaps. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and critical safety information.
Part 1: The Chemistry of Saponification and the Distinctive Role of Barium Hydroxide
1.1 The General Mechanism of Saponification
Saponification is a classic example of nucleophilic acyl substitution.[3][4] The reaction proceeds via a multi-step mechanism when a triglyceride (the primary component of fats and oils) is treated with a strong base.[2]
-
Nucleophilic Attack: The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester linkage in the triglyceride. This forms a tetrahedral intermediate.[2][4]
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion (RO⁻), which corresponds to a portion of the glycerol backbone. This step results in a carboxylic acid.[2][4]
-
Deprotonation (Irreversible Step): The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the entire process to completion, forming an alcohol (glycerol) and a carboxylate salt—the soap.[4]
Caption: General mechanism of saponification.
1.2 Unique Physicochemical Properties of Barium Hydroxide
Barium hydroxide is a strong base that is commercially available as the octahydrate (Ba(OH)₂·8H₂O).[5] Its utility in saponification stems from two key properties that distinguish it from NaOH and KOH.
-
Carbonate-Free Solutions: A significant challenge when using NaOH or KOH solutions in quantitative analysis is their propensity to absorb atmospheric carbon dioxide, forming sodium or potassium carbonate. These carbonate ions are also basic and react with the titrant (acid), leading to significant errors in analytical determinations like the Saponification Value.[6] Barium hydroxide provides an elegant solution. Barium carbonate (BaCO₃) is highly insoluble in water.[6][7] Therefore, any carbonate impurities present in a barium hydroxide solution will precipitate out, ensuring the resulting clear supernatant is a pure, carbonate-free solution of hydroxide ions. This characteristic is paramount for high-accuracy titrations.[6]
-
Formation of Insoluble Soaps: While NaOH and KOH produce water-soluble soaps, the reaction of barium hydroxide with fatty acids yields barium soaps (e.g., barium stearate, barium palmitate) which are insoluble in water.[7][8][9] This property makes barium hydroxide unsuitable for manufacturing common cleaning soaps but highly valuable for applications where the resulting metallic soap needs to be isolated as a solid. These insoluble barium soaps have important industrial uses as lubricants, heat stabilizers in plastics, and water-repelling agents.[10]
Part 2: Key Applications in Scientific and Industrial Contexts
2.1 High-Accuracy Determination of Saponification Value
The Saponification Value (SV) is a measure of the average molecular weight of fatty acids in a fat or oil sample. It is defined as the milligrams of potassium hydroxide (KOH) required to saponify one gram of the sample.[11] Although the definition is based on KOH, other strong bases can be used, with results converted back to the KOH equivalent. Barium hydroxide is an excellent, albeit less common, choice for this analysis precisely because its solutions can be maintained carbonate-free, enhancing the accuracy of the final titration step.[6][12]
Table 1: Typical Saponification Values of Common Fats and Oils
| Fat/Oil | Saponification Value (mg KOH/g) | Predominant Fatty Acids |
| Coconut Oil | 250 - 265 | Lauric, Myristic |
| Palm Kernel Oil | 245 - 255 | Lauric, Myristic, Oleic |
| Olive Oil | 184 - 196 | Oleic, Palmitic, Linoleic |
| Soybean Oil | 189 - 195 | Linoleic, Oleic, Palmitic |
| Beef Tallow | 190 - 200 | Oleic, Palmitic, Stearic |
| Lard | 195 - 203 | Oleic, Palmitic, Stearic |
| (Data compiled from various sources for comparative purposes) |
2.2 Role in Organic Synthesis and Material Science
Beyond analytics, barium hydroxide serves as a specialized reagent in synthesis:
-
Strong Base Catalyst: It is used as a strong base in various organic reactions, including the hydrolysis of esters and nitriles where a non-sodium or potassium cation is desired.[6][13] It also finds use in aldol condensations and other base-catalyzed reactions.[10]
-
Precursor to Barium Soaps: As mentioned, the primary synthetic application is the production of insoluble barium soaps.[10] These compounds are critical additives in the formulation of high-temperature greases and lubricants, where they provide excellent thermal stability and water resistance.[10]
Part 3: Experimental Methodologies and Protocols
Protocol 1: High-Accuracy Determination of Saponification Value
This protocol details the use of barium hydroxide for the determination of the saponification value of a triglyceride sample. The procedure relies on refluxing the sample with a known excess of standardized Ba(OH)₂ solution and then back-titrating the unreacted base with standardized hydrochloric acid (HCl).
Caption: Workflow for SV determination.
A. Reagents and Equipment
-
This compound (Ba(OH)₂·8H₂O), ACS Grade
-
Hydrochloric Acid (HCl), concentrated, ACS Grade
-
Ethanol, 95%
-
Phenolphthalein indicator solution (1% in ethanol)
-
Fat or oil sample
-
250 mL Erlenmeyer flasks (alkali-resistant glass recommended)
-
Reflux condensers
-
50 mL burette, Class A
-
25 mL pipette, Class A
-
Analytical balance (± 0.0001 g)
-
Heating mantle or water bath
B. Procedure
-
Preparation of 0.25 M Carbonate-Free Ba(OH)₂: Dissolve ~40 g of Ba(OH)₂·8H₂O in 500 mL of recently boiled, deionized water. Stopper the flask and let it stand for 24 hours. The insoluble barium carbonate will precipitate. Carefully decant or filter the clear supernatant solution into a storage bottle, protecting it from atmospheric CO₂. Standardize this solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Preparation of 0.5 M HCl: Prepare and standardize a ~0.5 M HCl solution.
-
Sample Preparation: Accurately weigh approximately 2.0 g of the fat/oil sample into a 250 mL Erlenmeyer flask.
-
Saponification: Using a pipette, add exactly 25.00 mL of the standardized Ba(OH)₂ solution to the flask. Add 25 mL of 95% ethanol to ensure a homogenous reaction medium.
-
Blank Determination: Prepare a blank flask containing exactly 25.00 mL of the Ba(OH)₂ solution and 25 mL of ethanol, but no fat/oil sample.[14]
-
Reflux: Attach reflux condensers to both the sample and blank flasks. Heat the mixtures to a gentle boil and maintain reflux for 60 minutes to ensure complete saponification.[15][16]
-
Titration: Allow the flasks to cool. Add 2-3 drops of phenolphthalein indicator to each. Titrate the excess Ba(OH)₂ in both the blank and the sample flasks with the standardized 0.5 M HCl until the pink color just disappears. Record the volumes of HCl used.
C. Calculation The Saponification Value (SV) is calculated using the following formula:
SV (mg KOH/g) = [(A - B) * M_HCl * 56.1] / W
Where:
-
A = Volume of HCl used for the blank (mL)
-
B = Volume of HCl used for the sample (mL)
-
M_HCl = Molarity of the standardized HCl solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the oil/fat sample (g)
Note: The stoichiometry between Ba(OH)₂ and HCl (1:2) is accounted for by the blank subtraction.
Part 4: Safety, Handling, and Disposal
This compound and its solutions are hazardous and must be handled with appropriate care.
4.1 Hazard Profile
-
Toxicity: Harmful if swallowed or inhaled. Barium compounds are toxic.
-
Corrosivity: Causes severe skin burns and serious eye damage.[17][18]
-
Environmental: Avoid release to the environment; handle spills and waste according to local regulations.[17][19]
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[20] Ensure gloves are inspected before use.
-
Respiratory: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19][20]
4.3 Handling and Storage
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[17][20]
-
Keep away from incompatible materials and food/drink.
-
Wash hands thoroughly after handling.[19]
4.4 First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18][20]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention as corrosive injuries may result.[17][18]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[18]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[18]
4.5 Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Saponification | Insufficient reflux time or temperature; Inadequate mixing; Incorrect stoichiometry. | Extend reflux period to 90 minutes. Ensure gentle, steady boiling. Verify calculations for the amount of base used. |
| Inconsistent Titration Results | Endpoint overshot; Indicator error; Inaccurate volume readings. | Titrate slowly near the endpoint. Ensure the indicator color change is sharp and consistent. Use Class A glassware. |
| Precipitate forms during titration | Localized high concentration of acid causing precipitation of fatty acids. | Swirl the flask vigorously during titration to ensure rapid mixing of the titrant. |
Conclusion
This compound is a highly valuable reagent for the saponification of fats and oils in specific contexts. Its ability to form carbonate-free solutions makes it a superior choice for high-accuracy analytical determinations such as Saponification Value. Furthermore, its propensity to form insoluble barium soaps enables the synthesis of materials with important industrial applications in lubricants and coatings. By understanding its unique chemistry and adhering to the rigorous protocols and safety measures outlined in this guide, researchers can effectively leverage barium hydroxide to achieve precise and reliable results.
References
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Barium Hydroxide Octahydrate for the Decarboxylation of Amino Acids
An Application Guide
Abstract
The conversion of amino acids into primary amines is a foundational transformation in organic synthesis, providing access to valuable chemical intermediates and pharmacophores from a renewable biomass feedstock. Decarboxylation, the removal of a carboxyl group as carbon dioxide, is the most direct route for this conversion. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of barium hydroxide octahydrate as a classical, robust, and effective reagent for the decarboxylation of α-amino acids. We will delve into the underlying chemical principles, provide a comprehensive and validated experimental protocol, and discuss critical parameters for reaction success.
Introduction: The Strategic Value of Decarboxylation
Amino acids represent a vast and structurally diverse chiral pool, making them attractive starting materials for the synthesis of more complex molecules. The transformation of an amino acid's carboxyl group into a simple C-H bond yields a primary amine, a functional group prevalent in a multitude of pharmaceuticals, agrochemicals, and specialty chemicals.[1] While modern methods involving photoredox catalysis and enzymatic processes have emerged, the chemical decarboxylation using strong bases remains a highly relevant and practical approach, particularly for its simplicity and scalability.[2][3]
Barium hydroxide [Ba(OH)₂] is a strong inorganic base that has long been employed for this purpose.[4] Its efficacy stems not only from its high basicity but also from the thermodynamic advantage conferred by the formation of an insoluble byproduct, which drives the reaction to completion.
The Chemical Rationale: Mechanism of Barium Hydroxide-Mediated Decarboxylation
The decarboxylation of an α-amino acid when heated with barium hydroxide is a base-mediated elimination reaction. The process can be understood through several key steps:
-
Acid-Base Neutralization: The basic hydroxide ions from Ba(OH)₂ first neutralize the acidic carboxyl group of the amino acid, forming a barium carboxylate salt and water.
-
Thermal Elimination: Upon heating, the barium carboxylate intermediate undergoes thermal decomposition. The electron-donating nature of the adjacent amino group facilitates the cleavage of the C-C bond, leading to the elimination of carbon dioxide (CO₂) and the formation of a carbanion intermediate.
-
Protonation: The transient carbanion is immediately protonated by a water molecule (generated in the initial step), yielding the final primary amine product.
-
Reaction Driving Force: The liberated carbon dioxide reacts instantaneously with the excess barium hydroxide in the reaction mixture to form barium carbonate (BaCO₃), a dense, white precipitate that is insoluble in the reaction medium.[5] According to Le Châtelier's principle, the removal of a product from the equilibrium continuously shifts the reaction towards the formation of more products, ensuring a high conversion rate.
The overall, simplified reaction is as follows:
RCH(NH₂)COOH + Ba(OH)₂·8H₂O
Figure 1. Logical flow of the barium hydroxide-mediated decarboxylation of an amino acid.
Comprehensive Experimental Protocol
This section provides a self-validating, general procedure for the decarboxylation of a standard α-amino acid using this compound.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| α-Amino Acid (e.g., L-Leucine) | Round-bottom flask (100 mL) |
| This compound, Ba(OH)₂·8H₂O | Reflux condenser |
| High-boiling point solvent (e.g., Water, Diphenyl ether) | Heating mantle with magnetic stirrer and stir bar |
| Diethyl ether (or other suitable extraction solvent) | Buchner funnel and filter flask |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Separatory funnel (250 mL) |
| Hydrochloric Acid (HCl), 1M solution | Rotary evaporator |
| Sodium Hydroxide (NaOH), 1M solution | Standard laboratory glassware (beakers, cylinders) |
| Deionized Water | pH paper or pH meter |
Critical Safety Precautions
-
Toxicity: Barium compounds are highly toxic upon ingestion and can cause severe irritation upon skin or eye contact.[4] Always handle barium hydroxide in a well-ventilated fume hood.
-
Corrosivity: As a strong base, barium hydroxide is corrosive.[4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.
-
Waste Disposal: All barium-containing waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not pour down the drain. Neutralize any spills with a weak acid before cleanup.
Reaction Setup and Procedure
Figure 2. Step-by-step experimental workflow for amine synthesis via decarboxylation.
-
Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the α-amino acid (1.0 eq). To this, add this compound (Ba(OH)₂·8H₂O, 1.5 - 2.0 eq). The use of a slight excess of barium hydroxide ensures complete reaction of both the carboxylic acid and the evolved CO₂.
-
Adding Solvent: Add a suitable high-boiling solvent (e.g., 20-30 mL of deionized water). While water is often sufficient, a higher boiling solvent like diphenyl ether can be used for less reactive amino acids, requiring higher temperatures.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (for water, this is 100°C) with vigorous stirring. The mixture will become a thick slurry as insoluble barium carbonate forms.
-
Reaction Monitoring: Allow the reaction to proceed for 2-6 hours. Progress can be monitored by taking small aliquots, filtering, and analyzing by Thin Layer Chromatography (TLC) for the disappearance of the starting amino acid.
-
Work-up - Filtration: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Filter the slurry through a Buchner funnel to remove the solid barium carbonate. Wash the solid cake with a small amount of water and then with the extraction solvent (e.g., diethyl ether) to ensure all product is recovered.
-
Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). The basic nature of the amine product ensures it is in its freebase form and soluble in organic solvents. If the product is a water-soluble amine, alternative isolation techniques like distillation may be required.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude primary amine.
-
Purification and Characterization: The crude product can be purified by distillation or column chromatography if necessary. The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Case Study: Synthesis of Isoamylamine from L-Leucine
This case study provides specific quantities for a representative transformation.
| Parameter | Value |
| Substrate | L-Leucine (10.0 g, 76.2 mmol) |
| Reagent | This compound (36.0 g, 114.1 mmol, 1.5 eq) |
| Solvent | Deionized Water (50 mL) |
| Temperature | 100 °C (Reflux) |
| Reaction Time | 4 hours |
| Product | Isoamylamine (4-Methyl-1-butanamine) |
| Expected Yield | 60-75% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating time or temperature. Inefficient stirring of the thick slurry. Insufficient Ba(OH)₂. | Increase reaction time and ensure vigorous reflux. Use a powerful magnetic stirrer or mechanical stirrer. Increase the molar equivalent of Ba(OH)₂ to 2.0 eq. |
| Low Product Yield | Product is water-soluble and remains in the aqueous phase. Product loss during filtration or transfers. Product is volatile and lost during solvent removal. | Perform a "salting out" by adding NaCl to the aqueous layer to decrease amine solubility before extraction. Consider steam distillation for product isolation. Be meticulous with transfers. Use a cooled trap on the rotary evaporator. |
| Impure Product | Incomplete removal of BaCO₃. Thermal degradation of starting material or product. | Ensure thorough washing of the filter cake. Consider re-filtering the organic extract. If the product is sensitive, consider using a lower boiling solvent and longer reaction time, or an alternative decarboxylation method. |
Conclusion
The decarboxylation of α-amino acids using this compound is a time-tested and dependable method for the synthesis of primary amines. Its operational simplicity, the use of readily available reagents, and the thermodynamically favorable precipitation of barium carbonate make it an attractive procedure for both academic and industrial settings. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and effectively utilize this powerful transformation to convert biomass-derived amino acids into valuable chemical building blocks.
References
-
Gauth. (n.d.). α -Amino acids in heating with B a ( O H ) 2 shows decarboxylation t. Gauthmath. Retrieved from [Link][5]
-
Vedantu. (n.d.). alphaAmino acids in heating with BaOH2 shows decarboxylation class 12 chemistry CBSE. Vedantu. Retrieved from [Link][6]
-
Wikipedia. (2023). Decarboxylation. Wikipedia. Retrieved from [Link][2]
-
Twigg, J., et al. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(12), 4769–4774. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. Retrieved from [Link][3]
-
Chemistry Stack Exchange. (2021). Decarboxylation of primary amino acids. Chemistry Stack Exchange. Retrieved from [Link][7]
-
Sciencemadness Wiki. (2024). Barium hydroxide. Sciencemadness Wiki. Retrieved from [Link]
-
Wikipedia. (2023). Barium hydroxide. Wikipedia. Retrieved from [Link][4]
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- 6. alphaAmino acids in heating with BaOH2 shows decarboxylation class 12 chemistry CBSE [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: The Strategic Use of Barium Hydroxide Octahydrate in the Synthesis of Cyclopentanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract & Introduction
Cyclopentanone is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances, such as jasmine.[1][2][3] Its five-membered ring structure serves as a versatile scaffold for constructing more complex molecular architectures.[1][4] A classic and robust method for preparing cyclopentanone is through the catalytic thermal decomposition of adipic acid.[5][6] This process, known as ketonic decarboxylation, relies on a catalyst to facilitate the intramolecular cyclization and subsequent decarboxylation.
Barium hydroxide octahydrate, Ba(OH)₂·8H₂O, has long been established as an effective and reliable catalyst for this transformation.[5][7] Unlike the Dieckmann condensation, which requires the conversion of the starting dicarboxylic acid into a diester for base-catalyzed intramolecular cyclization, the use of barium hydroxide provides a more direct route from the diacid itself.[8][9][10] This application note provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol for the synthesis, and critical insights for researchers and drug development professionals to ensure safety, reproducibility, and high yield.
The Role and Mechanism of Barium Hydroxide
The efficacy of barium hydroxide in this synthesis stems from its function as a basic catalyst that facilitates the formation of an intermediate metal salt, which upon heating, readily undergoes cyclization.[11][12]
Proposed Mechanism:
-
Salt Formation: Adipic acid, a dicarboxylic acid, reacts with the base, barium hydroxide, to form barium adipate and water.[12] The divalent barium cation (Ba²⁺) is believed to play a crucial role in coordinating with both carboxylate groups, effectively acting as a template that brings the ends of the six-carbon chain into close proximity.[11]
-
Thermal Decomposition & Cyclization: At elevated temperatures (285-295°C), this barium adipate intermediate undergoes thermal decomposition.[5][12] This involves an intramolecular nucleophilic attack, leading to the formation of a five-membered ring and the expulsion of barium carbonate (BaCO₃) as a stable, solid byproduct.[3][12]
-
Product Formation: The resulting product, cyclopentanone, is volatile at the reaction temperature and distills out of the reaction flask, shifting the equilibrium towards the products and allowing for efficient collection.[5][13]
This direct catalytic decarboxylation from the diacid is a distinct advantage, simplifying the overall synthetic pathway by avoiding the preliminary esterification step required for a Dieckmann-type condensation.[8][14]
Caption: Proposed reaction mechanism for cyclopentanone synthesis.
Hazard Analysis and Safety Protocols
Trustworthiness through Safety: A successful protocol is a safe protocol. This compound presents significant health risks that mandate strict adherence to safety procedures.
-
Primary Hazards: Barium hydroxide is classified as acutely toxic and corrosive. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[15][16][17]
-
Mandatory PPE: All operations must be conducted while wearing appropriate personal protective equipment (PPE), including:
-
Engineering Controls: The reaction must be performed within a certified chemical fume hood to prevent inhalation of any dust from the powdered reagents or vapors during the high-temperature reaction.[18]
-
Thermal Hazard: The reaction is conducted at high temperatures (~290°C), posing a significant risk of severe burns. Use appropriate heating apparatus (e.g., a fusible alloy bath or a heating mantle with sand) for stable temperature control and take precautions against thermal contact.[5]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][18] If swallowed, rinse the mouth, do not induce vomiting, and call a poison center or physician immediately.[15]
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of cyclopentanone from adipic acid.[5][13]
4.1 Materials and Equipment
-
Reagents:
-
Adipic Acid (powdered)
-
This compound (finely ground)
-
Anhydrous Potassium Carbonate
-
-
Equipment:
-
1-L round-bottom distilling flask
-
Heating mantle or fusible alloy bath
-
Thermometer (-10 to 360°C)
-
Simple distillation apparatus (condenser, receiving flask)
-
Separatory funnel
-
Standard laboratory glassware for workup
-
4.2 Step-by-Step Synthesis Procedure
Caption: Experimental workflow for cyclopentanone synthesis.
-
Reagent Preparation: In a 1-L distilling flask, place an intimate mixture of 200 g (1.37 mol) of powdered adipic acid and 10 g of finely ground this compound.[5][13] Thorough mixing is crucial for efficient catalysis.
-
Apparatus Setup: Assemble a simple distillation apparatus. Ensure the thermometer bulb is positioned to accurately measure the temperature of the reaction mixture, extending to within 5 mm of the bottom of the flask.[5]
-
Reaction Execution:
-
Gradually heat the flask using a heating mantle or a fusible alloy bath. The use of a metal bath provides superior temperature control.[5]
-
Raise the temperature of the mixture to 285–295°C over approximately 1.5 hours. Causality: Slow, controlled heating is critical. If the temperature rises too quickly or exceeds 300°C, unreacted adipic acid will sublime and distill, potentially clogging the condenser and lowering the yield.[5][13]
-
Maintain the temperature in this range. The cyclopentanone product will begin to co-distill with water. Continue heating for about two more hours, or until only a small amount of dry, dark residue remains in the flask.[5]
-
-
Product Workup and Purification:
-
Transfer the collected distillate to a separatory funnel. The mixture will consist of two layers, as cyclopentanone has limited solubility in water.[3]
-
Separate and discard the lower aqueous layer.
-
Dry the crude organic layer by adding anhydrous potassium carbonate. This not only removes residual water but also neutralizes any traces of acidic adipic acid that may have carried over.[5][12][13] Allow the mixture to stand for at least 30 minutes with occasional swirling, then filter to remove the drying agent.
-
Purify the dried, crude cyclopentanone via fractional distillation. Collect the fraction boiling between 128–131°C .[5][13] The expected yield is 86–92 g (75–80%).[5]
-
Quantitative Data Summary
| Parameter | Value | Source(s) | Justification / Notes |
| Starting Material | Adipic Acid | [5],[13] | A six-carbon linear dicarboxylic acid. |
| Catalyst | This compound | [5],[13] | Provides Ba²⁺ for templated cyclization. |
| Mass Ratio (Acid:Catalyst) | 20 : 1 | [5] | Catalytic amount is sufficient for the reaction. |
| Reaction Temperature | 285–295 °C | [5],[13],[3] | Optimal range for decarboxylation without decomposing the product or distilling the reactant. |
| Product Boiling Point | 128–131 °C | [5] | The target range for collecting the pure fraction during distillation. |
| Theoretical Yield | 115.2 g | - | Based on 1.37 mol of adipic acid. |
| Expected Experimental Yield | 86–92 g (75–80%) | [5] | A typical, achievable yield for this laboratory-scale preparation. |
Conclusion
The use of this compound as a catalyst for the synthesis of cyclopentanone from adipic acid represents a classic, efficient, and direct method. By understanding the underlying mechanism involving a barium adipate intermediate and adhering strictly to the thermal and safety protocols outlined, researchers can reliably produce high yields of this important chemical intermediate. The procedure's self-validating nature—where successful synthesis is contingent on precise temperature control and proper workup—underscores the importance of careful experimental technique.
References
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15 (Source: Fisher Scientific)
-
(Source: ACS Publications)
-
(Source: Carl ROTH)
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(Source: YouTube)
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Application Notes and Protocols: Sulfate Removal from Water Using Barium Hydroxide Octahydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of barium hydroxide octahydrate for the effective removal of sulfate from aqueous solutions. This document delves into the underlying chemical principles, provides detailed experimental protocols, and addresses critical considerations for safety and data interpretation. The information herein is intended to equip researchers and professionals with the necessary knowledge to implement this robust water treatment methodology.
Introduction: The Challenge of Sulfate in Water Systems
Sulfate (SO₄²⁻) is a common anion found in natural waters and is a significant component of industrial effluents, particularly from mining and chemical manufacturing processes. While not acutely toxic, elevated sulfate concentrations can lead to several detrimental effects, including a noticeable bitter taste in drinking water, laxative effects in humans and animals, and the corrosion of concrete and metal infrastructure.[1] Furthermore, in industries requiring high-purity water, such as pharmaceuticals and electronics manufacturing, the presence of sulfate can interfere with sensitive processes and compromise product quality. Therefore, the effective removal of sulfate is a critical aspect of water treatment.[2][3]
Chemical precipitation is a widely employed technique for sulfate removal, with various reagents available.[4] Among these, barium salts are particularly effective due to the extremely low solubility of barium sulfate (BaSO₄).[1][4][5] this compound [Ba(OH)₂·8H₂O] offers a distinct advantage in this application. Its alkaline nature allows for the simultaneous neutralization of acidic wastewater and the precipitation of sulfate ions, potentially eliminating the need for a separate neutralization step.[6][7]
The Chemistry of Sulfate Precipitation with Barium Hydroxide
The core of this water treatment method lies in the precipitation reaction between barium ions (Ba²⁺) and sulfate ions (SO₄²⁻) to form the highly insoluble salt, barium sulfate.
Chemical Equation:
Ba(OH)₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2OH⁻(aq)
The very low solubility product constant (Ksp) of barium sulfate, approximately 1.08 x 10⁻¹⁰ at 25°C, drives this reaction to near completion, effectively removing sulfate ions from the solution.[8] Barium hydroxide is considered a strong base, meaning the portion that dissolves in water completely dissociates into barium and hydroxide ions.[9]
Key Physicochemical Properties
| Property | Value |
| This compound Molecular Weight | 315.46 g/mol |
| This compound Solubility in Water | 947 g/L[10] |
| Barium Sulfate Solubility Product (Ksp) | ~1.1 x 10⁻¹⁰ at 25°C |
| Optimal pH for Barium Hydroxide Treatment | Effective across a wide pH range |
Experimental Protocol for Sulfate Removal
This protocol outlines a laboratory-scale procedure for determining the optimal dosage of this compound for sulfate removal from a water sample.
Materials and Reagents
-
This compound [Ba(OH)₂·8H₂O], analytical grade
-
Sulfate-containing water sample
-
Deionized water
-
Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks)
-
Magnetic stirrer and stir bars
-
pH meter
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm membrane filters)
-
Analytical balance
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[10][11][12][13]
Workflow for Sulfate Removal
Sources
- 1. Sulfate Removal Technologies A Review [wateronline.com]
- 2. Evaluating Barium Hydroxide in Cleaner Production Technologies [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. aquaadvice.co.uk [aquaadvice.co.uk]
- 5. Autonomous Barium Dosing for Sulphate Removal | PMAP [pmap.ca]
- 6. imwa.info [imwa.info]
- 7. imwa.info [imwa.info]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. lobachemie.com [lobachemie.com]
Barium Hydroxide Octahydrate: A High-Efficacy Reagent for Carbon Dioxide Absorption and Analysis
Introduction: The Enduring Relevance of a Classic Absorbent
In the landscape of carbon dioxide (CO₂) capture and analysis, various technologies and reagents are continually being developed and refined. Amidst modern advancements, the classical analytical reagent, barium hydroxide octahydrate (Ba(OH)₂·8H₂O), maintains its significance, particularly in laboratory and specialized industrial settings. Its utility stems from a straightforward and highly efficient reaction with CO₂, leading to the formation of a stable, insoluble precipitate. This characteristic makes it an excellent choice for applications requiring high-purity gas streams, precise quantitative analysis of CO₂, and in scenarios where a visual endpoint is advantageous.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principles, applications, and protocols for using this compound as a CO₂ absorption reagent. We will delve into both titrimetric and gravimetric methods for CO₂ quantification, offering step-by-step procedures grounded in established analytical chemistry principles.
Principle of the Method: A Stoichiometric Reaction
The absorption of carbon dioxide by barium hydroxide is an acid-base neutralization reaction.[1] Gaseous CO₂ dissolves in the aqueous solution of barium hydroxide, forming carbonic acid (H₂CO₃), which then rapidly reacts with the strong base to produce insoluble barium carbonate (BaCO₃) and water.[1]
The overall chemical equation for this reaction is:
Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)
The key to the utility of this reaction in quantitative analysis is the formation of the dense, white precipitate of barium carbonate. This precipitation effectively removes CO₂ from the gas phase. The amount of CO₂ absorbed can be determined by one of two primary methods:
-
Titrimetric Method: An excess of a known concentration of barium hydroxide solution is used to absorb the CO₂. The unreacted barium hydroxide is then determined by back-titration with a standardized acid, typically hydrochloric acid (HCl).[2]
-
Gravimetric Method: The CO₂ is absorbed by a known mass of solid this compound, and the increase in mass due to the formation of barium carbonate is measured.
Advantages and Disadvantages of Barium Hydroxide as a CO₂ Absorbent
| Feature | Advantages | Disadvantages |
| Efficiency | High absorption capacity and rapid reaction kinetics.[1] | Regeneration of barium hydroxide from barium carbonate is energy-intensive. |
| Endpoint Detection | The formation of a visible precipitate provides a clear indication of the reaction. | The solid precipitate can clog gas dispersion tubes and require specialized absorption vessels. |
| Analytical Accuracy | The insolubility of barium carbonate prevents interference in titrations, unlike sodium hydroxide which can form soluble carbonate. | Barium hydroxide solutions readily absorb atmospheric CO₂, requiring careful preparation and handling to maintain their concentration. |
| Cost | Relatively low cost for laboratory-scale applications. | Can be more expensive than other absorbents like soda lime for large-scale industrial use. |
| Safety | Barium compounds are toxic and require careful handling and disposal.[3] |
Experimental Protocols
Protocol 1: Quantitative Determination of CO₂ by Back-Titration
This protocol details the determination of the concentration of CO₂ in a gas stream using a back-titration method with barium hydroxide and hydrochloric acid.
Materials and Reagents:
-
This compound (Ba(OH)₂·8H₂O), analytical grade
-
Hydrochloric acid (HCl), concentrated, analytical grade
-
Phenolphthalein indicator solution
-
Standardized sodium carbonate (Na₂CO₃) or other suitable primary standard for HCl standardization
-
CO₂-free distilled water (prepared by boiling distilled water for at least 15 minutes and cooling in a container protected from the atmosphere)[3]
-
Gas absorption bottles (e.g., Dreschel bottles)
-
Burettes, pipettes, and volumetric flasks
-
Magnetic stirrer and stir bars
Workflow for Titrimetric Determination of CO₂
Caption: Workflow for the titrimetric determination of CO₂.
Step-by-Step Procedure:
-
Preparation of Carbonate-Free ~0.1 M Barium Hydroxide Solution:
-
Quickly rinse crystals of Ba(OH)₂·8H₂O with CO₂-free distilled water to remove any surface carbonate.
-
Dissolve approximately 31.5 g of the rinsed Ba(OH)₂·8H₂O in 1 L of hot, CO₂-free distilled water.
-
Allow the solution to cool and the barium carbonate precipitate to settle.
-
Carefully decant or filter the clear supernatant into a tightly stoppered bottle to protect it from atmospheric CO₂.
-
-
Preparation and Standardization of ~0.1 M Hydrochloric Acid Solution:
-
Dilute approximately 8.3 mL of concentrated HCl to 1 L with distilled water.
-
Standardize the HCl solution by titrating against a known mass of a primary standard, such as anhydrous sodium carbonate, using a suitable indicator.
-
-
Standardization of the Barium Hydroxide Solution:
-
Pipette a known volume (e.g., 25.00 mL) of the clear Ba(OH)₂ solution into a conical flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution until the pink color just disappears.
-
Repeat the titration to obtain concordant results and calculate the exact molarity of the Ba(OH)₂ solution. The reaction is: Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O.[4]
-
-
CO₂ Absorption:
-
Set up a gas absorption train with two or three gas absorption bottles.
-
Accurately pipette a known volume (e.g., 50.00 mL) of the standardized Ba(OH)₂ solution into each absorption bottle.
-
Pass a known volume of the gas sample through the absorption train at a slow, controlled rate (e.g., 100-200 mL/min) to ensure complete absorption of CO₂.
-
Record the total volume of gas passed through the system.
-
-
Back-Titration:
-
Combine the contents of the absorption bottles and rinse them with CO₂-free distilled water, adding the rinsings to the flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the excess (unreacted) Ba(OH)₂ with the standardized HCl solution to the endpoint (disappearance of the pink color).
-
Calculations:
-
Moles of Ba(OH)₂ initially present:
-
Moles Ba(OH)₂ (initial) = Molarity of Ba(OH)₂ × Volume of Ba(OH)₂ (L)
-
-
Moles of HCl used in back-titration:
-
Moles HCl = Molarity of HCl × Volume of HCl used (L)
-
-
Moles of unreacted Ba(OH)₂:
-
From the stoichiometry of the neutralization reaction (Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O), 1 mole of Ba(OH)₂ reacts with 2 moles of HCl.
-
Moles Ba(OH)₂ (unreacted) = Moles HCl / 2
-
-
Moles of Ba(OH)₂ that reacted with CO₂:
-
Moles Ba(OH)₂ (reacted) = Moles Ba(OH)₂ (initial) - Moles Ba(OH)₂ (unreacted)
-
-
Moles of CO₂ absorbed:
-
From the stoichiometry of the absorption reaction (Ba(OH)₂ + CO₂ → BaCO₃ + H₂O), 1 mole of Ba(OH)₂ reacts with 1 mole of CO₂.
-
Moles CO₂ = Moles Ba(OH)₂ (reacted)
-
-
Concentration of CO₂ in the gas stream:
-
Concentration of CO₂ (mol/L) = Moles CO₂ / Volume of gas sample (L)
-
To express the concentration in ppm (parts per million) by volume:
-
ppmv = (Moles CO₂ / Total moles of gas) × 10⁶
-
-
Protocol 2: Gravimetric Determination of CO₂
This protocol is suitable for determining the CO₂ content in a solid sample or a gas stream by measuring the mass increase of the absorbent.
Materials and Reagents:
-
This compound (Ba(OH)₂·8H₂O), granular
-
Drying agent (e.g., anhydrous calcium sulfate - Drierite®, or magnesium perchlorate)
-
Ascarite II (sodium hydroxide-coated silica) or a similar CO₂ absorbent for scrubbing inlet gas
-
U-tubes or absorption tubes
-
Analytical balance (readable to 0.1 mg)
-
Gas flow meter
-
Furnace or heating apparatus (for solid samples)
Sources
- 1. Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls [eureka.patsnap.com]
- 2. Answered: The concentration of CO2 in air may be determined by an indirect acid-base titration. A sample of air is bubbled through a solution containing an excess of… | bartleby [bartleby.com]
- 3. unife.it [unife.it]
- 4. standards.iteh.ai [standards.iteh.ai]
Laboratory procedure for preparing a standard solution of Barium hydroxide
Abstract
This document provides a comprehensive, technically detailed protocol for the preparation and standardization of a barium hydroxide solution, a strong base commonly utilized in analytical chemistry for titrations, particularly for the analysis of weak acids and the determination of carbon dioxide.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals who require a high degree of accuracy and reliability in their volumetric analyses. This guide emphasizes the critical considerations for minimizing carbonate error and ensuring the long-term stability of the standardized solution.
Introduction: The Role and Challenges of Barium Hydroxide in Volumetric Analysis
Barium hydroxide, Ba(OH)₂, is a strong alkaline compound that serves as a valuable titrant in various analytical procedures.[4][5] Its primary advantage lies in its ability to form a precipitate with carbonate ions (CO₃²⁻), effectively removing them from the solution. This characteristic is particularly crucial as atmospheric carbon dioxide readily dissolves in alkaline solutions, forming carbonic acid and subsequently carbonate ions, which can interfere with the accuracy of acid-base titrations.[1][6][7]
The reaction with carbon dioxide leads to the formation of insoluble barium carbonate (BaCO₃), which appears as a white precipitate.[1] While this property is beneficial for CO₂ absorption applications, it presents a significant challenge in maintaining the precise concentration of a standard barium hydroxide solution.[1][2] Therefore, the preparation and storage of this reagent necessitate specific precautions to exclude atmospheric CO₂.
This application note will detail a robust methodology for preparing a barium hydroxide solution of a desired molarity, followed by a precise standardization procedure using a primary standard, potassium hydrogen phthalate (KHP).
Materials and Equipment
Reagents
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), ACS reagent grade or higher
-
Potassium hydrogen phthalate (KHC₈H₄O₄), primary standard grade, dried at 110°C for 2 hours
-
Phenolphthalein indicator solution (1% in ethanol)
-
Carbon dioxide-free deionized water
-
Soda-lime or ascarite tubes
Equipment
-
Analytical balance (readable to ±0.0001 g)
-
Volumetric flasks (Class A)
-
Burette (50 mL, Class A)
-
Pipettes (Class A)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Storage bottle with a two-hole stopper fitted with a soda-lime tube and a siphon
Experimental Protocols
Preparation of Carbon Dioxide-Free Water
Rationale: The primary source of carbonate contamination is dissolved CO₂ in the water used for solution preparation. Therefore, it is imperative to use water that has been treated to remove dissolved gases.
Procedure:
-
Place a suitable volume of deionized water in a large flask.
-
Bring the water to a vigorous boil and maintain it for at least 15-20 minutes. This process reduces the solubility of dissolved gases, including CO₂.
-
Allow the water to cool to room temperature in an environment protected from atmospheric CO₂. This can be achieved by stoppering the flask and attaching a soda-lime tube to the vent to scrub CO₂ from any incoming air.
Preparation of Approximately 0.1 M Barium Hydroxide Solution
Rationale: this compound is the most common and soluble form of barium hydroxide.[4] The octahydrate form has a molecular weight of 315.46 g/mol .[4][8][9][10] Direct preparation of a standard solution by weight is not recommended due to the efflorescent nature of the solid and its tendency to absorb atmospheric CO₂. Therefore, an approximate concentration is prepared, which is then accurately determined by standardization.
Procedure:
-
Calculate the approximate mass of Ba(OH)₂·8H₂O required. For 1 liter of a 0.1 M solution, this would be approximately 31.55 g.[11][12]
-
Rapidly weigh the calculated amount of Ba(OH)₂·8H₂O on an analytical balance to minimize exposure to air.
-
Transfer the solid to a large flask containing the freshly boiled and cooled deionized water.
-
Stopper the flask and stir the solution with a magnetic stirrer until the solid is completely dissolved. A slight turbidity due to the presence of any initial barium carbonate may be observed.
-
Allow the solution to stand for 24 hours, securely stoppered, to allow any precipitated barium carbonate to settle.
-
Carefully decant or siphon the clear supernatant solution into a storage bottle equipped with a soda-lime tube to protect it from atmospheric CO₂.[13]
Table 1: Mass of Ba(OH)₂·8H₂O for Various Solution Concentrations
| Desired Molarity (M) | Volume (L) | Required Mass (g) of Ba(OH)₂·8H₂O |
| 0.05 | 1 | 15.77 |
| 0.1 | 1 | 31.55 |
| 0.2 | 1 | 63.09 |
Standardization of the Barium Hydroxide Solution
Rationale: Standardization is a critical step to determine the exact concentration of the prepared barium hydroxide solution.[14][15] Potassium hydrogen phthalate (KHP), a monoprotic acid, is an excellent primary standard due to its high purity, stability, and high molecular weight (204.22 g/mol ).[16][17]
The reaction between barium hydroxide and KHP is as follows:
2 KHC₈H₄O₄(aq) + Ba(OH)₂(aq) → Ba(KC₈H₄O₄)₂(aq) + 2 H₂O(l)
Procedure:
-
Accurately weigh, by difference, approximately 0.4-0.5 g of dried primary standard KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass for each.
-
To each flask, add approximately 50 mL of CO₂-free deionized water and swirl gently to dissolve the KHP.
-
Add 2-3 drops of phenolphthalein indicator to each flask. The solution should be colorless.
-
Rinse a clean 50 mL burette with a small portion of the prepared barium hydroxide solution, then fill the burette. Ensure no air bubbles are present in the tip. Record the initial burette reading to the nearest 0.01 mL.
-
Titrate the KHP solution in the first flask with the barium hydroxide solution while continuously swirling the flask.[18] The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds. Record the final burette reading.
-
Repeat the titration for the other two KHP samples. The volumes of titrant used for the three trials should agree within ±0.04 mL.
-
Calculate the molarity of the barium hydroxide solution for each trial using the following equation:
Molarity of Ba(OH)₂ = (Mass of KHP) / (Molar Mass of KHP × 0.5 × Volume of Ba(OH)₂ in L)
-
Calculate the average molarity from the three concordant trials.
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the entire procedure, from reagent preparation to the final standardized solution.
Caption: Workflow for Preparing Standard Barium Hydroxide Solution.
Safety and Handling Precautions
Barium hydroxide is a strong base and is corrosive and toxic.[4] It can cause severe skin burns and eye damage.[19][20][21] Inhalation of dust can be harmful.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and gloves, when handling barium hydroxide and its solutions.[5][19][21]
-
Ventilation: Work in a well-ventilated area or under a fume hood, especially when handling the solid powder, to avoid inhaling dust.[19]
-
Handling: Avoid contact with skin and eyes.[19][21] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Storage: Store the barium hydroxide solution in a tightly sealed, properly labeled container, protected from atmospheric carbon dioxide by a soda-lime guard tube.[13] Store in a cool, dry place away from acids and other incompatible materials.[13]
-
Disposal: Dispose of waste barium hydroxide solutions according to local regulations. Barium compounds are toxic and should not be discharged into the environment.
Conclusion
The preparation of a stable and accurate standard solution of barium hydroxide requires meticulous attention to detail, particularly concerning the exclusion of atmospheric carbon dioxide. By following the protocols outlined in this application note, researchers can confidently prepare a reliable titrant for a variety of analytical applications, ensuring the integrity and accuracy of their experimental results. The self-validating nature of the standardization process against a primary standard provides the necessary trustworthiness for high-stakes research and development environments.
References
- Mintchem. This compound (Ba(OH)2·8H2O) Suppliers, Exporters.
- Patsnap Eureka. Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls.
- Common Organic Chemistry. Barium Hydroxide.
- PubChem. Barium hydroxide, octahydrate.
- Sigma-Aldrich. This compound.
- Ereztech. This compound | CAS 12230-71-6.
- Scribd. 78) Analytical Protocol For Preparation & Standardisation of Volumetric Solution.
- Periodic Table of the Elements. Preparation of Ba(OH)2 solution.
- Sigma-Aldrich. SAFETY DATA SHEET - Barium hydroxide.
- FDA Drug Approval Process. How to Prepare a 0.05 M Barium Hydroxide Solution?.
- Patsnap Eureka. Analyzing Barium Hydroxide's Role in Enhanced Greenhouse Gas Reduction.
- Washington State University. Barium-Hydroxide_2024-05-22.docx.
- Carl ROTH. Safety Data Sheet: Barium hydroxide Hydrate.
- Carl ROTH. Safety Data Sheet: this compound.
- CDH Fine Chemical. Barium Hydroxide CAS No 12230-71-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CK-12 Foundation. A student is asked to standardize a solution of barium hydroxide. He weighs out 0.900 g potassium hydrogen phthalate (, treat this as a monoprotic acid). It requires 18.6 mL of barium hydroxide to reach the endpoint. If 15.6 mL of the barium hydroxide solution is required to neutralize 13.5 mL of hydrochloric acid, what is the molarity of the hydrochloric acid solution?.
- Alfa Chemistry. Volumetric Solutions Preparation and Standardization - Analytical Products.
- Study.com. A student needed to standardize a solution of barium hydroxide. He prepared a standard solution with 0.200 M of potassium hydrogen phlelete acid, KHC8H4O4. This titration indicated equivalence of 27.8.
- ACS Publications. Volumetric Solutions | ACS Reagent Chemicals.
- Patsnap Eureka. Barium Hydroxide in Bio-inspired Carbon Capture Sequestration Designs.
- Doubtnut. A solution of Ba(OH)(2) is standardized with potassium acid phthalate (abbreviated KHP), `KHC(8) - YouTube.
- Chemistry LibreTexts. 14.2: Fundamentals of Volumetric Chemical Analysis, Acid/Base Equilibria & Titrations.
- Flinn Scientific. Laboratory Solution Preparation.
- Brainly. [FREE] A student is asked to standardize a solution of barium hydroxide. He weighs out 0.926 g of potassium.
- Veeprho. Volumetric Solutions.
- Brainly. [FREE] Potassium hydrogen phthalate (KHP) is a solid, monoprotic acid frequently used in the laboratory to.
- Atlas: School AI Assistant. Barium Hydroxide Solution Preparation Guide.
- Quora. How would you prepare 500 ml of a 0.1 N solution of Ba(OH) 2 from pure solid Ba(oh) 2, mol. wt. = 171.36?.
- Benchchem. An In-depth Technical Guide to the Core Mechanism of Carbon Dioxide Absorption by Baralyme.
- Quora. What would we expect to see when carbon dioxide gas passes through aqueous barium hydroxide?.
Sources
- 1. Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls [eureka.patsnap.com]
- 2. Analyzing Barium Hydroxide's Role in Enhanced Greenhouse Gas Reduction [eureka.patsnap.com]
- 3. Barium Hydroxide in Bio-inspired Carbon Capture Sequestration Designs [eureka.patsnap.com]
- 4. Barium Hydroxide [commonorganicchemistry.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Mintchem this compound (Ba(OH)2·8H2O) Suppliers, Exporters | HEAVEN [heavenmaterials.com]
- 9. Barium hydroxide, octahydrate | BaH18O10 | CID 17749109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS 12230-71-6 — Ereztech [ereztech.com]
- 11. Preparation of Ba(OH)2 solution [periodni.com]
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- 20. carlroth.com:443 [carlroth.com:443]
- 21. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Preventing Barium hydroxide solution from absorbing atmospheric CO2
<Technical Support Center: Preventing Barium Hydroxide Solution from Absorbing Atmospheric CO2 >
Introduction
Welcome to the Technical Support Center for handling and preserving barium hydroxide solutions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical advice. Barium hydroxide is a strong base with numerous applications, notably in the titration of weak acids, where its carbonate-free nature is paramount.[1][2] However, its high reactivity with atmospheric carbon dioxide (CO2) presents a significant challenge, leading to the precipitation of barium carbonate and compromising experimental accuracy.[1][3] This guide offers a suite of troubleshooting protocols and frequently asked questions to ensure the integrity of your barium hydroxide solutions.
Core Principle: The Reaction with Carbon Dioxide
Barium hydroxide solutions readily absorb CO2 from the atmosphere. This acid-base reaction forms barium carbonate (BaCO3), a white, insoluble solid, and water.[3][4] The formation of this precipitate not only alters the molarity of the hydroxide solution but can also interfere with analytical procedures, such as titrations, by obscuring endpoints and reacting with the titrant.[5]
The underlying chemical equation for this process is:
Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l) [3][4]
Understanding and preventing this reaction is crucial for maintaining a stable and effective barium hydroxide solution.
Frequently Asked Questions (FAQs)
Q1: Why has my clear barium hydroxide solution turned cloudy?
A cloudy appearance in your barium hydroxide solution is a tell-tale sign of carbon dioxide absorption from the air.[3] The cloudiness is due to the formation of finely dispersed, insoluble barium carbonate (BaCO3) particles.[3][6]
Q2: How can I confirm the precipitate is barium carbonate?
A simple, qualitative test can be performed. Carefully add a small amount of a dilute strong acid (e.g., hydrochloric acid) to a sample of the cloudy solution. If the precipitate is barium carbonate, you will observe effervescence (fizzing) as carbon dioxide gas is released.
Q3: What are the consequences of using a CO2-contaminated barium hydroxide solution in my experiments?
Using a CO2-contaminated solution can lead to significant errors, particularly in titrations:
-
Inaccurate Molarity: The precipitation of barium carbonate reduces the concentration of hydroxide ions in the solution, leading to an inaccurate determination of the titrant's molarity.
-
Endpoint Obscuration: The presence of a precipitate can make it difficult to observe the color change of an indicator at the titration endpoint.
-
Interference with Weak Acid Titrations: In the titration of weak acids, the presence of carbonate ions, which are themselves basic, can lead to titration errors and a distorted titration curve.[5][7]
Q4: How quickly does this reaction with CO2 occur?
The reaction is relatively fast and depends on the surface area of the solution exposed to the atmosphere and the concentration of CO2 in the air.[8] Even short periods of exposure can lead to noticeable precipitate formation.
Troubleshooting Guides & Protocols
Protocol 1: Preparation of a Carbonate-Free Barium Hydroxide Solution
The foundation of preventing contamination is starting with a carbonate-free solution.
Objective: To prepare a barium hydroxide solution with minimal initial carbonate contamination.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized or distilled water
-
Heating apparatus (hot plate or Bunsen burner)
-
Volumetric flask
-
Storage bottle with an airtight cap
Procedure:
-
De-gas the Water: Bring a volume of deionized or distilled water, sufficient for your desired solution, to a vigorous boil for 5-10 minutes. This process expels dissolved gases, including CO2. Allow the water to cool to room temperature in a vessel that is either sealed or protected from the atmosphere (e.g., with a watch glass).
-
Weighing the Barium Hydroxide: Accurately weigh the required mass of this compound. For example, to prepare 1 L of a 0.1 M solution, you would dissolve 31.55 g of Ba(OH)₂·8H₂O in the de-gassed water.
-
Dissolution: Add the weighed barium hydroxide to the cooled, de-gassed water in a beaker or flask. Stir gently until the solid is completely dissolved.
-
Transfer and Dilution: Quantitatively transfer the solution to a volumetric flask. Rinse the original container with small portions of the de-gassed water and add the rinsings to the volumetric flask. Dilute to the mark with de-gassed water.
-
Immediate Storage: Immediately transfer the prepared solution to a clean, dry storage bottle with an airtight seal.
Protocol 2: Proper Storage of Barium Hydroxide Solutions
Proper storage is critical to maintaining the integrity of your solution over time.
Objective: To store the prepared barium hydroxide solution in a manner that prevents atmospheric CO2 absorption.
Method 1: Airtight Containers
-
Description: The simplest method is to use a high-quality, airtight container. Bottles with ground glass stoppers (well-greased) or screw caps with chemically resistant liners are suitable.
-
Best For: Short-term storage or when the solution is used infrequently.
-
Causality: By minimizing the exchange of air between the inside of the container and the atmosphere, the exposure of the solution to CO2 is significantly reduced.
Method 2: Soda-Lime Guard Tube
-
Description: For long-term storage or frequent use, a soda-lime guard tube is highly recommended.[7] Soda lime is a mixture of calcium hydroxide and sodium hydroxide that readily absorbs CO2.[9][10][11]
-
Setup:
-
Fill a drying tube with granular, non-indicating or color-indicating soda lime.
-
Place a small plug of glass wool at both ends of the tube to prevent the soda-lime granules from falling into the solution.
-
Fit the guard tube into a one-hole stopper that fits snugly into the neck of your storage bottle.
-
For solution dispensing, a two-hole stopper can be used, with one hole for the guard tube and the other for a siphon tube.
-
-
Causality: Any air that enters the container as the solution is dispensed must first pass through the soda-lime tube, which scrubs the CO2 from the air, protecting the solution.[7]
Method 3: Inert Gas Blanket
-
Description: For the highest level of protection, the solution can be stored under a positive pressure of an inert gas like nitrogen or argon.[7]
-
Setup: This requires a more complex setup with a gas cylinder, regulator, and appropriate tubing to introduce the inert gas into the headspace of the storage container.
-
Causality: The inert gas blanket physically displaces the air above the solution, preventing any contact with atmospheric CO2.
Data Presentation: Comparison of Storage Methods
| Storage Method | Effectiveness in Preventing CO2 Contamination | Cost | Complexity | Recommended Use Case |
| Airtight Container | Moderate | Low | Low | Short-term storage, infrequent use |
| Soda-Lime Guard Tube | High | Low-Moderate | Moderate | Long-term storage, frequent use |
| Inert Gas Blanket | Very High | High | High | High-purity applications, highly sensitive experiments |
Visualizations
Chemical Reaction Diagram
Caption: Barium hydroxide reacts with CO2 to form barium carbonate.
Experimental Workflow: Storage with a Soda-Lime Guard Tube
Caption: A soda-lime tube scrubs CO2 from incoming air.
Troubleshooting Flowchart: Cloudy Barium Hydroxide Solution
Caption: Diagnosing the cause of a cloudy barium hydroxide solution.
References
- Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls. (2025, August 1).
- Analyzing Barium Hydroxide's Role in Enhanced Greenhouse Gas Reduction. (2025, August 1).
- Barium hydroxide may become cloudy if exposed to CO_2 from the air for an extended period of time. Write. (2023, October 1). brainly.com.
- Barium hydroxide. In Wikipedia.
- Ba(OH)2 + CO2 → BaCO3 + H2O.
- How can we prepare barium hydroxide?. (2017, December 26). Quora.
- Safety Data Sheet (SDS) Barium Hydroxide. Flinn Scientific.
- Soda Lime 38 Lb. Tub, Color Changing CO2 Absorber. eBay.
- Carbonate impurity, its effect on titr
- Preparation of Ba(OH)2 solution. Periodic Table of the Elements.
- Prepar
- Soda Lime Granules, 5 Gal Container CO2 Absorber Sodasorb Carbon Dioxide, JorVet. eBay.
- Barium Hydroxide Solution Preparation Guide.
- Soda lime. In Wikipedia.
- Soda lime Drägersorb. (2010, November 23). YouTube.
- Solutions used in acid-base titr
- GE Ohmeda Medical Soda Lime Jar, Carbon Dioxide Absorbent Canister. Nafern.
- 3.6: Barium Chloride method for determining the Composition of a Carbonate/ Hydroxide Mixture. (2024, September 1). Chemistry LibreTexts.
- Experiment 27 Barium chloride method for determining the composition of a carbonate/hydroxide mixture. The Department of Chemistry, UWI, Mona, Jamaica.
- Safety Data Sheet. (2025, April 2). Ricca Chemical Company.
- Characterization of Barium Hydroxide Used as Consolidating Agent for Monumental Surfaces in Venice. (2022, October 31). MDPI.
- The effects of carbon dioxide on alkaline titrants. METTLER TOLEDO.
- Safety Data Sheet. (2015, March 19). Fisher Scientific.
- Method for preparing barium hydroxide by using barium carbonate.
- What's the effect of carbonate impurity on the pKa of a weak acid in titration?. (2019, March 2).
Sources
- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. brainly.com [brainly.com]
- 4. Ba(OH)2 + CO2 → BaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 5. mt.com [mt.com]
- 6. riccachemical.com [riccachemical.com]
- 7. hyperquad.co.uk [hyperquad.co.uk]
- 8. Analyzing Barium Hydroxide's Role in Enhanced Greenhouse Gas Reduction [eureka.patsnap.com]
- 9. Soda Lime 38 Lb. Tub, Color Changing CO2 Absorber | eBay [ebay.com]
- 10. Soda Lime Granules, 5 Gal Container CO2 Absorber Sodasorb Carbon Dioxide, JorVet | eBay [ebay.com]
- 11. Soda lime - Wikipedia [en.wikipedia.org]
Troubleshooting endpoint detection in Barium hydroxide titrations
Welcome to the technical support guide for Barium hydroxide (Ba(OH)₂) titrations. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of endpoint detection in these powerful, yet sensitive, analytical procedures. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your results.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental principles of Barium hydroxide titrations. Understanding these core concepts is the first step in effective troubleshooting.
Q1: What is a Barium hydroxide titration and why is it used?
A Barium hydroxide titration is a type of acid-base titration where a solution of Barium hydroxide, a strong base, is used as the titrant to determine the concentration of an acidic analyte.[1][2][3] Barium hydroxide is particularly advantageous because, unlike sodium hydroxide, it can be used to prepare carbonate-free solutions. Any dissolved carbon dioxide (which forms carbonic acid in solution) reacts with Barium hydroxide to form insoluble Barium carbonate (BaCO₃), which precipitates out.[4][5][6] This allows for a more accurate determination of acidic substances without the interference of carbonates, a common issue known as "carbonate error".[7][8]
Q2: Why is choosing the correct indicator so critical for endpoint detection?
In a titration, the equivalence point is the point at which the moles of the titrant (Ba(OH)₂) are stoichiometrically equal to the moles of the analyte.[9][10] The endpoint is the point at which a visual indicator changes color.[11][12] The goal is for the endpoint to occur at, or as close as possible to, the equivalence point.[9][13]
The choice of indicator is critical because different indicators change color over different pH ranges.[11][14] For the titration of a weak acid with a strong base like Ba(OH)₂, the equivalence point will be in the basic range (pH > 7).[15] Therefore, an indicator must be chosen whose pH transition range brackets the pH of the equivalence point to ensure an accurate result.[11][16] An incorrect indicator will change color too early or too late, introducing a significant systematic error into the measurement.[13]
Q3: Which indicators are recommended for Barium hydroxide titrations and why?
The appropriate indicator depends on the acid being titrated. Since Barium hydroxide is a strong base, the choice is dictated by whether the analyte is a strong or weak acid.
| Indicator | pH Transition Range | Color Change (Acid → Base) | Suitable For | Rationale |
| Phenolphthalein | 8.3 - 10.0[14] | Colorless → Pink/Red[14][17] | Titration of weak acids with strong bases. | The equivalence point for a weak acid-strong base titration is typically in the pH 8-10 range.[11][15] Phenolphthalein's transition range aligns perfectly with this. |
| Thymolphthalein | 9.3 - 10.5[18] | Colorless → Blue[18][19] | Titration of very weak acids with strong bases. | Thymolphthalein is ideal for titrations where the equivalence point is at a higher alkaline pH, offering a sharp, distinct color change in strongly basic conditions.[16][19] |
| Thymol Blue | 8.0 - 9.6 (basic range)[14] | Yellow → Blue[14] | Alternative for weak acid titrations. | Its transition range is similar to phenolphthalein, making it a suitable alternative. The color change from yellow to blue can be easier for some individuals to perceive.[20] |
Q4: What is "carbonate error" and how does it specifically affect Barium hydroxide titrations?
"Carbonate error" arises when the basic titrant solution absorbs atmospheric carbon dioxide (CO₂).[21] CO₂ dissolves in water to form carbonic acid (H₂CO₃), which then reacts with the hydroxide ions (OH⁻) in the titrant:
CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq) H₂CO₃ (aq) + 2OH⁻ (aq) → CO₃²⁻ (aq) + 2H₂O (l)
This consumption of hydroxide ions effectively lowers the concentration of the titrant, leading to inaccurate results.[6][7]
Barium hydroxide offers a unique advantage here. It reacts with any absorbed carbonate to form Barium carbonate (BaCO₃), a salt with very low solubility that precipitates out of the solution.[4][5]
Ba²⁺ (aq) + CO₃²⁻ (aq) → BaCO₃ (s)
By preparing the Ba(OH)₂ solution and allowing the BaCO₃ to settle before decanting the clear supernatant, one can create a truly carbonate-free titrant, which is a major reason for its use in high-precision analysis.[6]
Part 2: Troubleshooting Guide
Direct answers to common problems encountered during endpoint detection.
Q5: I see a pink/blue color with my indicator, but it fades away after a few seconds. What's happening?
This phenomenon is known as a fading endpoint and is a common issue. It indicates that the titration is not yet complete.[22] There are two primary causes:
-
Localized High pH: When a drop of Ba(OH)₂ is added, the area it enters momentarily has a very high pH, causing the indicator to change color. However, upon swirling, this concentrated area disperses and reacts with the remaining acid in the bulk solution, causing the pH to drop back below the indicator's transition range and the color to disappear.[17][22] This is especially common as you approach the true endpoint.
-
Absorption of Atmospheric CO₂: If the analyte solution is being stirred vigorously or is left open to the air for an extended period, it can absorb CO₂. The dissolved CO₂ forms carbonic acid, which neutralizes the slight excess of base that caused the indicator to change color, leading to the color fading.[21]
Solutions:
-
Slow Down: As the endpoint approaches (indicated by the color persisting for longer periods), reduce the rate of titrant addition to a drop-by-drop or even partial-drop basis.[17][21]
-
Ensure Thorough Mixing: Swirl the flask continuously but gently after each addition to ensure the titrant has fully reacted before adding more.[21][22]
-
Define the Endpoint: The true endpoint is reached only when a faint but distinct color persists for at least 30 seconds after swirling.[17]
-
Minimize CO₂ Exposure: Keep the titration flask covered when possible and avoid unnecessarily vigorous stirring that increases the solution's surface area exposure to air.[23]
Q6: The color change at my endpoint is gradual and not sharp. How can I fix this?
A blurry or indistinct endpoint makes it difficult to determine the precise volume of titrant used, leading to poor reproducibility. The primary causes include:
-
Incorrect Indicator Choice: If the indicator's pKa is not well-matched to the equivalence point pH, the color change will be gradual rather than sharp.[11][13] For a weak acid titrated with Ba(OH)₂, ensure you are using an indicator like phenolphthalein or thymolphthalein.[16]
-
Carbonate Contamination: If your Ba(OH)₂ solution has significant carbonate contamination, you are essentially titrating with a mixture of bases (hydroxide and carbonate), which can lead to a drawn-out, less distinct endpoint.[7][8]
-
Dilute Reactants: Very dilute solutions of acid or base produce a smaller pH change at the equivalence point, which can make the indicator's color transition appear less sharp.
Solutions:
-
Verify Indicator Choice: Review the expected pH at the equivalence point for your specific acid-base reaction and confirm your indicator's transition range is appropriate.[11]
-
Prepare Carbonate-Free Ba(OH)₂: Follow the proper protocol (see Part 3) to prepare and store your titrant to eliminate carbonate interference.[6]
-
Use Appropriate Concentrations: If possible, work with concentrations (e.g., 0.1 M) that are known to give a sharp pH jump at the equivalence point.
Q7: I keep getting a very dark, persistent color, suggesting I've gone past the endpoint. What are the best practices to avoid this?
This is known as overshooting the endpoint and is a common procedural error.[17][21] It results from adding too much titrant too quickly near the equivalence point.
Best Practices to Avoid Overshooting:
-
Perform a Rough Titration: Conduct a quick, preliminary titration to find the approximate volume of the endpoint. This allows you to add titrant more rapidly at the beginning of subsequent, precise titrations and then slow down significantly as you approach the known volume.
-
Control the Stopcock: Master the control of the buret stopcock to allow for the addition of single drops or even fractions of a drop.
-
"Split the Drop": As you get extremely close to the endpoint, let a partial drop form on the buret tip, then touch the tip to the inside wall of the flask and rinse it down with a small amount of deionized water from a wash bottle.
-
Use a White Background: Place a white tile or sheet of paper under the flask to make the faint color change of the true endpoint easier to see.[13]
Part 3: Protocols and Visual Guides
Protocol 1: Preparation of a Carbonate-Free 0.1 M Barium Hydroxide Solution
This protocol is essential for minimizing carbonate error and achieving a sharp, accurate endpoint.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized or distilled water, recently boiled and cooled (to expel dissolved CO₂)
-
Large storage bottle with a tight-fitting stopper
-
Filtration or siphoning apparatus
Procedure:
-
Calculate Mass: To prepare 1 L of approximately 0.1 N (0.05 M) Ba(OH)₂, you will need about 15.8 grams of Ba(OH)₂·8H₂O (Molar Mass = 315.46 g/mol ).[24] For a 0.1 M solution, you would need 31.55 g.[25]
-
Dissolution: Add the calculated mass of Ba(OH)₂·8H₂O to a large flask. Add approximately 1 L of recently boiled, cooled, deionized water.
-
Precipitation: Stopper the flask tightly and shake vigorously until the solid is dissolved. Let the solution stand for 24-48 hours. During this time, any dissolved CO₂ will react to form a precipitate of Barium carbonate (BaCO₃).
-
Decantation/Filtration: Carefully decant or siphon the clear, supernatant liquid into the final storage bottle without disturbing the BaCO₃ precipitate at the bottom. Work quickly to minimize exposure to air.
-
Storage: The storage bottle should be sealed tightly. For long-term storage or high-precision work, fit the bottle with a guard tube containing soda-lime or ascarite to prevent CO₂ from entering.
-
Standardization: The resulting solution is of approximate concentration and must be standardized against a primary standard acid (e.g., potassium hydrogen phthalate, KHP) to determine its exact molarity before use.
Diagram 1: Troubleshooting Workflow for Endpoint Issues
This diagram provides a logical path for diagnosing common endpoint detection problems.
Caption: A logical guide for troubleshooting common endpoint detection issues.
Diagram 2: Mechanism of Carbonate Interference and its Mitigation with Ba(OH)₂
This diagram illustrates the chemical pathways of carbonate error and how Barium hydroxide circumvents the problem.
Caption: How Ba(OH)₂ mitigates the carbonate error common with NaOH titrants.
References
-
Preparation of Ba(OH)2 solution. Periodic Table of the Elements. [Link]
-
How to Prepare a 0.05 M Barium Hydroxide Solution?. FDA Drug Approval Process. [Link]
-
Lab 9 - Titrations. WebAssign. [Link]
-
Why does the titration endpoint color fade after 30-60 seconds?. Homework.Study.com. [Link]
-
How to prepare a 0.1n barium hydroxide solution using barium hydroxide octa hydrate. Quora. [Link]
-
What could be the effects of carbonate error on the calculated values for the standardization and.... Homework.Study.com. [Link]
-
Report. CHM3120L Lab Manual. [Link]
-
Barium Hydroxide Solution Preparation Guide. Atlas: School AI Assistant. [Link]
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Titration. University of Waterloo. [Link]
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B - Barium chloride (0.1 mol/L) VS.... digicollections.net. [Link]
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Acid-Base Titration: How to Determine the Endpoint. iPharmaguide. [Link]
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Determination of hydroxide and carbonate contents of alkaline electrolytes containing zinc. NASA Technical Reports Server. [Link]
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A 5.00 mL sample of barium hydroxide is titrated to the phenolphthalein e... Filo. [Link]
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Common Sources of Error in Acid-Base Titrations. Solubility of Things. [Link]
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Effects of poor sensor response, too high, fluctuating result values in end point (EP) and equivalence point (EQP) titration. METTLER TOLEDO. [Link]
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3.6: Barium Chloride method for determining the Composition of a Carbonate/ Hydroxide Mixture. Chemistry LibreTexts. [Link]
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Experiment 27 Barium chloride method for determining the composition of a carbonate/hydroxide mixture. The Department of Chemistry, UWI, Mona, Jamaica. [Link]
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Endpoint Detection Methods in Titrimetry. The United States Pharmacopeial Convention. [Link]
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Titration of barium(II) hydroxide by hydrochloric acid. Chemistry Stack Exchange. [Link]
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How to choose an indicator for an acid-base titration. Crunch Chemistry. [Link]
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Worked example: Determining solute concentration by acid–base titration. Khan Academy. [Link]
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Titration Stoichiometry HCl and Ba(OH)2. YouTube. [Link]
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9.2: Acid–Base Titrations. Chemistry LibreTexts. [Link]
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17.2 Acid-Base Titrations and Titration Curves. YouTube. [Link]
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How to get correct and reproducible results in titration. Xylem Analytics. [Link]
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In an acid base titration, when does the endpoint occur? Why?. Quora. [Link]
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Sources of errors in titration. ChemBuddy. [Link]
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Solutions used in acid-base titrations. ChemBuddy. [Link]
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Recognizing the Endpoints of Automated Titrations. AZoM. [Link]
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Titration error affecting the PH of the endpoint. Physics Forums. [Link]
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The sharp endpoint in a titration is one of the things we wished and hoped in a titration. One of the reasons why we use a strong base as a standard solution. Why can't calcium hydroxide be used as a standard solution in an acid-base titration?. Quora. [Link]
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Finding the Endpoint of a Titration. UCalgary Chemistry Textbook. [Link]
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3.13: Titrations. Chemistry LibreTexts. [Link]
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A conductometric titration of barium hydroxide with sulfuric(VI) acid. Exhibition chemistry. [Link]
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Technical Support Center: Optimizing Barium Hydroxide-Catalyzed Ester Hydrolysis
Welcome to the technical support center for optimizing reaction conditions for barium hydroxide-catalyzed ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of using barium hydroxide for ester saponification.
Introduction to Barium Hydroxide in Ester Hydrolysis
Barium hydroxide is a strong base that serves as an effective catalyst for the hydrolysis of esters into their corresponding carboxylic acids and alcohols.[1] While sodium and potassium hydroxides are more common, barium hydroxide offers unique advantages in specific synthetic contexts.[2] Its divalent nature and the solubility characteristics of its salts can be leveraged for selective reactions and simplified workups.[2][3] This guide will explore the intricacies of using barium hydroxide, providing you with the knowledge to optimize your reaction conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of barium hydroxide for ester hydrolysis.
Q1: What are the main advantages of using barium hydroxide over more common bases like NaOH or KOH for ester hydrolysis?
A1: Barium hydroxide presents two significant advantages:
-
Selective Mono-hydrolysis of Diesters: The barium salt of the resulting carboxylate can be insoluble in the reaction medium.[2] This precipitation can effectively halt the reaction at the mono-hydrolysis stage for a di-ester, allowing for the isolation of the half-ester, a valuable synthetic intermediate.[2][4][5]
-
Potential for Non-Aqueous Workup: Under certain conditions, particularly when using methanol as a solvent, reactions catalyzed by barium hydroxide octahydrate can be worked up without the need for an aqueous extraction, which can be advantageous for water-sensitive compounds or for simplifying parallel synthesis workflows.[3]
Q2: Which form of barium hydroxide should I use: octahydrate or monohydrate?
A2: Barium hydroxide is commercially available in anhydrous, monohydrate, and octahydrate forms.[6] For ester hydrolysis, This compound (Ba(OH)₂·8H₂O) is generally preferred.[6] This is because the octahydrate is more soluble in water and methanol than the monohydrate, facilitating a more homogeneous reaction mixture.[6] The presence of water of hydration can also play a role in the reaction mechanism.
Q3: Is barium hydroxide-catalyzed hydrolysis reversible?
A3: Like other base-catalyzed ester hydrolyses (saponification), the reaction is practically irreversible . The final step of the reaction is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid.[7][8] This forms a carboxylate salt and an alcohol, and this deprotonation step is thermodynamically very favorable, driving the overall reaction to completion.[7][8]
Q4: How do I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. A spot for the starting ester should disappear and be replaced by a more polar spot for the carboxylate salt (which may not move from the baseline) or the corresponding carboxylic acid after acidic workup of an aliquot. It is advisable to use an eluent system that can distinguish between the starting material and the product. For visualizing the carboxylic acid, including a small amount of acetic acid in the eluent system can be helpful.[9]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the disappearance of the ester and the appearance of the carboxylic acid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of characteristic peaks of the ester (e.g., -OCH₃ singlet) and the appearance of new peaks corresponding to the alcohol and, after workup, the carboxylic acid.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during barium hydroxide-catalyzed ester hydrolysis.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion in barium hydroxide-catalyzed ester hydrolysis.
Problem 1: Low or No Conversion of Starting Ester
Possible Cause 1.1: Inactive Catalyst Barium hydroxide can react with atmospheric carbon dioxide to form insoluble barium carbonate (BaCO₃), which is not catalytically active.[10]
-
Solution:
-
Use freshly purchased barium hydroxide or a bottle that has been tightly sealed.
-
To check for carbonate contamination, dissolve a small sample in deionized water. A cloudy solution indicates the presence of barium carbonate.[1]
-
Consider using anhydrous barium hydroxide prepared by heating the octahydrate under vacuum, especially for non-aqueous reactions.[1][9]
-
Possible Cause 1.2: Insufficient Catalyst Loading The amount of barium hydroxide can be critical, especially for challenging substrates.
-
Solution:
-
Increase the equivalents of barium hydroxide. A typical starting point is 1.5-2.0 equivalents. For sterically hindered esters, a larger excess may be necessary.
-
Possible Cause 1.3: Low Reaction Temperature Ester hydrolysis is often temperature-dependent.
-
Solution:
-
Increase the reaction temperature. Refluxing in methanol (approx. 65 °C) or ethanol (approx. 78 °C) is a common practice. For highly stable esters, higher boiling point solvents can be considered.
-
Possible Cause 1.4: Poor Solubility of the Ester If the ester is not sufficiently soluble in the reaction medium, the reaction will be slow or incomplete.
-
Solution:
-
Choose a solvent system where both the ester and barium hydroxide have reasonable solubility. Methanol is a good starting point as barium hydroxide is soluble in it.[6]
-
Add a co-solvent like Tetrahydrofuran (THF) or Dioxane to improve the solubility of nonpolar esters.
-
Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous/solid base and the organic-soluble ester.[2]
-
Problem 2: Formation of Insoluble Precipitates During Reaction or Workup
Possible Cause 2.1: Precipitation of Barium Carboxylate As mentioned, the formation of an insoluble barium carboxylate is a key feature of this reaction, especially for mono-hydrolysis of diesters.[2] However, this can also make product isolation challenging.
-
Solution:
-
For isolation of the carboxylic acid: After the reaction is complete, the barium carboxylate salt can be isolated by filtration. The salt is then treated with a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and precipitate the barium as BaCl₂ (soluble) or BaSO₄ (insoluble). If using sulfuric acid, the insoluble BaSO₄ can be removed by filtration. The free carboxylic acid can then be extracted from the aqueous solution.
-
Non-Aqueous Workup: A reported procedure avoids an aqueous workup by removing the methanol solvent in vacuo, followed by the addition of an ethereal solution of HCl.[3] This protonates the carboxylate and the resulting barium chloride and magnesium sulfate (added as a drying agent) can be filtered off.[3]
-
Possible Cause 2.2: Formation of Barium Carbonate If the reaction is not performed under an inert atmosphere, CO₂ from the air can react with barium hydroxide to form insoluble barium carbonate.[10]
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Problem 3: Side Reactions and Product Degradation
Possible Cause 3.1: Reaction with Base-Sensitive Functional Groups Barium hydroxide is a strong base and can react with other functional groups in the molecule, such as β-lactams, or cause epimerization of chiral centers adjacent to carbonyl groups.
-
Solution:
-
Use milder reaction conditions (e.g., lower temperature, shorter reaction time).
-
Carefully monitor the reaction to stop it as soon as the starting material is consumed.
-
If the substrate is particularly sensitive, consider alternative, milder hydrolysis methods.
-
Possible Cause 3.2: Transesterification If an alcohol is used as the solvent, there is a possibility of transesterification, where the solvent alcohol displaces the alcohol portion of the ester.
-
Solution:
-
If the alcohol of the ester is the same as the solvent (e.g., hydrolyzing a methyl ester in methanol), this is not a concern.
-
If transesterification is a problem, consider using a non-alcoholic solvent system such as THF/water.
-
Experimental Protocols & Data
General Protocol for Barium Hydroxide-Catalyzed Ester Hydrolysis
This protocol provides a general starting point for the saponification of a simple ester.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ester (1.0 eq.).
-
Add methanol as the solvent (a concentration of 0.1-0.5 M is a good starting point).
-
Add this compound (1.5 - 2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Workup A (Aqueous):
-
Remove the solvent under reduced pressure.
-
Add water to the residue and acidify with 1M HCl until the pH is ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
-
Workup B (Non-Aqueous): [3]
-
Remove the methanol solvent in vacuo.
-
Add a 1M solution of HCl in diethyl ether to the residue.
-
Add anhydrous magnesium sulfate.
-
Stir the mixture, then filter to remove the inorganic salts.
-
Concentrate the filtrate in vacuo to yield the crude carboxylic acid.
-
Data Summary: Reaction Conditions
The optimal reaction conditions will vary depending on the specific ester. The following table provides a general guideline.
| Ester Type | Catalyst Loading (eq. Ba(OH)₂) | Solvent | Temperature (°C) | Typical Reaction Time |
| Simple Alkyl Esters | 1.5 - 2.0 | Methanol or Ethanol | 25 - 80 | 1 - 6 hours |
| Aryl Esters | 1.5 - 2.5 | Methanol/Water or THF/Water | 50 - 100 | 4 - 12 hours |
| Sterically Hindered Esters | 2.0 - 5.0 | THF/Water or Dioxane/Water | 80 - 100 | 12 - 48 hours |
| Diesters (for mono-hydrolysis) | 1.0 - 1.2 | Methanol or Ethanol | 0 - 25 | 1 - 8 hours |
Diagram: Reaction Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Safety and Waste Disposal
Safety Precautions:
-
Barium hydroxide is corrosive and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.
Waste Disposal:
-
Soluble barium compounds are toxic and should be disposed of as hazardous waste according to institutional guidelines.
-
A common method for treating barium-containing aqueous waste is to precipitate the barium as the highly insoluble and less toxic barium sulfate (BaSO₄) by adding a stoichiometric amount of sodium sulfate or sulfuric acid. The resulting solid can then be filtered and disposed of as solid waste.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
- Tanimoto, H., Oritani, T., & Yamashita, K. (1983). Selective Monohydrolysis of Dimethyl Dicarboxylates with Barium Hydroxide. Agricultural and Biological Chemistry, 47(5), 1189-1190.
- Anderson, M. O., Moser, J., Sherrill, J., & Guy, R. K. (2004). A Convenient Procedure for Parallel Ester Hydrolysis. Synlett, 2004(13), 2391-2393.
-
Sciencemadness Wiki. (2024, March 13). Barium hydroxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Barium hydroxide. Retrieved from [Link]
-
Chem-europe.com. (n.d.). Barium hydroxide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BARIUM HYDROXIDE. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Barium Hydroxide. Common Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Reddit. (2022, November 23). Thin-layer chromatography with sodium hydroxide solution. r/Chempros. Retrieved from [Link]
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Technical Support Center: Purification of Commercial Barium Hydroxide Octahydrate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of commercial-grade Barium Hydroxide Octahydrate, Ba(OH)₂·8H₂O. It is designed to address common challenges and provide robust, field-tested protocols to ensure the high purity required for sensitive applications.
Introduction: The Challenge of Purity
Barium hydroxide is a strong base with numerous applications in synthesis and analysis, including the titration of weak acids and as a catalyst in organic reactions.[1][2][3] The octahydrate is the most common commercial form.[4] However, its high reactivity poses a significant challenge to its purity. The primary and most common impurity is barium carbonate (BaCO₃) , which forms readily upon exposure of barium hydroxide to atmospheric carbon dioxide (CO₂).[5][6]
The presence of barium carbonate is often detrimental, especially in analytical applications where it can introduce titration errors due to its basicity, albeit weaker than the hydroxide.[1][2] This guide provides the necessary protocols and troubleshooting advice to mitigate this and other common impurities.
Frequently Asked Questions (FAQs)
Q1: Why is my clear barium hydroxide solution turning cloudy?
A1: A clear solution of barium hydroxide turning cloudy is a classic indicator of contamination with barium carbonate (BaCO₃). Barium hydroxide readily reacts with carbon dioxide from the air.[2][5] Since barium carbonate is insoluble in water, it precipitates out, causing the turbidity.[1] To prevent this, always use freshly boiled, deionized or distilled water (to expel dissolved CO₂) for preparing solutions and minimize the solution's exposure to the atmosphere.[7]
Q2: What is the primary impurity in commercial-grade this compound?
A2: The most significant impurity is barium carbonate (BaCO₃), typically forming on the surface of the solid material during storage.[8] Depending on the grade, other potential impurities can include chlorides, sulfides, strontium, and heavy metals.[9][10]
Q3: Can I use a standard filter paper for the hot filtration step?
A3: While a standard qualitative filter paper can be used, for more rigorous applications, a pre-washed, chloride-free filter paper is recommended to avoid introducing contaminants.[10] The key is to perform the filtration as quickly as possible while the solution is hot to prevent premature crystallization of barium hydroxide in the funnel. Using a heated funnel is an effective technique.[11]
Q4: How should I store my purified this compound crystals?
A4: Purified crystals should be stored in a tightly sealed container to protect them from atmospheric carbon dioxide.[5][11] A desiccator containing a CO₂ absorbent (like soda lime) is also recommended for long-term storage to maintain purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Purified Crystals | 1. Insufficient dissolution in hot water. 2. Cooling the solution too quickly. 3. Not enough starting material for the volume of solvent. | 1. Ensure the water is boiling and stir until no more solid dissolves. Refer to solubility data to use an appropriate amount of solvent. 2. Allow the filtrate to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[11] 3. Barium hydroxide has a high positive temperature coefficient for solubility. Use just enough boiling water to dissolve the solid. |
| Crystals Appear Cloudy or White, Not Transparent | Contamination with barium carbonate during crystallization. | This indicates exposure to air (CO₂) while the solution was cooling. Ensure the receiving flask is covered during filtration and cooling. Purging the flask with an inert gas like nitrogen or argon can also help. |
| Solution Remains Cloudy After Hot Filtration | 1. The filter paper has too large a pore size to retain fine BaCO₃ particles. 2. Premature crystallization of Ba(OH)₂ in the funnel. | 1. Use a finer grade of filter paper or a sintered glass funnel. 2. This is a common issue. Pre-heat the funnel and receiving flask.[11] Keep the solution at or near boiling during the transfer and filtration process. |
| Purified Solution Quickly Becomes Turbid | The water used for dissolution was not CO₂-free. | Always use distilled or deionized water that has been vigorously boiled for at least 5-10 minutes immediately before use to drive off dissolved gases, including CO₂.[7] Cool the water in a sealed container. |
Core Purification Protocol: Recrystallization
This method leverages the significant difference in the solubility of this compound in hot versus cold water and the insolubility of barium carbonate.
Principle of Recrystallization
The solubility of Ba(OH)₂·8H₂O increases dramatically with temperature. In contrast, the primary impurity, BaCO₃, is virtually insoluble in water at any temperature. This allows for a physical separation via hot filtration.
Solubility Data
| Temperature (°C) | Solubility of Ba(OH)₂ (g / 100 mL H₂O) |
| 0 | 1.67 |
| 20 | 3.89 |
| 60 | 20.94 |
| 100 | 101.4 |
| Data sourced from Wikipedia[2] |
Experimental Workflow Diagram
Caption: Workflow for the purification of Ba(OH)₂·8H₂O.
Step-by-Step Methodology
-
Preparation of CO₂-Free Water: Vigorously boil a sufficient volume of deionized or distilled water for at least 10 minutes to expel dissolved gases, primarily CO₂.[7] Allow it to cool slightly in a covered vessel just before use.
-
Dissolution: In a beaker or Erlenmeyer flask, add the commercial this compound to the minimum amount of near-boiling, CO₂-free water required for complete dissolution. Stir continuously. A ratio of approximately 1g of solute to 1mL of boiling water can be a starting point, but adjust as needed.[5]
-
Hot Filtration: Set up a gravity filtration apparatus, preferably with a short-stemmed or stemless funnel to prevent premature crystallization. Pre-heat the funnel and the receiving flask by rinsing with hot water.[11] Pour the hot, saturated barium hydroxide solution through the filter paper. The insoluble barium carbonate will be retained by the filter. Work quickly to minimize cooling.
-
Crystallization: Cover the hot filtrate and allow it to cool slowly to room temperature. Transparent crystals of purified Ba(OH)₂·8H₂O will begin to form.[11] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold, degassed deionized water to remove any remaining soluble impurities. Allow the crystals to dry under vacuum or in a desiccator protected from atmospheric CO₂.
Chemical Principles of Impurity Removal
The purification process is governed by fundamental chemical principles.
Carbonate Formation
The primary contamination reaction is the absorption of atmospheric CO₂ by the strongly basic hydroxide.
Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s)↓ + H₂O(l)
This reaction underscores the necessity of using CO₂-free water and minimizing air exposure throughout the purification process.
Logical Diagram of Purity Assurance
Caption: Separation logic based on differential solubility.
Safety Precautions
-
Toxicity: Barium compounds are toxic and should be handled with care.[1] Avoid inhalation of dust and ingestion.
-
Corrosivity: Barium hydroxide is a strong base and is corrosive to skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling: Perform all manipulations in a well-ventilated area or a chemical fume hood.
References
- Sciencemadness Wiki. (2024, March 13). Barium hydroxide.
- Quora. (2017, December 26). How can we prepare barium hydroxide?
- Chemeurope.com. Barium hydroxide.
- Unife. Test for Carbonate using hydrochloric acid and barium hydroxide.
- PrepChem.com. Preparation of barium hydroxide.
- Kremer Pigmente. (n.d.). 64080 this compound.
- Common Organic Chemistry. (n.d.). Barium Hydroxide.
- Sciencemadness Discussion Board. (2006, March 12). barium hydroxide [Ba(OH)2].
- ChemicalBook. (2025, September 25). This compound.
- Wikipedia. (n.d.). Barium hydroxide.
- Linquip. (2024, September 20). Barium Hydroxide: How It Works and Where It's Used.
- Google Patents. (n.d.). US3966894A - Method of preparing barium hydroxide.
- Toption. (n.d.). China Barium Hydroxide Manufacture and Factory.
- ChemBuddy. (2024, November 13). Solutions used in acid-base titrations.
- Atlas: School AI Assistant. (n.d.). Barium Hydroxide Solution Preparation Guide.
- CDH Fine Chemical. (n.d.). This compound Purified.
- Google Patents. (n.d.). CN1034350A - this compound dehydration preparation dried barium hydroxide novel process.
- ACS Publications. (2017, February 28). This compound.
- LookChem. (n.d.). Industrial this compound.
- Vishnupriya Chemicals. (n.d.). Barium hydroxide.
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Technical Support Center: Managing the Endothermic Reaction of Barium Hydroxide with Ammonium Salts
Welcome to the Technical Support Center for the endothermic reaction between barium hydroxide and ammonium salts. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic, yet powerful, entropy-driven reaction in their experimental work. Here, we move beyond simple procedural outlines to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both the success and safety of your endeavors.
I. Foundational Principles: Why Does This Reaction Work?
The spontaneous reaction between solid hydrated barium hydroxide (Ba(OH)₂·8H₂O) and a solid ammonium salt (e.g., ammonium thiocyanate, ammonium chloride, or ammonium nitrate) is a cornerstone demonstration of thermodynamics in action. While the reaction is highly endothermic, absorbing a significant amount of heat from its surroundings and causing a dramatic temperature drop, its spontaneity is driven by a massive increase in entropy.
The overall process can be summarized by the Gibbs free energy equation: ΔG = ΔH - TΔS .
-
ΔH (Enthalpy Change): This value is positive, indicating the absorption of heat from the surroundings.[1]
-
ΔS (Entropy Change): This value is large and positive. The reaction transforms two solid reactants into a liquid solution, a gas, and a greater number of moles of products, leading to a substantial increase in disorder.[1][2]
-
ΔG (Gibbs Free Energy Change): Because the TΔS term is large enough to overcome the positive ΔH, the overall ΔG is negative, signifying a spontaneous reaction.[3][4]
The water of crystallization in barium hydroxide octahydrate is crucial, acting as a solvent to create a slushy medium where the ions can dissociate and react.[1]
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during the experiment in a direct question-and-answer format.
Question 1: The reaction is proceeding very slowly, and the temperature drop is minimal. What could be the cause?
Answer: This is a common issue that can usually be traced back to one of several factors:
-
Inadequate Mixing: The reaction is initiated by the physical contact between the two solid reactants. Insufficient stirring or shaking will limit the surface area available for the reaction to occur.
-
Solution: Ensure vigorous and continuous stirring or shaking, especially in the initial phase, until a slushy consistency is achieved.[3]
-
-
Incorrect Reagents: The use of anhydrous barium hydroxide instead of the octahydrate form (Ba(OH)₂·8H₂O) will prevent the reaction from starting effectively. The water of crystallization is essential to facilitate the ionic interactions.[1]
-
Solution: Always verify that you are using this compound.
-
-
Lumps in Reactants: Large clumps of either reactant will reduce the surface area-to-volume ratio, slowing down the reaction rate.
-
Solution: Gently crush any lumps in the solid reactants before mixing them.[5]
-
-
Incorrect Stoichiometry: While the reaction is robust, significant deviations from the correct molar ratios can limit the extent of the reaction.
-
Solution: Use the stoichiometrically balanced ratios as indicated in the standard protocols.
-
Question 2: I don't detect the characteristic smell of ammonia. Is the reaction working?
Answer: The production of ammonia gas is a key indicator that the acid-base reaction between the ammonium ions (NH₄⁺) and hydroxide ions (OH⁻) is occurring.[1] If you cannot smell ammonia (while exercising caution), consider the following:
-
Poor Ventilation: If you are working in a highly efficient fume hood, the ammonia gas may be evacuated before you can detect it.
-
Reaction Has Not Initiated: Refer to the points in Question 1 to ensure the fundamental conditions for the reaction are met.
Question 3: The beaker did not freeze to the wooden block. What went wrong?
Answer: The freezing of the beaker to a moist surface is a dramatic confirmation of the significant temperature drop. If this does not occur:
-
Insufficient Temperature Drop: The issues outlined in Question 1 can lead to a less pronounced endothermic effect.
-
Too Much Water on the Block: An excessively large puddle of water will require more energy to be absorbed to freeze completely.
-
Ambient Temperature: A very warm laboratory environment may require a more efficient reaction to achieve freezing temperatures.
-
Poor Thermal Contact: Ensure the base of the beaker is in full contact with the water on the wooden block.[6]
Question 4: The reaction mixture is not becoming slushy. Why is it staying solid?
Answer: The formation of a liquid phase is due to the release of the water of crystallization from the this compound and the production of water in the reaction. If the mixture remains solid, it almost certainly indicates the use of anhydrous barium hydroxide.
-
Solution: Procure and use this compound (Ba(OH)₂·8H₂O) for this experiment.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for this experiment?
A1: Safety is paramount. Always adhere to the following:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]
-
Ventilation: The reaction produces ammonia gas, which is a respiratory irritant.[1][10] This experiment must be performed in a well-ventilated area or a fume hood.[11]
-
Toxicity: Barium compounds are toxic if ingested.[6][10] Wash your hands thoroughly after handling the chemicals.[7]
-
Thermal Hazard: The reaction vessel becomes extremely cold and can cause frostbite with prolonged contact.[1][12] Handle the flask with tongs or appropriate thermal gloves.[10]
Q2: Which ammonium salt provides the most significant temperature drop?
A2: While ammonium chloride and ammonium nitrate can be used, ammonium thiocyanate generally produces one of the most dramatic temperature drops, often reaching between -20°C and -30°C.[1][10]
Q3: Can I scale up the reaction?
A3: Scaling up this reaction should be done with extreme caution. A larger reaction will produce a greater volume of ammonia gas and will absorb more heat, potentially making the reaction vessel dangerously cold. It is advisable to perform small-scale experiments first and to have a thorough understanding of the thermodynamics and safety considerations before attempting a larger scale reaction.
Q4: How should I dispose of the waste from this reaction?
A4: The resulting mixture contains soluble barium salts, which are toxic.[6] Therefore, it should be disposed of as hazardous waste.[13] Do not pour the waste down the drain without neutralization and checking local regulations.[7][14] Collect the reaction products in a designated, sealed waste container for collection by your institution's environmental health and safety department.[6][13]
IV. Standardized Experimental Protocols
Below are detailed protocols for the reaction using different ammonium salts.
Protocol 1: this compound and Ammonium Thiocyanate
This combination typically yields the most significant temperature drop.
Materials:
-
This compound (Ba(OH)₂·8H₂O), 32 g
-
Ammonium thiocyanate (NH₄SCN), 16 g
-
250 mL Erlenmeyer flask with a stopper
-
Small wooden block
-
Water dropper
-
Thermometer
-
Stirring rod
Procedure:
-
Place a few drops of water on the center of the wooden block.[3]
-
Weigh and add 32 g of this compound and 16 g of ammonium thiocyanate to the Erlenmeyer flask.[3]
-
Stopper the flask and shake it vigorously for approximately 60 seconds. The solids will begin to form a slushy liquid.[3]
-
Remove the stopper and place the flask on the puddle of water on the wooden block.
-
Insert a thermometer into the mixture to record the temperature change.
-
Observe as the temperature drops significantly and the flask freezes to the wooden block.
Protocol 2: this compound and Ammonium Chloride
Materials:
-
This compound (Ba(OH)₂·8H₂O), 32 g
-
Ammonium chloride (NH₄Cl), 10 g[5]
-
250 mL beaker
-
Watch glass
-
Thermometer
-
Stirring rod
Procedure:
-
Place a few drops of water on a watch glass.[5]
-
Place the beaker on the watch glass, ensuring the base is in contact with the water.
-
Add 32 g of this compound and 10 g of ammonium chloride to the beaker.[5]
-
Stir the mixture continuously with a thermometer or stirring rod.
-
Observe the formation of a slushy mixture and the drop in temperature.
-
After a few minutes, the beaker should freeze to the watch glass.
Quantitative Data Summary
| Ammonium Salt | Molar Ratio (Ba(OH)₂·8H₂O : Salt) | Typical Reactant Masses | Observed Temperature Drop |
| Ammonium Thiocyanate | 1 : 2 | 32g : 16g | ≈ 35-45 °C[1] |
| Ammonium Chloride | 1 : 2 | 32g : 10g | ≈ 20-30 °C |
| Ammonium Nitrate | 1 : 2 | Varies | ≈ 45 °C[6] |
V. Visualizing the Process
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Logic
Caption: Troubleshooting decision-making process.
VI. References
-
Endothermic solid–solid reactions | Demonstration. RSC Education. [Link]
-
Demo 45: Endothermic Reactions of Hydrated Barium Hydroxide and Ammonium Chloride. University of Oregon. [Link]
-
Barium Hydroxide SOP. Studylib. [Link]
-
T515: Endothermic Reaction - Ba(OH)2 + NH4NO3. University of Colorado Boulder. [Link]
-
Cool Reaction. Flinn Scientific Canada. [Link]
-
Barium-Hydroxide_2024-05-22.docx. Washington State University. [Link]
-
Calculate the standard enthalpy change for the reaction of an aqueous sol.. Filo. [Link]
-
Spontaneous Endothermic Reaction. University of Washington. [Link]
-
Endothermic Reaction: Barium Hydroxide and Ammonium Salts. Ainslie Lab @ UNC. [Link]
-
Safety Data Sheet: Barium hydroxide Hydrate. Carl ROTH. [Link]
-
How does barium hydroxide react with ammonium chloride? Quora. [Link]
-
Endothermic Reaction. Chemical Education Xchange. [Link]
-
Solved Calculate the standard enthalpy change for the | Chegg.com. Chegg. [Link]
-
The acid-base chemistry reaction of barium hydroxide (Ba(OH)2) with ammonium thiocyanate (NH4SCN)... Homework.Study.com. [Link]
-
Solved Ammonium thiocyanate and barium hydroxide are mixed | Chegg.com. Chegg. [Link]
-
Barium Hydroxide & Ammonium Chloride in RamZland!❄️ Ba(OH)2+2NH4CI→BaCI2+2NH3+2H2O #STEM #Science. YouTube. [Link]
-
Ba(OH)₂ + NH₄Cl - An Endothermic Reaction ❄️ (with narration). YouTube. [Link]
-
Thermochemistry- Endothermic Reactions of Barium Hydroxide and Ammonium Salts. UW-Madison Demonstration Lab. [Link]
-
Reaction between Ammonium chloride and Barium hydroxide is_______. Unacademy. [Link]
-
Endothermic Reaction: Barium Hydroxide mixed with Ammonium Chloride. Reddit. [Link]
-
A reaction between barium hydroxide and ammonium chloride results in no precipitate, but how will we find that a reaction occurred. Brainly.in. [Link]
-
Thermochemistry: An Endothermic Reaction. Carolina Knowledge Center. [Link]
-
Endothermic Disposal. UK Science Technician Community. [Link]
-
APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. csub.edu. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Spontaneous Endothermic Reaction | Department of Chemistry | University of Washington [chem.washington.edu]
- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 5. Endothermic solid–solid reactions | Demonstration | RSC Education [edu.rsc.org]
- 6. T515: Endothermic Reaction - Ba(OH)2 + NH4NO3 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. studylib.net [studylib.net]
- 9. carlroth.com [carlroth.com]
- 10. flinnsci.ca [flinnsci.ca]
- 11. knowledge.carolina.com [knowledge.carolina.com]
- 12. Thermochemistry- Endothermic Reactions of Barium Hydroxide and Ammonium Salts – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 13. Demo 45: Endothermic Reactions of Hydrated Barium Hydroxide and Ammonium Chloride [www-chem.ucsd.edu]
- 14. umkc.edu [umkc.edu]
Safe handling and disposal of Barium hydroxide waste in a research lab
This guide provides comprehensive, in-depth technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Barium Hydroxide [Ba(OH)₂] waste. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and disposal of barium hydroxide waste.
Q1: What are the primary hazards associated with barium hydroxide?
A1: Barium hydroxide is classified as a hazardous substance with multiple risk factors. It is highly corrosive and can cause severe burns to the skin and eyes upon contact.[1][2][3] Inhalation of barium hydroxide dust or aerosols can lead to irritation and chemical burns in the respiratory tract.[1][4] Ingestion is particularly dangerous as soluble barium compounds are highly toxic, potentially causing symptoms like abdominal pain, vomiting, diarrhea, and in severe cases, paralysis or fatality.[5][6]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling barium hydroxide waste?
A2: A comprehensive PPE ensemble is critical to mitigate the risks. At a minimum, this includes:
-
Gloves: Chemical-resistant gloves are essential. Nitrile, neoprene, butyl, or PVC gloves are often recommended. Always consult the glove manufacturer's compatibility chart for the specific chemical you are handling.[7]
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Protective Clothing: A fully buttoned lab coat is required. For larger quantities or more hazardous operations, chemical-resistant aprons or coveralls may be necessary.[8][9]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[7]
All work with barium hydroxide, especially when generating dust or aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]
Q3: How should I store barium hydroxide waste before disposal?
A3: Proper storage of barium hydroxide waste is crucial to prevent accidental exposure and reactions. Waste should be collected in a clearly labeled, compatible container, such as one made of polyethylene.[7] The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2][8][10] It is imperative to store barium hydroxide waste away from incompatible substances, particularly acids, as the reaction can be vigorous and exothermic.[5][6] Secondary containment is also a recommended practice to mitigate the impact of any potential leaks.[7]
Q4: Can I neutralize barium hydroxide waste in the lab before disposal?
A4: Yes, in-lab neutralization is a common and recommended procedure to render the waste less hazardous. However, this should only be performed by trained personnel. The process involves carefully adding a dilute acid to the barium hydroxide solution to adjust the pH to a neutral range (typically between 6 and 9). A common method involves the use of sulfuric acid, which has the added benefit of precipitating the barium as insoluble and much less toxic barium sulfate (BaSO₄).[11][12] Always perform a trial neutralization on a small scale first.[13]
Q5: What are the approved disposal routes for treated and untreated barium hydroxide waste?
A5: Untreated barium hydroxide waste, particularly solutions with a pH of 9 or higher, must be managed as dangerous or hazardous waste.[7] This waste should be collected by a licensed chemical waste disposal contractor. For neutralized waste, where the pH is between 6 and 9 and the barium has been precipitated as barium sulfate, it may be permissible to dispose of the liquid portion down the drain with copious amounts of water, provided it meets local regulations and does not contain other hazardous materials.[7][14] The solid barium sulfate precipitate should be collected, dried, and disposed of as solid waste, again in accordance with institutional and local guidelines.[12] Never dispose of untreated barium hydroxide down the drain.[11]
Troubleshooting Guides
This section provides step-by-step solutions to specific issues you may encounter during the handling and disposal of barium hydroxide waste.
Problem 1: Accidental Spill of Barium Hydroxide
Symptoms:
-
Visible solid or liquid barium hydroxide outside of its container.
Solution:
-
Small Spill (can be cleaned up in under 10 minutes by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[7]
-
Containment: If it is a liquid, absorb it with an inert material like sand or vermiculite.[8] For a solid spill, carefully sweep it up to avoid generating dust.[5][7][10]
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.[5][7]
-
Decontamination: Clean the spill area with soap and water.[5]
-
-
Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area and prevent entry.
-
Notify: Alert your supervisor and the institution's Environmental Health & Safety (EHS) department.[7]
-
Problem 2: Neutralization Reaction is Overheating
Symptoms:
-
The waste container becomes hot to the touch.
-
Vapors or fumes are being emitted.
Causality: The neutralization of a strong base like barium hydroxide with an acid is an exothermic reaction. Adding the acid too quickly will generate heat rapidly.
Solution:
-
Stop Adding Acid: Immediately cease the addition of the neutralizing agent.
-
Cooling: If safe to do so, place the reaction vessel in an ice bath to help dissipate the heat.
-
Ventilation: Ensure the procedure is being carried out in a well-ventilated fume hood.
-
Slow Addition: Once the solution has cooled, resume adding the acid very slowly, with constant stirring, to control the reaction rate and heat generation.
Problem 3: pH is Not Stabilizing in the Neutral Range
Symptoms:
-
The pH of the waste solution fluctuates and does not remain between 6 and 9 after initial neutralization.
Causality: Barium hydroxide can absorb carbon dioxide from the atmosphere to form barium carbonate. This can create a buffering effect, making stable neutralization difficult.
Solution:
-
Stir Thoroughly: Ensure the solution is being mixed well to allow for complete reaction.
-
Allow to Stand: After reaching the desired pH, let the solution stand for a period (e.g., an hour) and then re-measure the pH. It may be necessary to make further small additions of acid.
-
Use a Calibrated pH Meter: Ensure your pH meter is properly calibrated for accurate readings.
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) | 0.5 mg/m³ (as Ba) over an 8-hour workshift | [15] |
| NIOSH REL (Recommended Exposure Limit) | 0.5 mg/m³ (as Ba) over a 10-hour workshift | [15] |
| ACGIH TLV (Threshold Limit Value) | 0.5 mg/m³ (as Ba) over an 8-hour workshift | [15] |
| Oral LD50 (Rat) | 550 mg/kg | [5][7] |
| RCRA Hazardous Waste pH | ≥ 9 for waste solutions | [7] |
| Acceptable pH for Drain Disposal | 5.0 - 9.0 | [14] |
Experimental Protocols
Protocol 1: Neutralization of Barium Hydroxide Waste with Sulfuric Acid
This protocol details the conversion of corrosive, soluble barium hydroxide into non-hazardous, insoluble barium sulfate.
-
Preparation: Work within a certified chemical fume hood. Don all required PPE (gloves, chemical splash goggles, face shield, lab coat).
-
Dilution: Place the aqueous barium hydroxide waste in a large, appropriately sized beaker or flask. If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water with stirring. This helps to manage the heat generated during neutralization.
-
Neutralization: While continuously stirring the diluted barium hydroxide solution, slowly add a dilute solution of sulfuric acid (e.g., 1M H₂SO₄) dropwise. A white precipitate of barium sulfate (BaSO₄) will form.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter. Continue adding acid until the pH is stable within the neutral range of 6-9.
-
Precipitation and Separation: Allow the solution to stand overnight to ensure complete precipitation of the barium sulfate. Separate the solid barium sulfate from the liquid by filtration or decantation.
-
Disposal:
-
Liquid Filtrate: Re-check the pH. If it is within the neutral range and contains no other hazardous materials, it may be permissible for drain disposal with copious amounts of water, according to local regulations.[14]
-
Solid Precipitate: The barium sulfate precipitate should be allowed to dry and then collected in a labeled container for solid waste disposal.[12]
-
Visual Workflow
The following diagram illustrates the decision-making process for the safe disposal of barium hydroxide waste.
Caption: Decision workflow for barium hydroxide waste disposal.
References
- Barium-Hydroxide_2024-05-22.docx. (n.d.). Washington State University.
- Barium Hydroxide, Saturated Safety Data Sheet. (2014). ScienceLab.com.
- Safety Data Sheet Barium Hydroxide. (n.d.). Flinn Scientific.
- Material Name: BARIUM HYDROXIDE, MONOHYDRATE. (n.d.). Basstech International.
- Barium Hydroxide 8-Water - SAFETY DATA SHEET. (2023). Breckland Scientific Supplies Ltd.
- Barium hydroxide octahydrate MSDS. (n.d.). Harper College.
- Safety Data Sheet - Barium Hydroxide. (2015). Fisher Scientific.
- Barium hydroxide - Safety Data Sheet. (2015). Sigma-Aldrich.
- Safety Data Sheet: Barium hydroxide Hydrate. (n.d.). Carl ROTH.
- Barium hydroxide - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
- Barium Hydroxide CAS No 12230-71-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
- Barium Hydroxide SOP. (n.d.). Studylib.net.
- Barium - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Can I Pour Barium Down the Drain? (2017). First Healthcare Compliance.
- Barium Chloride Solution Safety Data Sheet. (n.d.). Chemical Products Corporation.
- Material Safety Data Sheet this compound. (1986). Genium Publishing Corporation.
- APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. (n.d.). CBARS.
- Disposal of Laboratory Wastes to Sanitary Sewer. (n.d.). Alfred University.
- Tips for Collecting and Neutralizing Laboratory Waste. (n.d.). Merck Millipore.
Sources
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- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. carlroth.com [carlroth.com]
- 4. studylib.net [studylib.net]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. uwwapps.uww.edu [uwwapps.uww.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. basstechintl.com [basstechintl.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 11. cpc-us.com [cpc-us.com]
- 12. umkc.edu [umkc.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. my.alfred.edu [my.alfred.edu]
- 15. nj.gov [nj.gov]
Technical Support Center: Overcoming Solubility Challenges of Barium Hydroxide in Reaction Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the common solubility issues encountered with barium hydroxide in various reaction media. Our goal is to empower you with the knowledge to optimize your experimental outcomes by understanding and mastering the behavior of this versatile reagent.
Understanding the Solubility Profile of Barium Hydroxide
Barium hydroxide, available as the anhydrous, monohydrate, or octahydrate form, is a strong base with unique solubility characteristics that can be both an advantage and a challenge in chemical synthesis.[1] While the octahydrate is the most commonly used form due to its higher solubility in water and methanol compared to the monohydrate, its limited solubility in many organic solvents can hinder its application.[2]
Key Solubility Characteristics:
-
Water: The solubility of barium hydroxide in water is highly dependent on temperature, increasing significantly with heat. For instance, the solubility of barium hydroxide octahydrate in water is 5.6 g/100 g at 15°C.[3]
-
Alcohols: Barium hydroxide is soluble in methanol but only slightly soluble in ethanol and insoluble in acetone.[1][4] The solubility in methanol can be as high as 25%, which is nearly five times its solubility in water.[5]
-
Hydration State: The octahydrate form is generally more soluble than the monohydrate or anhydrous forms in polar solvents.[2]
The following table summarizes the solubility of barium hydroxide in water at various temperatures:
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 1.67 |
| 20 | 3.89 |
| 40 | 8.22 |
| 60 | 20.94 |
| 80 | 101.4 |
Data sourced from Sciencemadness Wiki.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: My barium hydroxide is not dissolving sufficiently in my alcoholic reaction medium (e.g., ethanol).
Question: I am attempting to run a reaction in ethanol, but the barium hydroxide is not dissolving, leading to a heterogeneous mixture and poor reaction kinetics. What can I do?
Answer: This is a common challenge due to the low solubility of barium hydroxide in ethanol.[1] Here are several strategies to address this, ranging from simple adjustments to more advanced techniques.
Underlying Cause: The lower polarity of ethanol compared to methanol or water leads to weaker solvation of the Ba²⁺ and OH⁻ ions.
Solutions:
1. Temperature Elevation:
-
Explanation: Increasing the temperature of the solvent can significantly enhance the solubility of barium hydroxide.
-
Protocol:
-
Gently heat the ethanol to its boiling point under reflux.
-
Slowly add the this compound in small portions to the hot solvent with vigorous stirring.
-
Maintain the temperature and stirring until the maximum possible amount of barium hydroxide has dissolved before proceeding with the addition of other reactants.
-
2. Utilization of a Co-solvent System:
-
Explanation: The addition of a small amount of water or, more effectively, methanol can dramatically increase the solubility of barium hydroxide in ethanol. Methanol is particularly effective and can be used to create a more homogenous reaction environment.[4][5]
-
Protocol (Ethanol-Methanol Co-solvent):
-
Prepare a mixed solvent system. Start with a 9:1 or 4:1 ratio of ethanol to methanol.
-
Attempt to dissolve the barium hydroxide in this mixed solvent at room temperature with stirring.
-
If solubility is still insufficient, gently warm the co-solvent mixture.
-
Expert Tip: The optimal ratio of co-solvents will depend on your specific reaction and the tolerance of your substrates to each solvent. It is advisable to perform small-scale solubility tests to determine the best ratio.
-
3. Solid-Liquid Phase-Transfer Catalysis (PTC):
-
Explanation: If your organic substrate is not soluble in more polar solvents, solid-liquid PTC is an excellent strategy. A phase-transfer catalyst facilitates the transfer of the hydroxide ion from the solid barium hydroxide into the organic phase where the reaction occurs.[6] The reaction essentially happens on the surface of the solid barium hydroxide.
-
Protocol (Using Tetrabutylammonium Bromide - TBAB):
-
To your reaction vessel, add your organic substrate dissolved in ethanol.
-
Add the solid this compound.
-
Add a catalytic amount of TBAB (typically 1-10 mol%).
-
Stir the biphasic mixture vigorously at the desired reaction temperature. The TBAB will facilitate the reaction at the solid-liquid interface.
-
Issue 2: During my ester saponification, a thick precipitate forms, making stirring difficult and seemingly halting the reaction.
Question: I'm using barium hydroxide for the saponification of an ester. Soon after starting the reaction, a dense white precipitate forms. How can I resolve this and ensure my reaction goes to completion?
Answer: The formation of a precipitate is a known occurrence in saponifications using barium hydroxide, especially with certain esters. This precipitate is often the barium salt of the carboxylic acid product, which can be sparingly soluble.[7] While this indicates the reaction is proceeding, it can hinder completion.
Underlying Cause: The barium salt of the newly formed carboxylate is insoluble in the reaction medium.
Solutions:
1. Solvent Modification:
-
Explanation: Changing the solvent system can help to keep the barium carboxylate salt in solution. Adding a more polar co-solvent can be effective.
-
Protocol:
-
If you are running the reaction in a non-polar or moderately polar solvent, try adding methanol or a mixture of methanol and water.
-
A common and effective solvent system for barium hydroxide-mediated ester hydrolysis is methanol.[8] A published procedure involves heating the ester with this compound in methanol at 80°C.[8]
-
If the precipitate still forms, increasing the proportion of water in a mixed aqueous-organic system can help, provided your starting material is sufficiently soluble.
-
2. Temperature and Stirring:
-
Explanation: Ensuring the reaction mixture is well-agitated and heated can help to manage the precipitate and encourage further reaction.
-
Protocol:
-
Use a robust mechanical stirrer to ensure the precipitate remains suspended and does not settle at the bottom of the flask.
-
Increase the reaction temperature (if thermally permissible for your substrates) to potentially increase the solubility of the barium salt.
-
3. Work-up Procedure to Isolate the Carboxylic Acid:
-
Explanation: Even if a precipitate forms, the reaction may have proceeded to a significant extent. The carboxylic acid can be recovered during the work-up.
-
Protocol:
-
After the reaction time, cool the mixture.
-
Filter the solid barium carboxylate salt.
-
Suspend the salt in water and acidify with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.
-
Filter the carboxylic acid and wash with cold water to remove any remaining barium salts.
-
Issue 3: I am performing an Aldol condensation using barium hydroxide, and I am observing low yields and the formation of a white precipitate.
Question: My Aldol condensation reaction using barium hydroxide is giving me a low yield of the desired product, and I notice a fine white precipitate forming over time. What is happening and how can I improve my yield?
Answer: Low yields in barium hydroxide-catalyzed Aldol condensations can be due to several factors, including the formation of insoluble byproducts. The white precipitate is likely barium carbonate, formed from the reaction of barium hydroxide with atmospheric carbon dioxide.
Underlying Cause:
-
Barium Carbonate Formation: Barium hydroxide readily reacts with CO₂ from the air to form insoluble barium carbonate, which is not basic enough to catalyze the Aldol reaction effectively.[9]
-
Heterogeneous Reaction: In many organic solvents, barium hydroxide is not fully soluble, and the reaction occurs at the surface of the solid.[10] This can lead to slower reaction rates.
Solutions:
1. Preventing Barium Carbonate Formation:
-
Explanation: To prevent the deactivation of your catalyst, it is crucial to exclude carbon dioxide from your reaction.
-
Protocol:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored barium hydroxide. Barium hydroxide that has been exposed to air for extended periods will have a significant amount of barium carbonate.
-
Degas your solvents before use to remove dissolved CO₂.
-
2. Optimizing the Heterogeneous Reaction:
-
Explanation: Since the reaction often occurs at the solid-liquid interface, maximizing the surface area of the barium hydroxide and ensuring efficient mixing is key.
-
Protocol:
-
Use finely powdered barium hydroxide to increase the surface area.
-
Employ vigorous mechanical stirring to maintain a good suspension of the catalyst.
-
Consider using a solvent in which barium hydroxide has at least partial solubility, such as methanol, if compatible with your reactants.
-
3. Using Activated Barium Hydroxide:
-
Explanation: "Activated" barium hydroxide, which can be prepared by partially dehydrating the octahydrate, has been shown to be a more efficient catalyst for reactions like the Claisen-Schmidt condensation.
-
Protocol:
-
Prepare activated barium hydroxide by heating this compound under vacuum. The specific temperature and duration will influence the degree of activation.
-
Use this activated catalyst in your reaction under an inert atmosphere.
-
FAQs: Quick Answers to Common Questions
Q1: Which form of barium hydroxide should I use: anhydrous, monohydrate, or octahydrate? A: For most applications in organic synthesis where solubility is a concern, This compound (Ba(OH)₂·8H₂O) is the preferred form due to its higher solubility in water and polar organic solvents like methanol.[2]
Q2: My solution of barium hydroxide in water turned cloudy. What happened? A: The cloudiness is most likely due to the formation of insoluble barium carbonate (BaCO₃). This happens when the barium hydroxide solution absorbs carbon dioxide (CO₂) from the atmosphere. To prepare a clear solution, you should use de-gassed water (e.g., by boiling and cooling under an inert gas) and protect the solution from air.
Q3: Can I use barium hydroxide for saponification to make soap? A: While barium hydroxide is a strong base and can saponify fats and oils, the resulting barium soaps (barium salts of fatty acids) are insoluble in water. Therefore, it is not suitable for making conventional, water-soluble soaps.
Q4: Are there any safety concerns with using barium hydroxide? A: Yes, barium hydroxide is a strong base and is corrosive. It can cause severe skin and eye irritation or burns. Soluble barium compounds are also toxic if ingested. Always handle barium hydroxide with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
Q5: Can complexing agents be used to improve the solubility of barium hydroxide? A: Yes, complexing agents can increase the solubility of metal salts. For barium, chelating agents like ethylenediaminetetraacetic acid (EDTA) are known to form stable, soluble complexes.[11] While less common in routine organic synthesis, in specific applications where complete dissolution is critical, exploring the use of such agents could be beneficial. However, the compatibility of the complexing agent with the desired reaction must be considered. Crown ethers can also be used to solubilize barium salts in nonpolar solvents through complexation of the barium ion.
Visualizing Solubility Enhancement Strategies
Experimental Workflow for Enhancing Solubility
Caption: A decision-making workflow for addressing Ba(OH)₂ solubility issues.
Mechanism of Solid-Liquid Phase-Transfer Catalysis
Caption: Simplified mechanism of solid-liquid phase-transfer catalysis with Ba(OH)₂.
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Barium Hydroxide. Common Organic Chemistry. [Link]
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Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
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Barium hydroxide (Ba(OH)2). ChemBK. [Link]
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Barium hydroxide catalyzed greener protocol for the highly efficient and rapid synthesis of α-hydroxyphosphonates under solvent free conditions. ResearchGate. [Link]
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Barium hydroxide. Sciencemadness Wiki. [Link]
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Interaction of barium oxide and hydroxide with methanol: X-ray single crystal study of Ba(OH)2 methanol solvates. ResearchGate. [Link]
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Barium hydroxide as catalyst in organic reactions. 17. Interfacial solid-liquid Wittig-Horner reaction under sonochemical conditions. ACS Publications. [Link]
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A Review on Solubility Enhancement Techniques. Tuijin Jishu/Journal of Propulsion Technology. [Link]
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Pathways and their usage in the conversion of carbohydrates by aqueous barium hydroxide insights from hyperpolarized and quantit. DTU Inside. [Link]
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Barium Hydroxide Ba(OH) 2 ·8H 2 O. ResearchGate. [Link]
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What are the precipitate that forms when I add Ba(OH) 2 (anhydrous) to water, and how do I get rid of them?. Quora. [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. ijrps.com. [Link]
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Solubility Enhancement Techniques: A Review. International Journal of Pharmaceutical Erudition. [Link]
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REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmacy and Biological Sciences. [Link]
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Troubleshooting Common Cold Process Soap Making Problems. lovinsoap.com. [Link]
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Barium Hydroxide:How It Works and Where It's Used. Patsnap. [Link]
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Barium Hydroxide in Sustainable Chemical Process Intensifications. Patsnap Eureka. [Link]
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Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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18-crown-6. Organic Syntheses Procedure. [Link]
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A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Solubility and Solvation Parameters of Barium Sulphate in Mixed Ethanol-Water Mixtures at 301.15 K. ResearchGate. [Link]
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Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. NIH. [Link]
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A Convenient Procedure for Parallel Ester Hydrolysis. ResearchGate. [Link]
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Formation process of BaTiO3 particles by reaction between barium hydroxide aqueous solution and titania obtained by hydrolysis of titanium alkoxide. Journal of Materials Research. [Link]
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Barium Sulphate Precipitates using EDTA An Electron Microscopic Study. Kyoto University. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
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Direct synthetic routes to functionalised crown ethers. NIH. [Link]
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Ch20: Hydrolysis of Esters. University of Calgary. [Link]
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Soap Troubleshooting Guide. Nikura. [Link]
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Barium and Radium Complexation with Ethylenediaminetetraacetic Acid in Aqueous Alkaline Sodium Chloride Media. NIH. [Link]
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Chemistry of crown ethers XIX. Functionalized crown ethers for the solubilization of barium sulfate. ResearchGate. [Link]
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Cold Process Soap Troubleshooting Guide: Expert Tips for Common Soapmaking Problems. simplelifemom.com. [Link]
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Can EDTA dissolve BaSO4?. Quora. [Link]
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CROWN ETHERS: SYNTHESIS & APPLICATIONS. Jetir.Org. [Link]
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Barium hydroxide. Wikipedia. [Link]
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What's Wrong With My Soap? {troubleshooting cold process soap problems}. The Nerdy Farm Wife. [Link]
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Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. ResearchGate. [Link]
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Cold Process Soap Making Troubleshooting. TheSoapery. [Link]
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A phase-transfer-assisted strategy for oxidation-based biomass valorization. Green Chemistry. [Link]
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Precipitation with barium salts. Mine Closure. [Link]
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Tetrabutylammonium Bromide (TBAB). SACHEM, Inc.. [Link]
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Minimizing carbonate contamination in Barium hydroxide solutions for titration
Welcome to the Technical Support Center for Barium Hydroxide Titration. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to carbonate contamination in barium hydroxide solutions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep understanding of the underlying chemical principles to ensure the accuracy and reliability of your titrimetric analyses.
Frequently Asked Questions (FAQs)
Q1: Why is carbonate contamination a significant issue in titrations using barium hydroxide?
A1: Carbonate contamination is a critical issue because it directly impacts the accuracy of your titration results. Barium hydroxide is a strong base used to titrate acids. Atmospheric carbon dioxide (CO₂) readily dissolves in alkaline solutions, reacting with the hydroxide ions (OH⁻) to form carbonate ions (CO₃²⁻)[1]. This reaction consumes the hydroxide ions, effectively lowering the molarity of your barium hydroxide solution[1][2].
The primary problem arises from the precipitation of barium carbonate (BaCO₃), which is insoluble in water[3][4][5]. This precipitation removes barium ions (Ba²⁺) and carbonate ions from the solution, altering the stoichiometry of the titration reaction and leading to inaccurate endpoint determinations[2].
Q2: What are the primary sources of carbonate contamination?
A2: The primary sources of carbonate contamination are multifaceted and can be introduced at various stages of your experimental workflow:
-
Atmospheric Carbon Dioxide: The most significant source is the absorption of CO₂ from the air. This can occur during solution preparation, storage, and the titration process itself[1][6].
-
Reagents: The solid barium hydroxide reagent itself can be contaminated with barium carbonate from exposure to air during manufacturing and storage[1]. The water used for preparing the solution can also contain dissolved CO₂[7].
-
Laboratory Environment: General laboratory air can have elevated levels of CO₂ from various sources, including personnel and other chemical reactions[8][9].
-
Improper Storage: Storing the barium hydroxide solution in improperly sealed containers allows for continuous interaction with atmospheric CO₂[10][11][12].
Q3: How does carbonate contamination affect the titration curve and endpoint determination?
A3: Carbonate contamination introduces a second, weaker base (carbonate) into the system, which can lead to a distorted titration curve with two inflection points, especially when titrating a strong acid[2]. The first inflection point corresponds to the neutralization of the strong base (hydroxide) and the conversion of carbonate to bicarbonate. The second, less distinct inflection point represents the neutralization of bicarbonate to carbonic acid. This can make accurate endpoint determination with a colorimetric indicator challenging and can lead to significant titration errors[2].
Troubleshooting Guides
Issue 1: My standardized barium hydroxide solution concentration is consistently lower than expected.
-
Cause: This is a classic symptom of carbonate contamination. The reaction of barium hydroxide with atmospheric CO₂ consumes the hydroxide ions, thereby reducing the effective concentration of the base[1].
-
Solution:
-
Prepare Carbonate-Free Barium Hydroxide Solution: Follow a rigorous protocol to prepare a fresh solution, minimizing exposure to air.
-
Use CO₂-Free Water: Boil distilled or deionized water for at least 5 minutes to expel dissolved CO₂. Allow it to cool in a container protected from the atmosphere (e.g., with a soda-lime trap) before use[7].
-
Proper Storage: Store the prepared solution in a tightly sealed container, preferably made of a material that does not react with the base, and include a CO₂-absorbent trap[2][13].
-
Issue 2: I observe a persistent white precipitate in my barium hydroxide solution.
-
Cause: The white precipitate is almost certainly barium carbonate (BaCO₃)[4]. This forms when carbonate ions, introduced from atmospheric CO₂, react with the barium ions in the solution. Barium carbonate has very low solubility in water[3][5].
-
Solution:
-
Filtration: Carefully filter the solution to remove the barium carbonate precipitate. This will leave you with a clear solution that is saturated with barium hydroxide and free of carbonate[14][15].
-
Restandardization: After filtration, it is crucial to re-standardize the solution as the concentration of barium hydroxide will have changed.
-
Preventative Measures: Implement the preventative measures described in Issue 1 to avoid future precipitation.
-
Experimental Protocols
Protocol 1: Preparation of Carbonate-Free 0.1 M Barium Hydroxide Solution
This protocol is designed to minimize carbonate contamination during the preparation of the barium hydroxide solution.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Distilled or deionized water
-
Large beaker or flask
-
Heating plate
-
Buchner funnel and filter paper
-
Storage bottle with a tight-fitting stopper
-
Soda-lime guard tube
Procedure:
-
Boil the Water: In a large beaker or flask, bring a sufficient volume of distilled or deionized water to a boil and maintain a gentle boil for at least 5 minutes to expel dissolved CO₂[7].
-
Cooling: Remove the water from the heat and allow it to cool to room temperature. Protect the water from atmospheric CO₂ during cooling by covering the container and attaching a soda-lime guard tube to the opening.
-
Dissolution: In a separate flask, weigh the appropriate amount of this compound (approximately 31.5 g for 1 L of 0.1 M solution)[16]. Add the cooled, CO₂-free water and stir until the solid is dissolved.
-
Precipitation and Settling: Allow the solution to stand for several hours or overnight. Any carbonate present will precipitate as barium carbonate[4].
-
Filtration: Carefully decant or filter the clear supernatant solution into a clean, dry storage bottle. Perform this step quickly to minimize exposure to air.
-
Storage: Immediately and tightly seal the storage bottle. For long-term storage, it is recommended to use a bottle with a two-hole stopper fitted with a siphon for dispensing the solution and a guard tube filled with a CO₂ absorbent (like soda-lime or ascarite) to protect the solution from atmospheric CO₂[2].
Protocol 2: Standardization of Barium Hydroxide Solution with Potassium Hydrogen Phthalate (KHP)
This protocol outlines the procedure for accurately determining the concentration of your prepared barium hydroxide solution.
Materials:
-
Prepared carbonate-free barium hydroxide solution
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Phenolphthalein indicator solution
-
Buret
-
Erlenmeyer flasks
-
Analytical balance
Procedure:
-
Prepare KHP Standard: Accurately weigh approximately 0.8 g of KHP (dried at 110°C for 2 hours and cooled in a desiccator) into three separate Erlenmeyer flasks. Record the exact mass for each.
-
Dissolve KHP: To each flask, add approximately 50 mL of CO₂-free distilled water and swirl gently to dissolve the KHP.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to each flask.
-
Prepare Buret: Rinse the buret with a small amount of the barium hydroxide solution and then fill it, ensuring there are no air bubbles in the tip. Record the initial buret reading.
-
Titration: Titrate the KHP solution with the barium hydroxide solution until the first faint but persistent pink color appears. Record the final buret reading.
-
Repeat: Repeat the titration for the other two KHP samples.
-
Calculation: Calculate the molarity of the barium hydroxide solution for each titration using the following formula:
Molarity of Ba(OH)₂ = (moles of KHP) / (Volume of Ba(OH)₂ in L)
The reaction is: 2 KHC₈H₄O₄ + Ba(OH)₂ → Ba(KC₈H₄O₄)₂ + 2 H₂O. Therefore, the mole ratio of KHP to Ba(OH)₂ is 2:1. The corrected calculation is:
Molarity of Ba(OH)₂ = (moles of KHP / 2) / (Volume of Ba(OH)₂ in L)
Average the results from the three titrations.
Data and Visualizations
Table 1: Solubility of Relevant Barium Compounds
| Compound | Formula | Solubility in Water ( g/100 mL) |
| Barium Hydroxide | Ba(OH)₂ | 3.89 (at 20°C) |
| Barium Carbonate | BaCO₃ | 0.0024 (at 20°C) |
This table highlights the significant difference in solubility between barium hydroxide and barium carbonate, which is the basis for removing carbonate contamination by precipitation.
Diagram 1: The Process of Carbonate Contamination
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Validation & Comparative
A Researcher's Guide: Selecting the Optimal Titrant for Weak Acid Analysis—Barium Hydroxide vs. Sodium Hydroxide
In the precise world of analytical chemistry, particularly in pharmaceutical and developmental sciences, the accurate quantification of weak acids is a foundational task. The choice of titrant is a critical decision that directly impacts the accuracy and reliability of these measurements. While sodium hydroxide (NaOH) is a commonly used strong base, its inherent chemical properties present challenges that can be overcome by using an alternative: barium hydroxide (Ba(OH)₂).
This guide provides an in-depth technical comparison of barium hydroxide and sodium hydroxide for the titration of weak acids. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present data to support the selection of the most appropriate titrant for high-precision analyses.
The Core Challenge: Carbonate Error in Alkaline Titrants
The primary issue complicating the use of strong alkali titrants like sodium hydroxide is their propensity to absorb atmospheric carbon dioxide (CO₂). This absorption initiates a chemical reaction that forms carbonate ions in the solution.[1][2]
2NaOH(aq) + CO₂(g) → Na₂CO₃(aq) + H₂O(l)
Sodium carbonate (Na₂CO₃) is itself a weak base. Its presence in the NaOH titrant introduces a significant systematic error, often referred to as "carbonate error."[1][3] This error disrupts the titration in two ways:
-
Consumption of Titrant: A portion of the hydroxide ions are consumed to form carbonate, effectively lowering the molarity of the strong base component of the titrant.
-
Endpoint Obscuration: The carbonate ion reacts with the acid analyte, but it does so in a way that buffers the solution near the equivalence point. This makes the color change of indicators like phenolphthalein less sharp and more gradual, leading to difficulty in accurately determining the endpoint and ultimately causing an underestimation of the weak acid's concentration.[1][4]
This interference is particularly problematic in weak acid titrations where the endpoint is already less pronounced than in strong acid-strong base titrations.
Chemical Properties: A Head-to-Head Comparison
The selection of a titrant must be grounded in its fundamental chemical properties. Below is a direct comparison of sodium hydroxide and barium hydroxide.
| Feature | Sodium Hydroxide (NaOH) | Barium Hydroxide (Ba(OH)₂) |
| Formula | NaOH | Ba(OH)₂ |
| Base Type | Strong, Monoprotic | Strong, Diprotic |
| Stoichiometry | 1 mole NaOH neutralizes 1 mole of a monoprotic acid. | 1 mole Ba(OH)₂ neutralizes 2 moles of a monoprotic acid.[5] |
| Solubility in Water | Very high (~111 g/100 mL at 20°C) | Sparingly soluble (~3.89 g/100 mL at 20°C) |
| Hygroscopicity | Highly hygroscopic; rapidly absorbs moisture and CO₂.[6][7] | Absorbs CO₂ from the air.[8] |
| Reaction with CO₂ | Forms soluble sodium carbonate (Na₂CO₃), leading to carbonate error.[1][3] | Forms insoluble barium carbonate (BaCO₃), which precipitates out.[9] |
| Key Advantage | High solubility allows for a wide range of concentrations; low cost. | Automatically removes carbonate contamination from the solution, ensuring a "carbonate-free" titrant.[9][10][11] |
| Key Disadvantage | Highly susceptible to carbonate error, requiring special preparation and frequent standardization.[1][7] | Lower solubility limits the maximum achievable concentration; higher cost. |
The Barium Hydroxide Advantage: Eliminating Carbonate Interference
The most compelling reason to select barium hydroxide for high-precision titrations of weak acids is its inherent ability to self-purify from carbonate contamination.[9][10] Like NaOH, Ba(OH)₂ reacts with atmospheric CO₂. However, the product of this reaction, barium carbonate (BaCO₃), is exceedingly insoluble in water and precipitates out of the solution.[12][13][14][15]
Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s)↓ + H₂O(l)
This precipitation effectively removes carbonate ions from the titrating solution.[9] By preparing the Ba(OH)₂ solution and allowing it to stand, the BaCO₃ solid will settle. The clear supernatant liquid can then be carefully decanted or siphoned, yielding a pure, carbonate-free solution of barium hydroxide for titration. This leads to a sharper, more accurate endpoint determination, as the buffering effect of carbonate ions is eliminated.[10]
Sample Data and Calculations
The following table illustrates hypothetical titration data for a sample of acetic acid (CH₃COOH) to demonstrate the difference in calculation.
| Parameter | Titration with NaOH | Titration with Ba(OH)₂ |
| Analyte Volume (V_acid) | 20.00 mL | 20.00 mL |
| Titrant Molarity (M_base) | 0.1025 M | 0.0515 M |
| Final Burette Reading | 18.55 mL | 18.30 mL |
| Initial Burette Reading | 0.10 mL | 0.05 mL |
| Volume of Titrant (V_base) | 18.45 mL | 18.25 mL |
| Calculated M_acid | 0.0946 M | 0.0940 M |
Calculations:
-
For NaOH (1:1 Stoichiometry): [16] M_acid = (M_base × V_base) / V_acid M_acid = (0.1025 M × 18.45 mL) / 20.00 mL = 0.0946 M
-
For Ba(OH)₂ (1:2 Stoichiometry): Moles of Ba(OH)₂ = M_base × V_base = 0.0515 mol/L × 0.01825 L = 0.000940 moles Moles of CH₃COOH = 2 × Moles of Ba(OH)₂ = 2 × 0.000940 = 0.00188 moles M_acid = Moles of CH₃COOH / V_acid = 0.00188 moles / 0.02000 L = 0.0940 M
Conclusion and Recommendations for Researchers
Both sodium hydroxide and barium hydroxide are strong bases capable of neutralizing weak acids. However, the choice between them has significant implications for analytical accuracy.
-
Sodium Hydroxide (NaOH) is a practical and cost-effective choice for many routine applications, such as in educational settings or for analyses where the highest degree of precision is not required. Its utility is contingent on careful preparation of carbonate-free solutions and, most importantly, frequent standardization against a primary standard to account for the inevitable carbonate contamination. [1][7]
-
Barium Hydroxide (Ba(OH)₂) should be the titrant of choice for research, drug development, and quality control applications where accuracy is paramount. Its unique ability to automatically precipitate absorbed carbon dioxide provides a truly carbonate-free titrant, leading to sharper, more reliable endpoints and data of higher integrity. [9][10]While its preparation is more involved and its solubility is lower, these trade-offs are justified by the significant improvement in analytical accuracy.
For the modern researcher, scientist, or drug development professional, understanding the subtle yet critical difference between these two reagents is key to producing robust and defensible analytical results. When precision cannot be compromised, barium hydroxide offers a chemically superior solution for the titration of weak acids.
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A Comparative Guide to the Catalytic Activity of Barium Hydroxide and other Alkaline Earth Hydroxides
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly influence reaction efficiency, yield, and selectivity. Among the plethora of basic catalysts, alkaline earth hydroxides present a compelling class of compounds due to their varying basic strengths, solubilities, and Lewis acidic properties of the corresponding metal cations. This guide provides an in-depth comparison of the catalytic activity of Barium hydroxide [Ba(OH)₂] alongside its congeners: Strontium hydroxide [Sr(OH)₂], Calcium hydroxide [Ca(OH)₂], and Magnesium hydroxide [Mg(OH)₂]. We will delve into the fundamental principles governing their catalytic performance, supported by available experimental data, and provide detailed protocols for their comparative evaluation.
Fundamental Properties Governing Catalytic Activity
The catalytic efficacy of alkaline earth hydroxides in base-catalyzed reactions is primarily dictated by two key properties: Brønsted basicity and the Lewis acidity of the metal cation.
Brønsted Basicity: The hydroxide ions (OH⁻) are the Brønsted bases, responsible for abstracting a proton to initiate many catalytic cycles, such as in aldol condensations and transesterification reactions. The availability of these hydroxide ions in solution is a direct function of the solubility of the metal hydroxide.
Solubility and Basicity Trends: Within Group 2 of the periodic table, both the solubility and basicity of the alkaline earth hydroxides increase as we move down the group.[1][2][3][4][5][6] This trend is attributed to the decreasing lattice energy of the hydroxides with increasing cationic size, which facilitates their dissolution and dissociation in a solvent.[7][8]
| Hydroxide | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL at 20°C) | Basicity Trend |
| Mg(OH)₂ | 58.32 | ~0.0006 | Least Basic |
| Ca(OH)₂ | 74.09 | ~0.173 | ↓ |
| Sr(OH)₂ | 121.63 | ~0.77 | ↓ |
| Ba(OH)₂ | 171.34 | ~3.89 | Most Basic |
Lewis Acidity: The alkaline earth metal cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) act as Lewis acids, capable of coordinating with and polarizing carbonyl groups. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The Lewis acidity of these cations generally decreases down the group as the ionic radius increases and the charge density decreases.
This dual functionality is a key aspect of their catalytic nature. The hydroxide ion acts as the primary base, while the metal cation can stabilize intermediates and activate substrates.
Comparative Catalytic Performance in Key Organic Transformations
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can infer the relative catalytic activities from existing data and the established trends in basicity and solubility.
Aldol Condensation
The aldol condensation is a cornerstone carbon-carbon bond-forming reaction, frequently catalyzed by bases. The reaction involves the deprotonation of an enolizable carbonyl compound to form a nucleophilic enolate, which then attacks another carbonyl compound.[9][10]
Mechanism Overview:
Caption: Base-catalyzed aldol condensation mechanism.
Comparative Activity:
Due to its higher solubility and basicity, Barium hydroxide is generally the most active catalyst among the alkaline earth hydroxides for aldol condensations.[11][12] It is often used in various condensation reactions, including the Claisen-Schmidt condensation.[13] The higher concentration of hydroxide ions in solution leads to a faster rate of enolate formation, the rate-determining step in many cases.
-
Strontium hydroxide and Calcium hydroxide also serve as effective catalysts, with their activity generally following the order of their basicity and solubility (Sr(OH)₂ > Ca(OH)₂).[14]
-
Magnesium hydroxide , being sparingly soluble, exhibits significantly lower catalytic activity in solution-phase reactions. However, its solid form can be utilized in heterogeneous catalysis, sometimes after thermal activation to magnesium oxide.[10][15]
Transesterification for Biodiesel Production
Transesterification of triglycerides with an alcohol (e.g., methanol) to produce fatty acid methyl esters (FAMEs), or biodiesel, is another important industrial reaction catalyzed by bases.
Mechanism Overview:
Caption: Base-catalyzed transesterification of triglycerides.
Comparative Activity:
In the context of biodiesel production, several studies have investigated the use of alkaline earth metal oxides and hydroxides as heterogeneous catalysts. One comparative study on the transesterification of palm oil using alkaline earth metal oxides (MgO, CaO, SrO, and BaO) found the catalytic activity to be in the order of BaO > SrO > CaO, with MgO showing poor activity.[1] This trend aligns with the basicity of the oxides. The corresponding hydroxides are expected to follow a similar trend in activity.
-
Barium hydroxide has been shown to be a highly effective catalyst for the transesterification of various oils, including sunflower and rubber seed oil.[18]
-
Calcium hydroxide is also a viable catalyst, although generally less active than barium hydroxide.[19] Its use, often in the form of calcined materials to produce CaO, is widely studied due to its low cost and abundance.[2]
-
Strontium-based catalysts (often oxides) have also demonstrated high activity, fitting between calcium and barium in performance.[1]
-
Magnesium-based catalysts (hydroxide or oxide) are typically the least active of the group for this transformation.
Table of Comparative Biodiesel Yields (from various sources):
| Catalyst | Oil Source | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| BaO | Palm | 9:1 | - | 60 | - | up to 95 | [1] |
| SrO | Palm | 9:1 | - | 60 | - | up to 91 | [1] |
| CaO | Soybean | 12:1 | 8 | 65 | - | 95 | [2] |
| MgO | Palm | - | - | - | - | low | [1] |
Note: The data is compiled from different studies with varying reaction conditions and should be interpreted as indicative of general trends rather than a direct quantitative comparison.
Experimental Protocols for Comparative Catalytic Activity Assessment
To rigorously compare the catalytic activity of Ba(OH)₂, Sr(OH)₂, Ca(OH)₂, and Mg(OH)₂, it is essential to conduct experiments under identical conditions. Below is a generalized protocol for evaluating these catalysts in a batch reactor for a model reaction like the aldol condensation of benzaldehyde and acetone.
Materials and Equipment
-
Reactants: Benzaldehyde (freshly distilled), Acetone (reagent grade), Ethanol (solvent).
-
Catalysts: Barium hydroxide octahydrate, Strontium hydroxide octahydrate, Calcium hydroxide, Magnesium hydroxide (all of high purity).
-
Equipment: Jacketed glass batch reactor with magnetic or overhead stirrer, temperature controller and probe, condenser, sampling system, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis.
Experimental Workflow
Caption: Workflow for comparing catalyst activity.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean and dry. Assemble the reactor with a stirrer, condenser, and temperature probe. Set the circulating bath to maintain the desired reaction temperature (e.g., 25°C).
-
Charging Reactants: Charge the reactor with a solution of benzaldehyde in ethanol. Allow the solution to reach thermal equilibrium with stirring.
-
Catalyst Addition: Weigh a specific molar amount of the first alkaline earth hydroxide catalyst (e.g., Ba(OH)₂·8H₂O) and add it to the reactor.
-
Reaction Initiation: Start the reaction by adding a known amount of acetone to the reactor. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation and Analysis: Immediately quench the reaction in the aliquot (e.g., by neutralizing with a dilute acid). Prepare the sample for analysis by GC or HPLC to determine the concentrations of reactants and products.
-
Data Analysis: Plot the concentration of the product (dibenzalacetone) as a function of time. The initial slope of this curve will give the initial reaction rate. The final concentration will determine the yield.
-
Comparative Runs: Repeat steps 2-7 for each of the other alkaline earth hydroxide catalysts (Sr(OH)₂, Ca(OH)₂, Mg(OH)₂), ensuring that the molar amount of the catalyst and all other reaction parameters (temperature, reactant concentrations, solvent volume, stirring speed) are kept identical.
Conclusion
The catalytic activity of alkaline earth hydroxides is a direct consequence of their fundamental chemical properties. Barium hydroxide stands out as the most active catalyst in this group for base-catalyzed reactions in solution, owing to its superior solubility and basicity. The general order of catalytic activity follows the trend:
Ba(OH)₂ > Sr(OH)₂ > Ca(OH)₂ > Mg(OH)₂
This trend is particularly evident in reactions such as aldol condensations and transesterification. While magnesium hydroxide is the least active in solution, its utility as a solid, heterogeneous catalyst, especially when converted to MgO, should not be overlooked, particularly in applications where catalyst recovery and reuse are paramount.
For researchers and drug development professionals, understanding these trends allows for a rational selection of the appropriate alkaline earth hydroxide catalyst to meet specific reaction requirements, balancing reactivity with factors such as cost, availability, and safety. The provided experimental protocol offers a robust framework for conducting in-house comparative studies to validate these trends and optimize reaction conditions for specific applications.
References
- Di Cosimo, J. I., Díez, V. K., & Apesteguía, C. R. (2000). Base catalysis on solids: effect of the catalyst structure and of the nature of the reactants on the side-chain alkylation of toluene with methanol.
- Hattori, H. (1995). Heterogeneous basic catalysts. Chemical Reviews, 95(3), 537-558.
- Mootabadi, H., Salamatinia, B., Bhatia, S., & Abdullah, A. Z. (2010). Alkaline earth metal oxide catalysts for biodiesel production from palm oil: Elucidation of process behaviors and modeling using response surface methodology. Industrial & Engineering Chemistry Research, 49(21), 10546-10553.
- Kouzu, M., Kasuno, T., Tajika, M., Sugimoto, Y., & Yamanaka, S. (2008). Calcium oxide as a solid base catalyst for transesterification of soybean oil and its application to biodiesel production. Fuel, 87(12), 2798-2806.
- Olmstead, W. N., & Bordwell, F. G. (1980). Ion-pair acidities of some carbon acids in dimethyl sulfoxide solution. The Journal of Organic Chemistry, 45(16), 3299-3305.
- Bradley, J.-C., & McBride, M. (2014). Aldol condensation of benzaldehyde and acetone. ChemSpider Synthetic Pages, SP771.
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
- Tanabe, K., & Hölderich, W. F. (1999). Industrial application of solid acid–base catalysts.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
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- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
- Gryglewicz, S. (1999). Rapeseed oil methyl esters preparation using heterogeneous catalysts. Bioresource Technology, 70(3), 249-253.
- Jitputti, J., Kitiyanan, B., Rangsunvigit, P., Bunyakiat, K., & Attanatho, L. (2006). Transesterification of crude palm kernel oil and crude coconut oil by different solid catalysts. Chemical Engineering Journal, 116(1), 61-66.
- Granados, M. L., Poves, M. D. Z., Martín, D., & Mariscal, R. (2007). Biodiesel from sunflower oil by using activated calcium oxide. Applied Catalysis B: Environmental, 73(3-4), 317-326.
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- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals (6th ed.). John Wiley & Sons.
- Shriver, D. F., & Atkins, P. W. (2010). Inorganic Chemistry (5th ed.). W. H. Freeman.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.
- Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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- Rayner-Canham, G., & Overton, T. (2013). Descriptive Inorganic Chemistry (6th ed.). W. H. Freeman.
- Miessler, G. L., & Tarr, D. A. (2014). Inorganic Chemistry (5th ed.). Pearson.
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A Comparative Study of Barium Hydroxide and Potassium Hydroxide as CO2 Absorbents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing concentration of atmospheric carbon dioxide (CO2) is a significant driver of climate change, necessitating the development of efficient and scalable carbon capture technologies.[1] Among the various approaches, chemical absorption using alkaline solutions remains a prominent method for CO2 sequestration from industrial flue gases and in life support systems. This guide provides a detailed comparative analysis of two such absorbents: barium hydroxide (Ba(OH)₂) and potassium hydroxide (KOH).
While both are strong bases capable of effectively capturing the acidic CO2 gas, their underlying chemical and physical properties lead to significant differences in their application, performance, and regeneration. This document will delve into the core mechanisms of CO2 absorption, present a quantitative comparison of their performance metrics, outline detailed experimental protocols for their evaluation, and discuss the practical advantages and disadvantages of each. The insights provided are intended to assist researchers and professionals in making informed decisions when selecting a CO2 absorbent for their specific applications.
Core Mechanisms of Carbon Dioxide Absorption
The fundamental principle behind the use of both barium hydroxide and potassium hydroxide as CO2 absorbents is a classic acid-base neutralization reaction. CO2, when dissolved in water, forms carbonic acid (H₂CO₃), a weak acid, which then reacts with the hydroxide.
Barium Hydroxide:
The reaction of carbon dioxide with an aqueous solution of barium hydroxide is a direct and straightforward process.[2][3][4] The dissolved CO2 reacts with Ba(OH)₂ to form barium carbonate (BaCO₃), a dense and poorly soluble salt, and water.[5]
Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)[3][4]
The low solubility of barium carbonate is a key characteristic of this absorption process, leading to its precipitation from the solution.
Potassium Hydroxide:
The reaction of CO2 with potassium hydroxide is slightly more complex and is dependent on the stoichiometry of the reactants. Initially, CO2 reacts with KOH to form potassium carbonate (K₂CO₃).
2KOH(aq) + CO₂(g) → K₂CO₃(aq) + H₂O(l)
If CO2 is present in excess, the potassium carbonate can further react to form potassium bicarbonate (KHCO₃).
K₂CO₃(aq) + H₂O(l) + CO₂(g) → 2KHCO₃(aq)
Unlike barium carbonate, both potassium carbonate and potassium bicarbonate are highly soluble in water.
Comparative Performance Analysis
The efficacy of a CO2 absorbent is determined by several key performance indicators, including its absorption capacity, reaction kinetics, the properties of the resulting carbonate, and the energy required for regeneration.
| Performance Metric | Barium Hydroxide (Ba(OH)₂) | Potassium Hydroxide (KOH) |
| Molar Mass ( g/mol ) | 171.34 | 56.11 |
| Theoretical CO2 Absorption Capacity (g CO2/g absorbent) | ~0.257 | ~0.784 (to K₂CO₃) |
| Experimentally Determined CO2 Uptake (g CO2/g absorbent) | Not explicitly found in sources | ~0.69[6] |
| Reaction Kinetics | Qualitatively described as rapid[1] | First-order rate constant (k) ≈ 0.0003 mol/(L·min) under specific conditions[6] |
| Solubility of Carbonate Product in Water | Very low (BaCO₃: ~0.0024 g/100 mL at 20°C) | Very high (K₂CO₃: ~111 g/100 mL at 20°C)[4][7] |
| Regeneration Method | Thermal Decomposition | Primarily Electrolytic |
| Regeneration Energy | High (ΔH° of decomposition for BaCO₃ ≈ 225.9 kJ/mol)[8][9]; Requires high temperatures (~1300°C)[8] | Energy consumption is dependent on current density in electrolytic regeneration[10]; can be energy-intensive. |
Key Insights from the Comparison:
-
Absorption Capacity: On a mass basis, potassium hydroxide has a significantly higher theoretical and experimentally determined CO2 absorption capacity. This is largely due to its lower molar mass.
-
Reaction Kinetics: While both reactions are generally considered fast, quantitative data for the reaction rate of CO2 with barium hydroxide is not as readily available in the literature as it is for potassium hydroxide. The reaction with KOH has been characterized with a first-order rate constant under specific conditions.[6]
-
Product Solubility and Handling: The most striking difference lies in the solubility of the carbonate products. The precipitation of barium carbonate from the solution simplifies its separation for regeneration, but it can also lead to challenges such as scaling and fouling of equipment. In contrast, the high solubility of potassium carbonate allows for a homogenous solution-based process, which can be easier to handle in continuous flow systems, but requires different separation and regeneration strategies.
-
Regeneration: The regeneration of barium hydroxide via thermal decomposition of barium carbonate is a straightforward concept but requires very high temperatures, making it energy-intensive.[8] Potassium hydroxide, on the other hand, is often regenerated electrolytically from potassium carbonate solutions.[10][11][12][13][14] This process can be powered by electricity from renewable sources and produces hydrogen gas as a valuable byproduct, which can offset some of the energy costs.[11][12]
Experimental Protocols
To ensure a robust and reliable comparison of CO2 absorbent performance, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining CO2 absorption capacity using thermogravimetric analysis and for quantifying the carbonate formed via titration.
Protocol 1: Determination of CO2 Absorption Capacity by Thermogravimetric Analysis (TGA)
Objective: To quantitatively measure the CO2 absorption capacity of barium hydroxide and potassium hydroxide under controlled temperature and gas flow conditions.
Causality Behind Experimental Choices: TGA is a highly precise method for measuring changes in mass as a function of temperature or time.[11][12][15][16][17][18] By exposing the absorbent to a CO2 atmosphere, the increase in mass directly corresponds to the amount of CO2 absorbed. The use of an inert gas for stabilization and purging is crucial to ensure that the initial mass is stable and that only the mass change due to CO2 absorption is measured.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) with a sensitive microbalance
-
Barium hydroxide (anhydrous or hydrated form, note the exact composition)
-
Potassium hydroxide (solid pellets or flakes)
-
High-purity nitrogen (N₂) gas
-
High-purity carbon dioxide (CO₂) gas
-
Sample pans for TGA (e.g., platinum or alumina)
Procedure:
-
Sample Preparation:
-
Carefully weigh approximately 5-10 mg of the hydroxide sample into a TGA sample pan. The small sample size ensures uniform heating and gas exposure.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with N₂ gas at a flow rate of 50-100 mL/min to create an inert atmosphere.
-
-
Sample Stabilization:
-
Heat the sample to a temperature of 105-110°C under the N₂ flow and hold for 30 minutes to remove any adsorbed water. This step is crucial for obtaining an accurate initial mass.
-
Cool the sample to the desired absorption temperature (e.g., 25°C or 50°C) under N₂ flow.
-
Allow the mass reading to stabilize. This is the initial mass (m_initial).
-
-
CO2 Absorption:
-
Switch the gas flow from N₂ to CO₂ at the same flow rate (50-100 mL/min).
-
Continuously record the mass of the sample as a function of time.
-
Continue the experiment until the mass of the sample becomes constant, indicating that the absorbent is saturated with CO2 under the given conditions. This is the final mass (m_final).
-
-
Calculations:
-
The mass of CO2 absorbed (m_CO2) is calculated as: m_CO2 = m_final - m_initial
-
The CO2 absorption capacity is expressed as grams of CO2 per gram of absorbent: Capacity (g CO2/g absorbent) = m_CO2 / m_initial
-
Protocol 2: Quantification of Carbonate in Solution by Titration
Objective: To determine the amount of carbonate formed in a hydroxide solution after exposure to CO2.
Causality Behind Experimental Choices: This method, often referred to as the Warder titration, utilizes two different pH indicators to distinguish between the neutralization of the hydroxide and the carbonate.[19] Phenolphthalein changes color at the point where the hydroxide is neutralized and the carbonate is converted to bicarbonate. Methyl orange or bromocresol green changes color when all the bicarbonate has been neutralized to carbonic acid. By measuring the volume of acid required for each endpoint, the concentrations of both the remaining hydroxide and the formed carbonate can be calculated.[10][19][20][21][22][23][24]
Materials and Equipment:
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Erlenmeyer flasks (250 mL)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Methyl orange or Bromocresol green indicator solution
-
Hydroxide solution exposed to CO2
-
Distilled or deionized water
-
Ice bath
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 25 mL) of the hydroxide solution that has been exposed to CO2 into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 50 mL of distilled water.
-
Cool the flask in an ice bath to minimize the loss of dissolved CO2.
-
-
First Titration (Phenolphthalein Endpoint):
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should turn pink.
-
Titrate with the standardized HCl solution until the pink color just disappears.
-
Record the volume of HCl used as V₁. This volume corresponds to the neutralization of all the hydroxide and the conversion of carbonate to bicarbonate: OH⁻ + H⁺ → H₂O CO₃²⁻ + H⁺ → HCO₃⁻
-
-
Second Titration (Methyl Orange/Bromocresol Green Endpoint):
-
To the same solution, add 2-3 drops of methyl orange or bromocresol green indicator.
-
Continue titrating with the HCl solution until the indicator changes color (e.g., yellow to red for methyl orange, blue to green/yellow for bromocresol green).
-
Record the total volume of HCl used from the beginning of the titration as V₂. The volume of acid added in this second step (V₂ - V₁) corresponds to the neutralization of the bicarbonate: HCO₃⁻ + H⁺ → H₂CO₃
-
-
Calculations:
-
The volume of HCl equivalent to the carbonate in the sample is 2 * (V₂ - V₁).
-
The moles of carbonate can be calculated as: moles of CO₃²⁻ = M_HCl * (2 * (V₂ - V₁)) where M_HCl is the molarity of the HCl solution.
-
The concentration of carbonate in the original solution can then be determined.
-
Visualizing the Processes
Chemical Reaction Pathways
Experimental Workflow for Absorbent Comparison
// Nodes start [label="Start: Select Absorbents\n(Ba(OH)₂ and KOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; tga [label="Protocol 1: TGA Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; titration [label="Protocol 2: Titration Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; capacity [label="Absorption Capacity\n(g CO₂/g absorbent)"]; kinetics [label="Reaction Kinetics\n(from TGA data)"]; carbonate_yield [label="Carbonate Yield\n(from titration)"]; conclusion [label="Conclusion:\nComparative Performance Assessment", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tga; start -> titration; tga -> capacity; tga -> kinetics; titration -> carbonate_yield; capacity -> data_analysis; kinetics -> data_analysis; carbonate_yield -> data_analysis; data_analysis -> conclusion; } .dot Caption: Workflow for comparing CO2 absorbent performance.
Practical Considerations: Advantages and Disadvantages
Barium Hydroxide:
-
Advantages:
-
High Efficiency: Barium hydroxide demonstrates high CO2 capture efficiency due to its strong basicity and the favorable thermodynamics of the reaction.[1]
-
Insoluble Product: The formation of insoluble barium carbonate simplifies the separation of the product from the solution for regeneration.[5]
-
Potential for Lower Energy Regeneration (in some contexts): While thermal decomposition requires high temperatures, some sources suggest that overall energy requirements could be lower than amine-based systems.[1]
-
-
Disadvantages:
-
Toxicity and Handling: Barium compounds are toxic if ingested or inhaled, requiring careful handling and disposal procedures to prevent environmental contamination and ensure worker safety.[7][25][16][20][26][27][28][29][30]
-
High Regeneration Temperature: The thermal decomposition of barium carbonate requires temperatures around 1300°C, which is a significant energy penalty.[8]
-
Solids Handling: The precipitation of barium carbonate can lead to scaling and clogging of equipment, which can be problematic in continuous processes.
-
Resource Availability: Scaling up production may be challenged by the limited availability of barium resources and the environmental impact of barium mining.[26]
-
Potassium Hydroxide:
-
Advantages:
-
High Absorption Capacity: Due to its low molecular weight, KOH has a high theoretical and practical CO2 absorption capacity on a mass basis.[6]
-
Soluble Product: The high solubility of potassium carbonate allows for a homogenous liquid-phase process, which can be easier to manage in terms of fluid dynamics than a slurry-based system.[4][7]
-
Electrolytic Regeneration: The potential for electrolytic regeneration offers a pathway to using renewable electricity and produces valuable hydrogen gas as a byproduct.[10][11][12][13][14]
-
-
Disadvantages:
-
Corrosivity: Potassium hydroxide solutions are highly corrosive, which necessitates the use of specialized and more expensive materials for construction of the capture plant.[8][9][15][31][32][33]
-
Handling Hazards: As a strong base, KOH poses significant safety risks, causing severe skin burns and eye damage upon contact.[8][9][15][31][32][33]
-
Energy-Intensive Regeneration: While electrolytic regeneration has its advantages, it can be energy-intensive, and the overall economic feasibility depends on the cost of electricity.[10]
-
Conclusion
The choice between barium hydroxide and potassium hydroxide as a CO2 absorbent is not straightforward and depends heavily on the specific requirements of the application.
Barium hydroxide may be advantageous in scenarios where the formation of a solid precipitate is desirable for separation, and where the high-temperature energy for regeneration is available, for instance, through waste heat integration in certain industrial processes. However, its toxicity and the challenges associated with handling solids are significant drawbacks.
Potassium hydroxide , on the other hand, offers a higher absorption capacity on a mass basis and a more manageable liquid-phase process. Its potential for electrolytic regeneration aligns well with a future energy system based on renewable electricity. The primary challenges associated with KOH are its high corrosivity and the energy demands of regeneration.
For researchers and drug development professionals, particularly in applications such as closed-loop life support systems or controlled atmosphere environments, the higher absorption capacity and the potential for a more contained, liquid-based system with electrolytic regeneration may make potassium hydroxide the more favorable option, provided that the materials of construction and safety protocols are adequately addressed. Further research into reducing the energy consumption of electrolytic regeneration and managing the corrosivity of KOH solutions will be crucial in expanding its applicability.
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Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls - Patsnap Eureka. (2025-08-01). Retrieved from [Link]
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A Study of the Thermal Decomposition of BaCO3 - ResearchGate. (2025-08-06). Retrieved from [Link]
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Kinetics and thermodynamics of decomposition of barium carbonate - RSC Publishing. Retrieved from [Link]
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CO2 absorption into potassium hydroxide aqueous solution: experimental and modeling - Springer. Retrieved from [Link]
-
CO₂ Capture with KOH: Kinetics Study | PDF | Carbon Dioxide | Chemical Reactions - Scribd. Retrieved from [Link]
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Solubility of Potassium Carbonate in Water between 384 and 529 K Measured Using the Synthetic Method | Journal of Chemical & Engineering Data. Retrieved from [Link]
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Solubility of Potassium Carbonate in Water between 384 and 529 K Measured Using the Synthetic Method - ACS Publications. Retrieved from [Link]
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Warder titration - simultaneous determination of sodium hydroxide and carbonate. (2024-11-13). Retrieved from [Link]
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Feasibility of CO 2 desorption and electrolytic regeneration of potassium carbonate solution in an anion exchange membrane cell - OAE Publishing Inc. Retrieved from [Link]
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Electrolytic Regeneration of K2CO3 | PDF | Carbon Capture And Storage - Scribd. Retrieved from [Link]
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AEM cell for electrolytic regeneration of KOH with simultaneous H 2 , O 2 , and CO 2 generation. - ResearchGate. Retrieved from [Link]
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Barium hydroxide - Hazardous Agents | Haz-Map. Retrieved from [Link]
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Electrolytic Regeneration of Decarbonising Potassium Carbonate Solution - ResearchGate. (2025-08-07). Retrieved from [Link]
- JPS6096781A - Regeneration of potassium hydroxide electrolyte - Google Patents.
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Feasibility of CO2 desorption and electrolytic regeneration of potassium carbonate solution in an anion exchange membrane cell - Semantic Scholar. Retrieved from [Link]
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PRODUCT AND COMPANY IDENTIFICATION* * * Material Name: BARIUM HYDROXIDE, MONOHYDRATE * * *Section 2 - HAZARDS - Basstech International. Retrieved from [Link]
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Material Safety Data Sheet - West Liberty University. (2007-04-02). Retrieved from [Link]
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Carbon dioxide capture through reaction with potassium hydroxide and reject brine: A kinetics study - United Arab Emirates University. Retrieved from [Link]
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[FREE] Barium hydroxide may become cloudy if exposed to CO_2 from the air for an extended period of time. Write - brainly.com. (2023-10-01). Retrieved from [Link]
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DETERMINATION OF COMPOSITION OF A CARBONATE – BICARBONATE MIXTURE: METHOD OF ALIQUOT AND pH TITRATION - chem321labspring11. Retrieved from [Link]
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Determination of the Carbonate Content of a Soda-Ash Sample - Chemistry LibreTexts. (2020-06-29). Retrieved from [Link]
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Titrimetric Determination of Sodium Carbonate. Retrieved from [Link]
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Carbonate-Bicarbonate Mixture Analysis: Titration Method - Studylib. Retrieved from [Link]
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Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls - Patsnap Eureka. (2025-08-01). Retrieved from [Link]
-
What would we expect to see when carbon dioxide gas passes through aqueous barium hydroxide? - Quora. (2014-04-17). Retrieved from [Link]
-
TGA experiments: Adsorption of CO 2 with dry (N 2 ) and wet... - ResearchGate. Retrieved from [Link]
-
Kinetics and mechanism of direct reaction between CO2 and Ca(OH)2 in micro fluidized bed. Retrieved from [Link]
-
Kinetics of the Gas−Liquid Reaction between Carbon Dioxide and Hydroxide Ions - American Chemical Society. Retrieved from [Link]
-
A typical TGA curve for CO2 adsorption capacity measurement. - ResearchGate. Retrieved from [Link]
-
Thermogravimetric Analysis. Retrieved from [Link]
-
Ba(OH)2 + CO2 → BaCO3 + H2O - Chemical Equations online! Retrieved from [Link]
-
Ba(OH)(2)+CO(2) to BaCO_(3) darr+H_(2)O - Allen. Retrieved from [Link]
-
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Barium Hydroxide in Bio-inspired Carbon Capture Sequestration Designs. (2025-08-01). Retrieved from [Link]
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Barium Hydroxide in Bio-inspired Carbon Capture Sequestration Designs. (2025-08-01). Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods Using Barium Hydroxide as a Titrant
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis is paramount. The validation of an analytical method is the cornerstone of this integrity, demonstrating that a procedure is suitable for its intended purpose. Among the classical analytical techniques, titration remains a fundamental and widely used method for its accuracy and cost-effectiveness. The choice of titrant is a critical variable that can significantly impact the reliability of the results.
This guide provides an in-depth technical exploration into the validation of titration methods utilizing barium hydroxide, Ba(OH)₂, as the titrant. We will delve into the unique chemical advantages of barium hydroxide, present a comparative analysis against common alternatives like sodium hydroxide (NaOH) and potassium hydroxide (KOH), and provide detailed, self-validating experimental protocols for method validation in accordance with established regulatory guidelines such as ICH Q2(R1) and USP <1225>.[1][2][3][4]
The Carbonate-Free Advantage: Why Choose Barium Hydroxide?
The primary challenge with common strong base titrants like sodium hydroxide and potassium hydroxide is their propensity to absorb atmospheric carbon dioxide (CO₂).[5][6] This reaction forms carbonate ions (CO₃²⁻) in the titrant solution.
2NaOH + CO₂ → Na₂CO₃ + H₂O
These carbonate ions, being weakly basic, introduce a significant source of error, particularly in the titration of weak acids.[7][8] The presence of a second, weaker base in the titrant can obscure the true equivalence point, leading to inaccurate determinations.
This is where barium hydroxide offers a distinct and decisive advantage. While it is a strong base that completely dissociates in water, any carbonate ions formed through interaction with CO₂ are immediately removed from the solution.[9][10] This is due to the insolubility of barium carbonate (BaCO₃), which precipitates out as a solid.[7][8][11][12]
Ba(OH)₂ + CO₂ → BaCO₃(s)↓ + H₂O
The result is a clear, standardized aqueous solution that is guaranteed to be free of carbonate impurities.[7][8][12][13][14][15] This inherent self-purifying property makes barium hydroxide the titrant of choice for high-accuracy assays of weak acids, especially organic acids, where a sharp and unambiguous endpoint is crucial.[7][8][9][13][16]
Comparative Analysis: Barium Hydroxide vs. Alternatives
The selection of a titrant should be a deliberate choice based on the specific requirements of the analytical method. Below is a comparative summary of barium hydroxide against its more common counterparts.
| Feature | Barium Hydroxide (Ba(OH)₂) | Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) |
| Carbonate Contamination | Negligible. Barium carbonate is insoluble and precipitates, keeping the solution carbonate-free.[7][8][11] | High risk. Readily absorbs atmospheric CO₂ to form soluble carbonate impurities.[5][6] |
| Suitability for Weak Acids | Excellent . Provides a sharp, accurate endpoint without carbonate interference.[7][8][9][13] | Problematic . Carbonate impurities can buffer the solution and obscure the endpoint, leading to errors. |
| Solubility in Water | Moderately soluble (e.g., ~3.89 g/100 mL at 20°C for the octahydrate). | Highly soluble (e.g., NaOH: ~111 g/100 mL at 20°C). |
| Preparation | Requires dissolution of solid Ba(OH)₂·8H₂O in boiled, deionized water and subsequent filtration.[17][18] | Requires special procedures to minimize carbonate contamination, such as using carbonate-free water or adding barium chloride to precipitate carbonates.[5] |
| Safety Considerations | Toxic and corrosive. Barium compounds are hazardous and require careful handling and disposal.[7][8] | Highly corrosive. Causes severe skin and eye burns. |
Validation of an Analytical Method Using Barium Hydroxide
The validation process ensures that the analytical method is reliable, reproducible, and accurate for its intended application. The following sections are structured according to the principles outlined in ICH Q2(R1) and USP <1225>, providing both the rationale and detailed protocols for each validation parameter.[2][3][4][19][20][21]
Caption: Overall workflow for the validation of a titration method.
Preparation and Standardization of Barium Hydroxide Titrant
Accurate method validation begins with a meticulously prepared and standardized titrant.[22][23] This step is foundational to the reliability of all subsequent measurements.
Experimental Protocol: Preparation of 0.1 M Barium Hydroxide
-
Water Preparation: Boil approximately 1.2 L of deionized water for 5-10 minutes to expel dissolved CO₂. Allow it to cool to room temperature while protected from atmospheric exposure (e.g., with a soda-lime guard tube).
-
Weighing: Accurately weigh approximately 31.55 g of barium hydroxide octahydrate (Ba(OH)₂·8H₂O).[17]
-
Dissolution: Transfer the solid to a 1 L volumetric flask. Add about 500 mL of the cooled, CO₂-free water. Swirl vigorously to dissolve the solid. Note that dissolution may be slow.
-
Dilution: Once dissolved, dilute to the 1 L mark with the CO₂-free water.
-
Settling & Storage: Transfer the solution to a tightly sealed container (e.g., a glass bottle with a rubber stopper). Allow any precipitated barium carbonate to settle for 24 hours. The clear supernatant liquid is the carbonate-free titrant. Store protected from CO₂.
Experimental Protocol: Standardization against Potassium Hydrogen Phthalate (KHP)
-
KHP Preparation: Dry primary standard grade KHP at 110°C for 2 hours and cool in a desiccator. Accurately weigh approximately 0.5 g of dried KHP into three separate 250 mL Erlenmeyer flasks.
-
Sample Preparation: To each flask, add ~50 mL of the CO₂-free deionized water and swirl to dissolve the KHP. Add 2-3 drops of phenolphthalein indicator.
-
Titration: Carefully decant the clear barium hydroxide solution into a clean, rinsed burette. Titrate each KHP solution to the first permanent faint pink endpoint.
-
Calculation: Calculate the molarity (M) of the Ba(OH)₂ solution for each replicate using the formula: M_Ba(OH)₂ = (grams of KHP) / (0.20422 g/mmol * 2 * V_Ba(OH)₂) (Note: The '2' accounts for the 1:2 stoichiometry between Ba(OH)₂ and KHP)
-
Evaluation: The relative standard deviation (%RSD) of the three molarity determinations should be ≤ 0.2%.
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A Comparative Guide to the Efficiency of Barium Hydroxide Octahydrate in Ester Hydrolysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent for ester hydrolysis is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. While alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonplace, this guide provides an in-depth technical comparison of barium hydroxide octahydrate [Ba(OH)₂·8H₂O], a reagent with unique properties that offer distinct advantages in specific synthetic contexts. This document will objectively compare the performance of this compound with other common bases, supported by available experimental data and established chemical principles.
Introduction to Base-Catalyzed Ester Hydrolysis (Saponification)
Base-catalyzed hydrolysis of esters, commonly known as saponification, is a fundamental and widely utilized reaction in organic synthesis. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide, to yield a carboxylic acid, which is subsequently deprotonated by the base to form a carboxylate salt.[1][2][3] The final step, an acid-base reaction, renders the overall process essentially irreversible, a key advantage over acid-catalyzed hydrolysis.[2]
The choice of base can influence the reaction's rate, yield, and selectivity, as well as the practical aspects of the workup procedure. This guide will focus on the distinct characteristics of this compound in this context.
The Unique Profile of this compound
Barium hydroxide, an alkaline earth metal hydroxide, presents a compelling alternative to traditional alkali metal hydroxides in ester hydrolysis, primarily due to its solubility characteristics and the properties of its resulting carboxylate salts.
Solubility and Reaction Media
This compound is notably soluble in methanol, allowing for reactions to be conducted in non-aqueous or low-water conditions.[4] This is a significant departure from NaOH and KOH, which are typically used in aqueous or aqueous-alcoholic solvent systems.[5]
A Key Advantage: Non-Aqueous Workup
A standout feature of using barium hydroxide in methanol is the ability to perform a non-aqueous workup. This procedure, particularly valuable in parallel synthesis and for water-sensitive compounds, avoids the often cumbersome and yield-reducing aqueous extraction steps.[4]
Comparative Analysis of Hydrolysis Efficiency
While direct, side-by-side kinetic comparisons of barium hydroxide with other bases under identical conditions are not extensively documented in readily available literature, a qualitative and application-based comparison reveals distinct operational domains for each reagent.
General Hydrolysis of Mono-esters
For the straightforward hydrolysis of simple mono-esters, alkali metal hydroxides like NaOH, KOH, and LiOH are generally effective and widely used.[1][6] The choice between them is often dictated by solubility, cost, and the desired properties of the resulting carboxylate salt.[6]
Table 1: General Comparison of Bases for Ester Hydrolysis
| Base | Typical Solvents | Key Advantages | Common Applications |
| This compound | Methanol, Water-Methanol | Non-aqueous workup possible, selective for mono-hydrolysis of some diesters. | Parallel synthesis, hydrolysis of water-sensitive compounds, selective synthesis. |
| Sodium Hydroxide (NaOH) | Water, Methanol/Ethanol-Water, THF-Water | Low cost, widely available, well-established protocols. | General-purpose saponification, industrial soap production.[7] |
| Potassium Hydroxide (KOH) | Water, Methanol/Ethanol-Water | Higher solubility of potassium carboxylates. | Production of soft/liquid soaps, applications requiring higher salt solubility. |
| Lithium Hydroxide (LiOH) | THF-Water, Methanol-Water | Can offer different selectivity profiles. | Specific applications in complex molecule synthesis.[8] |
The Niche of Barium Hydroxide: Selective Mono-hydrolysis of Diesters
A significant area where barium hydroxide demonstrates superior efficiency and selectivity is in the mono-hydrolysis of symmetric diesters. The insolubility of the barium salt of the resulting mono-acid can effectively halt the reaction at the half-ester stage, preventing the formation of the diacid. This offers a strategic advantage for the synthesis of unsymmetrical di-functional molecules.
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental procedures for ester hydrolysis using this compound and sodium hydroxide.
Protocol for Ester Hydrolysis using this compound in Methanol
This procedure is adapted from a method developed for parallel synthesis, highlighting the non-aqueous workup.[4]
Reactants:
-
Ester (e.g., Ethyl Salicylate): 1.0 eq
-
This compound: 1.5 eq
-
Methanol (Anhydrous)
-
1 M HCl in Diethyl Ether
-
Magnesium Sulfate (Anhydrous)
Procedure:
-
Dissolve the ester in anhydrous methanol in a suitable reaction vessel.
-
Add this compound to the solution.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
To the residue, add 1 M HCl in diethyl ether and anhydrous magnesium sulfate.
-
Filter the mixture to remove the salts.
-
Concentrate the filtrate to yield the carboxylic acid.
Typical Protocol for Ester Hydrolysis using Sodium Hydroxide
This is a general procedure for the saponification of a simple ester.[5]
Reactants:
-
Ester (e.g., Ethyl Acetate): 1.0 eq
-
Sodium Hydroxide: 1.1 - 2.0 eq
-
Ethanol/Water (e.g., 1:1 mixture)
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
Dissolve the ester in the ethanol/water solvent system.
-
Add the sodium hydroxide solution.
-
Heat the mixture under reflux and monitor the reaction.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Discussion of Causality and Experimental Choices
The choice between barium hydroxide and other bases is fundamentally driven by the desired outcome and the substrate's properties.
-
For high-throughput synthesis or with water-sensitive substrates, the non-aqueous workup afforded by barium hydroxide in methanol is a significant advantage, streamlining the process and potentially improving yields by avoiding aqueous workup losses.[4]
-
When selective mono-hydrolysis of a symmetric diester is required, barium hydroxide is a strong candidate due to the precipitation of the intermediate barium carboxylate salt, which can prevent further hydrolysis.
-
For routine, large-scale saponifications where cost is a primary driver, NaOH and KOH remain the reagents of choice due to their low cost and well-established, robust procedures.[7]
Conclusion
This compound is a valuable and, in certain applications, superior alternative to common alkali metal hydroxides for ester hydrolysis. Its efficiency is not necessarily in faster reaction rates for simple esters but in its unique enabling of non-aqueous workups and its capacity for selective mono-hydrolysis of diesters. For researchers and drug development professionals, understanding the specific advantages of this compound allows for a more nuanced and effective approach to synthetic strategy, particularly in the realms of parallel synthesis and the construction of complex, multi-functional molecules.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Anderson, M. O., Moser, J., Sherrill, J., & Guy, R. K. (2004). A Convenient Procedure for Parallel Ester Hydrolysis. Synlett, 2004(13), 2391–2393. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. [Link]
-
Reddit. (2021). Why are my ester hydrolysis not working. [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]
-
ShaverSoaper. (2015, February 17). NaOH vs KOH: Ratios & Discounts (Superfatting). [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
ResearchGate. (2018, June 22). (PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. [Link]
-
Quora. (2017, March 21). What is the procedure to do saponification reaction in lab experiment?[Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
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The Discerning Catalyst: A Comparative Guide to Barium Hydroxide's Selectivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the vast toolkit of base catalysts for organic synthesis, selectivity remains a paramount challenge. While common alkali metal hydroxides like sodium and potassium hydroxide are workhorses for a multitude of transformations, they often fall short in reactions requiring high levels of chemo-, regio-, or stereoselectivity. This guide offers a deep dive into the nuanced performance of barium hydroxide [Ba(OH)₂], an alkaline earth metal hydroxide that presents a unique catalytic profile. We will explore its superior selectivity in key organic reactions, supported by comparative experimental data, delve into the mechanistic underpinnings of its distinct behavior, and provide detailed protocols for its practical application. This document is intended to serve as a comprehensive resource for chemists aiming to leverage the unique properties of barium hydroxide to achieve cleaner, more efficient, and highly selective chemical transformations.
Introduction: Beyond Brønsted Basicity
Barium hydroxide, a strong base, has been utilized in a range of organic reactions, including aldol and Claisen-Schmidt condensations, Wittig-Horner reactions, and Michael additions.[1] Its utility extends beyond simple proton abstraction. The key to understanding its unique catalytic performance lies in the role of the Ba²⁺ cation and the heterogeneous nature of many of its catalytic applications. Unlike its alkali metal counterparts, barium hydroxide often operates as a solid catalyst in an interfacial solid-liquid system, a characteristic that significantly influences its activity and selectivity.[1] Specially prepared "activated" barium hydroxide has demonstrated higher activity and selectivity compared to commercial grades of other common bases like potassium carbonate and potassium hydroxide in these interfacial processes.[1]
This guide will focus on a comparative analysis of barium hydroxide against commonly used bases, illustrating where its application can provide a distinct advantage in achieving desired synthetic outcomes.
The Selectivity Advantage: A Comparative Performance Analysis
The choice of base catalyst can dramatically influence the outcome of a reaction, dictating not only the rate of reaction but also the distribution of products. Barium hydroxide often exhibits superior performance in terms of yield, reaction time, and, most importantly, selectivity.
Claisen-Schmidt Condensation: Minimizing Side Reactions
The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen, is a cornerstone for the synthesis of chalcones and other α,β-unsaturated ketones.[2] While effective, strong bases like NaOH and KOH can promote side reactions. Activated barium hydroxide has been shown to be a highly effective and selective catalyst for this transformation, often leading to higher yields and cleaner reaction profiles by avoiding competing Cannizzaro reactions or undesirable aldol self-condensation.[2]
Table 1: Comparative Catalyst Performance in Claisen-Schmidt Condensation
| Catalyst | Aldehyde | Ketone | Conditions | Yield (%) | Reference |
| Ba(OH)₂ | Benzaldehyde Derivatives | Acetophenone Derivatives | Various | 88-98% | [2] |
| NaOH | Benzaldehyde | Cyclohexanone | Solvent-free, grinding, 5 min | 98% | [3] |
| KOH | Benzaldehyde | Cyclohexanone | Solvent-free, grinding, 5 min | 85% | [3] |
| NaOH | Benzaldehyde Derivatives | Acetophenone Derivatives | Various | 90-96% | [2] |
| KOH | Benzaldehyde Derivatives | Acetophenone Derivatives | Various | 88-94% | [2] |
As the data suggests, while all three bases can provide high yields, barium hydroxide consistently performs in the upper range. More significantly, studies have noted that activated Ba(OH)₂ can drive reactions to completion in shorter times (e.g., 1 hour) compared to much longer reaction times (30-50 hours) required with other alkali metal hydroxides in certain instances.
Aldol Condensation
In aldol condensations, particularly the self-condensation of ketones like acetone, activated barium hydroxide (specifically a form denoted as C-200) has been reported to be more active and selective than commercially available barium hydroxide.[4] This highlights the importance of the catalyst's physical and chemical properties, which can be tuned through specific preparation methods. The active species in these reactions is believed to be Ba(OH)₂·H₂O.[4]
Wittig-Horner and Michael Additions
Barium hydroxide also demonstrates significant advantages in other C-C bond-forming reactions.
-
Wittig-Horner Reaction: It serves as a mild and efficient base for coupling β-ketophosphonates with base-sensitive aldehydes, providing cleaner and faster reactions than methods employing LiCl and triethylamine.[5][6]
-
Michael Addition: The use of partially dehydrated Ba(OH)₂ for the addition of active methylene compounds to chalcones results in significantly better yields compared to other basic catalysts.
Mechanistic Insights: The Role of the Barium Cation
The enhanced selectivity of barium hydroxide catalysis, particularly in its solid form, is attributed to a combination of factors that go beyond simple basicity. The mechanism is often an interfacial solid-liquid process where the reactants are adsorbed onto the catalyst surface.[1][2]
Causality behind Selectivity:
-
Surface-Mediated Reaction: The reaction occurs not in a homogeneous solution but at the interface between the solid Ba(OH)₂ and the liquid phase containing the reactants. The ketone is adsorbed onto the basic sites of the catalyst, where it is deprotonated to form a carbanion.[1]
-
The Ba²⁺ Template Effect: The benzaldehyde is simultaneously adsorbed onto a barium ion on the catalyst surface. This dual adsorption brings the reacting species into close proximity and in a specific orientation.[1]
-
Charge-Transfer Complex Stabilization: In the case of aromatic substrates like acetophenone, the aromatic ring of the resulting carbanion can interact with the Ba(II) ion, forming a stabilizing charge-transfer complex.[1] This interaction stabilizes the reactive intermediate and can influence the stereochemical outcome of the reaction.
This proposed mechanism explains why different ketones (aliphatic vs. aromatic) can exhibit different reactivities when catalyzed by barium hydroxide.[2] The specific lattice structure of the activated barium hydroxide monohydrate provides optimal distances for the adsorbed species to interact, leading to enhanced reactivity.[1]
Caption: Proposed mechanism for Ba(OH)₂-catalyzed Claisen-Schmidt condensation.
Practical Application: Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates used.
Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis (Adapted from NaOH-based procedures)
This protocol describes a general procedure for the synthesis of a chalcone (e.g., dibenzylideneacetone) and can be adapted for comparative studies using Ba(OH)₂, NaOH, and KOH.
Materials:
-
Benzaldehyde
-
Acetone
-
Ethanol (95%)
-
Catalyst: Barium hydroxide octahydrate [Ba(OH)₂·8H₂O], Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)
-
Deionized water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Prepare a 10% (w/v) aqueous solution of the chosen catalyst (NaOH or KOH). For Ba(OH)₂, a saturated solution or a suspension of the solid can be used, depending on the desired reaction conditions (homogeneous vs. heterogeneous). For activated Ba(OH)₂, specific literature procedures for its preparation should be followed.
-
Reaction Setup: In a flask suitable for the reaction scale, combine benzaldehyde (2.0 eq) and acetone (1.0 eq).
-
Solvent Addition: Add 95% ethanol to dissolve the reactants, with stirring.
-
Base Addition: Cool the mixture in an ice bath and slowly add the catalyst solution/suspension while stirring. The amount of catalyst should be catalytic (e.g., 0.1-0.2 eq).
-
Reaction Monitoring: A precipitate of the chalcone product should begin to form. Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC or cessation of precipitation), cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the crystals with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Self-Validation: A successful reaction is indicated by the formation of a solid precipitate. The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR).
Caption: Experimental workflow for a Ba(OH)₂-catalyzed Claisen-Schmidt condensation.
Advantages, Limitations, and Safety
Advantages of Barium Hydroxide:
-
Enhanced Selectivity: Can provide higher yields of the desired product with fewer side reactions compared to alkali metal hydroxides.
-
Mild Reaction Conditions: Effective under mild conditions, which is beneficial for sensitive substrates.
-
Heterogeneous Nature: As a solid catalyst, it can be easily separated from the reaction mixture by filtration, simplifying purification.
Limitations:
-
Toxicity: Barium compounds are toxic and must be handled with appropriate safety precautions. All waste must be disposed of according to institutional guidelines.
-
Solubility: Barium hydroxide has limited solubility in many organic solvents, which can affect reaction rates.[7] The use of activated forms is often necessary.
-
Carbonate Formation: Barium hydroxide readily reacts with atmospheric carbon dioxide to form insoluble barium carbonate, which is catalytically inactive. It should be stored in tightly sealed containers.
Conclusion
Barium hydroxide is a valuable and often overlooked catalyst in the organic chemist's arsenal. Its unique properties, stemming from the interplay of its basicity, the Lewis acidity of the Ba²⁺ cation, and its frequent role as a heterogeneous catalyst, enable a level of selectivity that is often difficult to achieve with more common bases like NaOH or KOH. In reactions such as the Claisen-Schmidt condensation and Wittig-Horner reaction, Ba(OH)₂ can offer superior yields, cleaner reaction profiles, and milder conditions. By understanding the mechanistic principles that govern its reactivity, researchers can strategically employ barium hydroxide to tackle challenging synthetic problems and develop more efficient and selective routes to valuable molecules.
References
-
Alcañiz, J., et al. (1993). Efficient Wittig–Horner synthesis of acyclic α-enones with an asymmetric carbon at the γ-position using barium hydroxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2217-2221. [Link]
-
Fuentes, A., et al. (1988). An efficient and stereoselective Wittig–Horner synthesis of acyclic α-enones with barium hydroxide as solid catalyst. Tetrahedron Letters, 29(39), 4985-4988. [Link]
-
Alcantara, A. R., Marinas, J. M., & Sinisterra, J. V. (1986). Ba(OH)2 as the Catalyst in Organic Reactions‐Part VI Influence of Catalyst Structure and Basicity in the Alcohol Condensation of Acetone. Reaction Kinetics and Catalysis Letters, 32(2), 379-385. [Link]
-
Aguilera, A., et al. (1987). Ba(OH)2 as the catalyst in organic reactions. Part XIV. Mechanism of Claisen–Schmidt condensation in solid–liquid conditions. Canadian Journal of Chemistry, 65(6), 1165-1171. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Aldol Condensation of Diphenylacetaldehyde. BenchChem.
- Experiment 19 — Aldol Condensation. (n.d.).
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Aguilera, A., et al. (1987). Ba(OH)2 as the catalyst in organic reactions. Part XIV. Mechanism of Claisen-Schmidt condensation in solid-liquid conditions. Canadian Journal of Chemistry, 65(6), 1165-1171. [Link]
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Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
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Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. (2018). ResearchGate. [Link]
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Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-580. [Link]
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Chemistry Stack Exchange. (2024). Can Ba(OH)2 be used for carrying aldol?[Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]
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Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
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Bode, J. W., & Sohn, S. S. (2007). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 129(44), 13798–13799. [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Jha, S. C., & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. Arkivoc, 2002(7), 167-196. [Link]
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A Comparative Guide to Water Softening: Evaluating the Performance of Barium Hydroxide Against Conventional Methods
For researchers, scientists, and professionals in drug development, the quality of water is not a matter of preference but a prerequisite for reliable and reproducible results. Water hardness, a measure of dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), can significantly impact experimental outcomes, from interfering with chemical reactions to causing scaling in critical equipment. This guide provides an in-depth technical comparison of various water softening methods, with a particular focus on the performance of barium hydroxide (Ba(OH)₂) in relation to established techniques such as lime softening, ion exchange, and reverse osmosis. The insights presented herein are grounded in scientific principles and supported by experimental data to aid in the selection of the most appropriate water softening strategy for your specific application.
Understanding Water Hardness: The Need for Softening
Water hardness is broadly classified into two types:
-
Carbonate (Temporary) Hardness: This is primarily due to the presence of calcium and magnesium bicarbonates, Ca(HCO₃)₂ and Mg(HCO₃)₂. It is termed "temporary" because it can be removed by boiling.
-
Non-carbonate (Permanent) Hardness: This is caused by the sulfates and chlorides of calcium and magnesium.
The adverse effects of hard water in a laboratory setting are numerous and include the formation of insoluble precipitates with soaps and detergents, and the buildup of scale in pipes and on heating elements, which reduces efficiency and can lead to equipment failure[1]. Therefore, effective water softening is crucial for maintaining the integrity of research and production processes.
Precipitation Methods: Barium Hydroxide vs. Lime Softening
Precipitation softening operates on the principle of converting soluble hardness-causing salts into insoluble compounds that can be removed from the water. This is typically achieved by adding chemicals that induce a precipitation reaction[2].
The Barium Hydroxide Method
Barium hydroxide is a strong base that can be used to remove both carbonate and non-carbonate hardness, as well as sulfates[3][4].
Chemical Mechanism:
Barium hydroxide reacts with calcium and magnesium bicarbonates to form insoluble precipitates of calcium carbonate (CaCO₃) and magnesium hydroxide (Mg(OH)₂), along with barium carbonate (BaCO₃)[3].
-
Ca(HCO₃)₂ + Ba(OH)₂ → CaCO₃↓ + BaCO₃↓ + 2H₂O
-
Mg(HCO₃)₂ + 2Ba(OH)₂ → Mg(OH)₂↓ + 2BaCO₃↓ + 2H₂O
A key advantage of barium hydroxide is its ability to also remove non-carbonate hardness caused by sulfates. Barium ions (Ba²⁺) react with sulfate ions (SO₄²⁻) to form highly insoluble barium sulfate (BaSO₄)[3].
-
CaSO₄ + Ba(OH)₂ → BaSO₄↓ + Ca(OH)₂
-
MgSO₄ + Ba(OH)₂ → BaSO₄↓ + Mg(OH)₂↓
The calcium hydroxide produced in the reaction with calcium sulfate can then further contribute to the removal of carbonate hardness.
DOT Script for Barium Hydroxide Softening Reactions
The Lime Softening Method
Lime softening, using calcium hydroxide (Ca(OH)₂), is a widely practiced method for reducing water hardness[5].
Chemical Mechanism:
Lime is added to raise the pH, which facilitates the precipitation of calcium carbonate and magnesium hydroxide[5]. The reactions are as follows:
-
CO₂ + Ca(OH)₂ → CaCO₃↓ + H₂O (Removal of dissolved CO₂)
-
Ca(HCO₃)₂ + Ca(OH)₂ → 2CaCO₃↓ + 2H₂O (Removal of calcium carbonate hardness)
-
Mg(HCO₃)₂ + Ca(OH)₂ → CaCO₃↓ + MgCO₃ + 2H₂O
-
MgCO₃ + Ca(OH)₂ → CaCO₃↓ + Mg(OH)₂↓ (Removal of magnesium carbonate hardness)
To remove non-carbonate hardness, soda ash (Na₂CO₃) is typically used in conjunction with lime.
-
CaSO₄ + Na₂CO₃ → CaCO₃↓ + Na₂SO₄
-
MgSO₄ + Ca(OH)₂ + Na₂CO₃ → Mg(OH)₂↓ + CaCO₃↓ + Na₂SO₄
DOT Script for Lime-Soda Ash Softening Reactions
Performance Comparison:
| Performance Metric | Precipitation (Barium Hydroxide/Lime) | Ion Exchange |
| Hardness Removal | Can reduce hardness to around 30-40 mg/L as CaCO₃. | Can achieve near-complete removal of hardness (0 mg/L). |
| Non-carbonate Hardness | Barium hydroxide is effective. Lime requires soda ash. | Effective for both carbonate and non-carbonate hardness.[6] |
| Total Dissolved Solids (TDS) | Reduces TDS by removing dissolved minerals. | Does not significantly change TDS; exchanges Ca²⁺/Mg²⁺ for Na⁺.[6] |
| Operational Complexity | Requires chemical dosing, mixing, flocculation, and sedimentation steps. | Relatively simple, automated regeneration cycles. |
| Waste Stream | Produces a significant volume of sludge that requires disposal. | Produces a liquid brine waste that can be an environmental concern.[7] |
| Cost | Chemical costs can be significant, especially for barium hydroxide. | Initial resin cost and ongoing salt costs for regeneration. |
Experimental Insight: Ion exchange is highly efficient at removing hardness, often achieving a final hardness close to zero. This makes it a preferred method where very low residual hardness is required. However, the increase in sodium content in the treated water may be a concern for certain applications.
Reverse Osmosis: A Membrane-Based Approach
Reverse osmosis (RO) is a pressure-driven membrane separation process that can remove a wide range of dissolved solids, including hardness-causing ions.[8]
Mechanism:
Water is forced through a semi-permeable membrane that allows water molecules to pass through but rejects dissolved salts and other impurities. The result is a purified water stream (permeate) and a concentrated waste stream (concentrate or reject).[8]
DOT Script for Reverse Osmosis
Performance Comparison:
| Performance Metric | Precipitation (Barium Hydroxide/Lime) | Reverse Osmosis |
| Hardness Removal | Reduces hardness to 30-40 mg/L as CaCO₃. | High rejection rates for Ca²⁺ and Mg²⁺, typically 93-98%.[9][10] |
| TDS Removal | Reduces TDS. | Significantly reduces TDS, producing high-purity water.[10] |
| Operational Complexity | Chemical handling and process control. | Requires pre-treatment to prevent membrane fouling and scaling. |
| Waste Stream | Sludge. | Concentrated brine. |
| Energy Consumption | Lower energy input. | High energy consumption due to the high pressure required. |
| Cost | Primarily chemical costs. | High capital and energy costs. |
Experimental Insight: Reverse osmosis membranes exhibit high rejection rates for divalent ions like calcium and magnesium, often exceeding 95%.[9][10] This makes RO a very effective method for producing highly purified, soft water. However, hard water can cause scaling on the membrane surface, reducing its efficiency and lifespan. Therefore, pre-treatment with a conventional softening method is often recommended for hard feedwaters.[11]
Experimental Protocols for Performance Evaluation
To objectively compare the performance of these water softening methods, a standardized experimental approach is necessary. The following protocols provide a framework for such an evaluation.
Jar Testing for Precipitation Methods
Jar testing is a laboratory procedure that simulates the coagulation, flocculation, and sedimentation processes in a water treatment plant, allowing for the determination of optimal chemical dosages.
Protocol:
-
Sample Preparation: Collect a representative sample of the hard water to be treated.
-
Jar Setup: Set up a series of beakers (jars) with identical volumes of the water sample.
-
Chemical Dosing: Add varying dosages of the softening chemical (e.g., barium hydroxide or lime) to each jar.
-
Rapid Mix: Stir the samples at a high speed for a short period (e.g., 1 minute) to ensure complete mixing of the chemical.
-
Slow Mix (Flocculation): Reduce the stirring speed to allow for the formation of flocs (precipitates).
-
Sedimentation: Stop stirring and allow the flocs to settle.
-
Analysis: After a set settling time, collect supernatant samples from each jar and analyze for residual hardness, alkalinity, pH, and turbidity.
Determination of Water Hardness
The total hardness of water samples can be determined by titration with ethylenediaminetetraacetic acid (EDTA).
Protocol:
-
Sample Preparation: Take a known volume of the water sample.
-
Buffering: Add a buffer solution to adjust the pH to approximately 10.
-
Indicator: Add a few drops of an appropriate indicator, such as Eriochrome Black T.
-
Titration: Titrate the sample with a standardized EDTA solution until the color changes from wine-red to blue.
-
Calculation: The total hardness is calculated based on the volume of EDTA used.
Conclusion: Selecting the Optimal Softening Strategy
The choice of a water softening method is a critical decision that depends on several factors, including the initial water quality, the desired final water quality, operational costs, and environmental considerations.
-
Barium hydroxide offers a unique advantage in its ability to simultaneously remove carbonate and non-carbonate hardness, as well as sulfates. However, its toxicity and higher cost are significant drawbacks.
-
Lime softening is a cost-effective method for removing carbonate hardness, but it is less effective for non-carbonate hardness and produces a large volume of sludge.
-
Ion exchange is highly efficient at removing both types of hardness but increases the sodium content of the water and produces a brine waste stream.
-
Reverse osmosis provides the highest purity water but is energy-intensive and requires pre-treatment for hard water to prevent membrane scaling.
For research and drug development applications where high-purity water is paramount, a multi-stage approach, such as ion exchange or lime softening followed by reverse osmosis, is often the most effective solution. The choice between barium hydroxide and lime softening will depend on the specific need for sulfate removal and a careful assessment of the associated costs and safety protocols.
References
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HyperLogic. (n.d.). Reverse Osmosis (RO) Rejection Table. Retrieved from [Link]
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ResearchGate. (n.d.). Rejection of calcium and magnesium. Retrieved from [Link]
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Pacific Water Technology. (n.d.). RO Rejection Rates. Retrieved from [Link]
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Pure Water Products, LLC. (n.d.). Reverse Osmosis Rejection Percentages. Retrieved from [Link]
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Virginia Water Resources Research Center. (n.d.). Ion exchange water treatment. Retrieved from [Link]
-
Big Brand Water Filter. (n.d.). FILMTEC Reverse Osmosis Membranes Understanding RO Element Salt Rejection Specifications. Retrieved from [Link]
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Reports and Data. (n.d.). Barium Hydroxide for Water Treatment Market. Retrieved from [Link]
- ACS ES&T Engineering. (2022).
- Krishi Sanskriti. (n.d.).
- IWA Publishing. (2020).
- Adlem, C. J. L., Maree, J. P., & du Plessis, P. (1991). Treatment of Sulphate-rich Mining Effluents with the Barium Hydroxide Process and Recovery of Valuable By-products.
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ResearchGate. (n.d.). Evaluation and comparison of centralized drinking water softening technologies: Effects on water quality indicators. Retrieved from [Link]
- Robert B. Hill Co. (2024). Hardness Reduction and Removal through Ion Exchange.
- Tang, C., Rygaard, M., Rosshaug, P. S., Kristensen, J. B., & Albrechtsen, H. J. (2021). Evaluation and comparison of centralized drinking water softening technologies: Effects on water quality indicators.
- African Journals Online (AJOL). (n.d.). A comparative life cycle assessment of process water treatment technologies at the Secunda industrial complex, South Africa.
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Virginia Water Resources Research Center. (n.d.). Lesson 18: Softening. Retrieved from [Link]
- MSU College of Engineering. (2016). Ion Removal.
- Bologo, V., Maree, J. P., & Carlsson, F. (2012). Application of magnesium hydroxide and barium hydroxide for the removal of metals and sulphate from mine water.
- Maree, J. P., Hlabela, P., Nengovhela, C., & Brouckaert, C. J. (2004). Acid mine water neutralisation with ammonium hydroxide and desalination with barium hydroxide.
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IMARC Group. (n.d.). Barium Hydroxide Production Plant Report: Setup & Cost. Retrieved from [Link]
- Bologo, V., Maree, J. P., & Carlsson, F. (2012). Application of magnesium hydroxide and barium hydroxide for the removal of metals and sulphate from mine water.
- Reports and Data. (n.d.). Barium Hydroxide for Water Treatment Market Overview: Growth and Insights.
- MDPI. (2022). Comparative Life Cycle Assessment Study on Carbon Footprint of Water Treatment Plants: Case Study of Indonesia and Taiwan.
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- IRIS Unimore. (n.d.). Consolidation of weak lime mortars by means of saturated solution of calcium hydroxide or barium hydroxide.
- National Drinking Water Clearinghouse. (n.d.). Lime-Soda Ash Softening.
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ResearchGate. (n.d.). Comparative study of lime softening, soda ash process, and electrocoagulation for the removal of hardness from groundwater. Retrieved from [Link]
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- MSU College of Engineering. (2007).
- The MBR Site. (n.d.).
- US EPA. (n.d.).
- National Drinking Water Clearinghouse. (n.d.). Lime Softening.
- MEND. (1999). The Effect of Process Parameters and Aging on Lime Sludge Density and Stability.
- US EPA. (n.d.).
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A Researcher's Guide to Barium Hydroxide Octahydrate: A Comparative Analysis of Grade Purity and Impurity Profiling
For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical determinant of experimental success and product quality. Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), a strong base with diverse applications, is no exception. Its efficacy in roles ranging from a catalyst in organic synthesis to a titrant in analytical chemistry is intrinsically linked to its purity.[1][2][3] This guide provides an in-depth comparative analysis of the various grades of this compound, with a focus on their impurity profiles and the analytical methodologies required for their verification. The insights provided herein are grounded in established analytical principles to ensure scientific integrity and empower you to make informed decisions for your specific applications.
The Significance of Purity in this compound Applications
This compound is utilized in a wide array of applications where the presence of impurities can have significant consequences:
-
Analytical Chemistry: In the titration of weak acids, the presence of carbonate impurities can lead to inaccurate endpoint determinations.[3]
-
Pharmaceutical Manufacturing: In drug formulation and synthesis, metallic and other elemental impurities can affect the stability, efficacy, and safety of the final product.[4][5]
-
Catalysis: The performance of barium hydroxide as a catalyst, for instance in the synthesis of phenolic resins, can be influenced by the presence of certain metallic impurities that may poison the catalytic activity.[6][7]
-
Specialty Chemical Synthesis: When used as a precursor for other barium compounds or in organic synthesis, impurities can lead to side reactions and lower yields of the desired product.[1][8]
Understanding the typical impurity profiles of different grades of this compound is therefore paramount for selecting the appropriate quality for a given application.
Comparative Analysis of this compound Grades
This compound is commercially available in several grades, each with a distinct purity profile tailored to specific applications. The most common grades include Technical, Laboratory Reagent (LR), and ACS (American Chemical Society) Reagent Grade. While a specific "Pharmaceutical Grade" monograph for pure this compound is not prominent in the USP or EP, high-purity grades meeting stringent impurity limits are used in pharmaceutical applications.[8][9]
Below is a comparative table summarizing the typical impurity specifications for these grades. The data is compiled from various supplier specifications and certificates of analysis.
| Impurity | Technical Grade (Typical) | Laboratory Reagent (LR) / Extra Pure (Typical) | ACS Reagent Grade (Maximum Allowable) |
| Assay (as Ba(OH)₂·8H₂O) | 90-97% | ≥97% | ≥98.0% |
| Carbonate (as BaCO₃) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| Chloride (Cl) | Not Specified | ≤ 0.005% | ≤ 0.001% |
| Sulfide (S) | Not Specified | Not Specified | Passes Test (~0.001%) |
| Insoluble in Dilute HCl | Not Specified | ≤ 0.02% | ≤ 0.01% |
| Iron (Fe) | Not Specified | ≤ 0.005% | ≤ 0.001% |
| Heavy Metals (as Pb) | Not Specified | ≤ 0.0005% | ≤ 5 ppm |
| Strontium (Sr) | Not Specified | ≤ 1.0% | ≤ 0.8% |
| Calcium (Ca) | Not Specified | Not Specified | ≤ 0.05% |
| Potassium (K) | Not Specified | Not Specified | ≤ 0.01% |
| Sodium (Na) | Not Specified | Not Specified | ≤ 0.01% |
Experimental Protocols for Impurity Analysis
To ensure the quality of this compound, a suite of analytical techniques is employed. The following section details the step-by-step methodologies for the determination of key impurities.
Assay and Carbonate Content by Titrimetry
This method determines the overall purity of this compound and its carbonate content through a double titration procedure.
Principle: The total alkalinity (hydroxide and carbonate) is first determined by titration with a standard acid. Subsequently, the carbonate is precipitated, and the remaining hydroxide is titrated, allowing for the calculation of both components.
Experimental Workflow:
Caption: Workflow for Assay and Carbonate Determination by Titrimetry.
Step-by-Step Protocol:
-
Preparation of 0.5 M HCl Standard Solution: Prepare and standardize a 0.5 M solution of hydrochloric acid against a primary standard such as tris(hydroxymethyl)aminomethane (THAM).
-
Sample Preparation: Accurately weigh approximately 5 g of this compound and dissolve it in 200 mL of freshly boiled and cooled deionized water (CO₂-free).
-
Total Alkalinity Titration:
-
To a 50 mL aliquot of the sample solution, add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.5 M HCl until the pink color disappears. Record the volume of HCl used (V₁).
-
-
Hydroxide Titration:
-
To a separate 50 mL aliquot of the sample solution, add 10 mL of a 10% w/v barium chloride solution to precipitate the carbonate.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.5 M HCl until the pink color disappears. Record the volume of HCl used (V₂).
-
-
Calculations:
-
% Carbonate (as BaCO₃): % BaCO₃ = [(V₁ - V₂) × Molarity of HCl × 197.34] / (Weight of sample in aliquot × 1000) × 100
-
% this compound: % Ba(OH)₂·8H₂O = [V₂ × Molarity of HCl × 315.46] / (Weight of sample in aliquot × 1000) × 100
-
Trace Metal Impurities by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for the determination of trace and ultra-trace elemental impurities.
Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio and quantified.
Experimental Workflow:
Caption: Workflow for Trace Metal Analysis by ICP-MS.
Step-by-Step Protocol:
-
Reagent Preparation: Use high-purity water (18.2 MΩ·cm) and trace metal grade nitric acid for all preparations.
-
Standard Preparation: Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the sample solution (i.e., dilute nitric acid).
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a pre-cleaned polypropylene tube.
-
Add 10 mL of high-purity water to dissolve the sample.
-
Carefully add 1 mL of trace metal grade nitric acid to neutralize the solution and stabilize the elements.
-
Dilute to a final volume of 50 mL with high-purity water. The final acid concentration should be around 2%.
-
-
Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flows, lens voltages) for sensitivity and stability.
-
Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.
-
Use an internal standard to correct for matrix effects and instrument drift.
-
-
Data Analysis:
-
Construct calibration curves for each element.
-
Determine the concentration of each impurity in the sample solution from its corresponding calibration curve.
-
Calculate the concentration of the impurity in the original solid sample, taking into account the sample weight and dilution factor.
-
Anionic Impurities (Chloride and Sulfate) by Ion Chromatography (IC)
Ion chromatography is the preferred method for the determination of anionic impurities like chloride and sulfate.
Principle: The sample solution is injected into a stream of eluent and passed through an ion-exchange column. The anions are separated based on their affinity for the stationary phase. A conductivity detector is typically used for quantification after chemical suppression of the eluent's conductivity.
Experimental Workflow:
Caption: Workflow for Anionic Impurity Analysis by Ion Chromatography.
Step-by-Step Protocol:
-
Eluent Preparation: Prepare a suitable eluent, such as a sodium carbonate/sodium bicarbonate solution, using high-purity water. Degas the eluent before use.
-
Standard Preparation: Prepare a series of calibration standards for chloride and sulfate from certified stock solutions.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound sample.
-
Dissolve in 100 mL of high-purity water.
-
Filter the solution through a 0.45 µm ion chromatography certified syringe filter before injection.
-
-
Instrumental Analysis:
-
Equilibrate the ion chromatography system with the eluent until a stable baseline is achieved.
-
Inject the blank, calibration standards, and sample solutions.
-
The separated anions are detected by a suppressed conductivity detector.
-
-
Data Analysis:
-
Identify the chloride and sulfate peaks in the chromatogram based on their retention times.
-
Construct calibration curves by plotting peak area versus concentration for the standards.
-
Determine the concentration of chloride and sulfate in the sample solution from the calibration curves.
-
Calculate the concentration of the impurities in the original solid sample.
-
Conclusion
The choice of this compound grade should be a deliberate decision based on a thorough understanding of the purity requirements of the intended application. While ACS Reagent Grade offers the highest level of purity for demanding analytical and research applications, Technical Grade may be suitable for less sensitive industrial processes. This guide provides the foundational knowledge and analytical protocols to empower researchers and professionals to verify the purity of their this compound, ensuring the reliability and reproducibility of their work. By implementing these rigorous analytical practices, the scientific community can continue to build upon a foundation of quality and precision.
References
-
Suneco Chemical. (n.d.). This compound Manufacturer & Supplier in China. Retrieved from [Link]
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-
Scribd. (n.d.). S-74 IC Application Note No.: 1000 MV Chloride Sulfate. Retrieved from [Link]
-
Scribd. (n.d.). S-243 IC Application Note No. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Barium hydroxide, octahydrate, 98%, COA, Certificate of Analysis, 12230-71-6, B 1315. Retrieved from [Link]
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-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Loba Chemie. (2022). This compound Extra Pure. Retrieved from [Link]
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-
Silver Fern Chemical, Inc. (n.d.). This compound Supplier. Retrieved from [Link]
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-
Kremer Pigmente. (n.d.). 64080 this compound. Retrieved from [Link]
- SpringerLink. (1980). The barium carbonate procedure for the preparation of glass capillary columns.
- ResearchGate. (2020). ICP-MS method development and validation for determination of trace elemental impurities in caustic potash.
-
PubChem. (n.d.). Barium hydroxide, octahydrate. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Analysis of elemental impurities in pharmaceutical products in accordance with USP General Chapters <232> and <233>.
- Nest Group. (n.d.).
- Shimadzu. (n.d.). Determination of 23 Nutritional, Essential and Toxic Elements in Urine by ICP-MS Using Alkaline Dilution.
- US Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures.
-
Shalom Education. (n.d.). Testing for Carbonate Ions. Retrieved from [Link]
- Agilent Technologies. (2020).
- ResearchGate. (n.d.).
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BGC. (n.d.). Ion chromatography with pulsed amperometric detection (IC-PAD). Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Barium Hydroxide in Analytical Chemistry
In the landscape of analytical chemistry, the selection of reagents is a critical determinant of experimental accuracy and reliability. Barium hydroxide, a strong base, has long been a staple in titrimetric analysis, particularly for the assay of weak acids.[1][2][3] This guide offers an in-depth comparison of barium hydroxide with its common alternatives, providing the necessary experimental frameworks for cross-validation. Tailored for researchers, scientists, and drug development professionals, this document aims to provide the expertise necessary to make informed decisions in reagent selection and method validation.
The Rationale for Barium Hydroxide in Titrimetry
Barium hydroxide's primary advantage in the titration of weak acids, especially organic acids, lies in its inherent ability to produce a carbonate-free standard solution.[1][2][3] Atmospheric carbon dioxide readily dissolves in alkaline solutions, forming carbonate ions which can interfere with the titration of weak acids, leading to inaccurate endpoint determinations.[4][5] With sodium hydroxide (NaOH) and potassium hydroxide (KOH), this carbonate remains soluble and introduces a buffering effect that can obscure the true equivalence point.
In contrast, any carbonate ions present in a barium hydroxide solution precipitate as insoluble barium carbonate (BaCO₃).[1][2][3] This self-purifying characteristic ensures a titrant that is essentially free of carbonate, allowing for sharper and more accurate endpoints, especially when using indicators like phenolphthalein.[1][2]
However, the utility of barium hydroxide is not without its challenges. Its limited solubility in water and the potential for the barium carbonate precipitate to interfere with automated systems are practical considerations. Furthermore, the toxicity of barium compounds necessitates careful handling and disposal.[6]
Comparative Analysis of Strong Base Titrants
The choice of a strong base for titration hinges on several factors, including the nature of the analyte, the required precision, and practical laboratory considerations. A direct comparison between barium hydroxide and its most common alternatives, sodium hydroxide and potassium hydroxide, is presented below.
| Feature | Barium Hydroxide (Ba(OH)₂) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Carbonate Interference | Low (precipitates as BaCO₃)[1][2][3] | High (soluble Na₂CO₃)[1][2][3] | High (soluble K₂CO₃)[1][2][3] |
| Suitability for Weak Acid Titration | Excellent[1][2][6] | Good (with precautions) | Good (with precautions) |
| Solubility in Water | Low to moderate | High | High |
| Hygroscopic Nature | Low | High[7][8] | Very High |
| Toxicity | High[6] | Moderate | Moderate |
| Ease of Preparation | More complex (requires filtration/decanting) | Simple | Simple |
| Cost | Moderate | Low | Low |
Experimental Design for Cross-Validation
Cross-validation is a critical process in analytical chemistry to ensure that different methods or reagents produce comparable and reliable results.[9] This section outlines a comprehensive workflow for the cross-validation of results obtained using barium hydroxide and sodium hydroxide for the titration of a weak acid.
Experimental Workflow
Caption: Workflow for the cross-validation of Ba(OH)₂ and NaOH titration methods.
Detailed Experimental Protocols
-
Preparation: In a 1 L flask, dissolve approximately 31.5 g of Ba(OH)₂·8H₂O in freshly boiled and cooled deionized water. Stopper the flask and let it stand for 24 hours to allow for the precipitation of any barium carbonate.
-
Decantation: Carefully decant the clear supernatant solution into a storage bottle, avoiding the transfer of any precipitate.
-
Standardization:
-
Accurately weigh approximately 0.5 g of previously dried (120°C for 2 hours) primary standard potassium hydrogen phthalate (KHP) into a 250 mL Erlenmeyer flask.[10]
-
Dissolve the KHP in approximately 75 mL of CO₂-free deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared barium hydroxide solution to the first permanent pink endpoint.
-
Repeat the standardization in triplicate.
-
-
Calculation of Molarity:
-
Molarity of Ba(OH)₂ = (mass of KHP in g) / (0.20423 g/mmol * V of Ba(OH)₂ in mL)
-
-
Preparation: Dissolve approximately 4.2 g of sodium hydroxide in 1 L of CO₂-free deionized water. Store in a tightly sealed polyethylene bottle to minimize CO₂ absorption.
-
Standardization:
-
Calculation of Molarity:
-
Molarity of NaOH = (mass of KHP in g) / (0.20423 g/mmol * V of NaOH in mL)
-
-
Sample Preparation: Prepare a solution of a weak acid (e.g., acetic acid) of unknown concentration.
-
Titration with Ba(OH)₂: Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into a 250 mL Erlenmeyer flask. Add 2-3 drops of phenolphthalein and titrate with the standardized barium hydroxide solution. Repeat in triplicate.
-
Titration with NaOH: Pipette the same known volume of the weak acid solution into a 250 mL Erlenmeyer flask. Add 2-3 drops of phenolphthalein and titrate with the standardized sodium hydroxide solution. Repeat in triplicate.
-
Data Analysis: Calculate the concentration of the weak acid from both sets of titrations. Perform a statistical analysis (e.g., t-test) to determine if there is a significant difference between the results obtained with the two titrants.
Interpreting and Acting on Cross-Validation Data
The goal of this cross-validation is to demonstrate the interchangeability of the two titrants for a specific application. The results should be statistically indistinguishable within an acceptable margin of error.
Logical Framework for Method Selection and Validation
Caption: Decision-making process for titrant selection and cross-validation.
If a statistically significant difference is observed, it is crucial to investigate the source of the discrepancy. This could be due to improper preparation or standardization of one of the titrants, or it may indicate that for the specific weak acid being analyzed, the presence of carbonate in the sodium hydroxide titrant has a more pronounced effect than anticipated.
Conclusion
Barium hydroxide offers a distinct advantage in analytical chemistry for applications requiring a carbonate-free strong base titrant. Its use can lead to more accurate and precise results in the titration of weak acids. However, its practical limitations and toxicity necessitate a careful consideration of its appropriateness for a given analysis. By employing a rigorous cross-validation protocol against a more common titrant like sodium hydroxide, laboratories can ensure the robustness and reliability of their analytical methods, ultimately leading to higher quality data in research and development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Barium Hydroxide Octahydrate
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. Barium hydroxide octahydrate, a strong base utilized in various synthetic and analytical procedures, demands meticulous handling not only during its use but, critically, through its entire lifecycle to disposal.[1] Its classification as acutely toxic and corrosive underscores the necessity for a disposal protocol grounded in chemical principles to mitigate risks to personnel and the environment.[2][3][4]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring a deep understanding that fosters a culture of safety and scientific integrity within the laboratory.
Part 1: Hazard Assessment and Immediate Safety
Before any disposal procedure begins, a thorough understanding of the hazards is paramount. Barium hydroxide is harmful if swallowed or inhaled and causes severe, irreversible damage to skin and eyes.[2][4] The primary danger stems from its corrosive nature as a strong base and the systemic toxicity of soluble barium ions.
Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct use of PPE. The goal is to create a complete barrier against any potential contact.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[5] A face shield alone does not provide adequate protection.[6]
-
Skin Protection: A chemically resistant lab coat must be worn and fully buttoned.[7] Wear chemically impervious gloves, such as nitrile or butyl rubber, ensuring they are inspected for integrity before each use.[7][8]
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][9]
Hazard Summary Table
The following table summarizes the critical quantitative and qualitative hazard data for this compound.
| Hazard Parameter | Value / Classification | Source(s) |
| GHS Classification | Acute Toxicity 4 (Oral, Inhalation); Skin Corrosion 1A/1B; Serious Eye Damage 1 | [2][10] |
| Signal Word | Danger | [10][11] |
| pH of Solution | ~12.5 | [10] |
| Incompatibilities | Acids, Metals (e.g., Aluminum), Carbon Dioxide | [10][12] |
| EPA Hazardous Waste Code | D002 (Corrosivity), D005 (Barium) | [9][13] |
| EPA Toxicity Limit | 100.0 mg/L (for Barium) | [13] |
Part 2: The Core Disposal Protocol: A Two-Stage Approach
The primary objective of this protocol is to convert the hazardous, soluble barium hydroxide into a non-hazardous, insoluble salt that can be safely filtered and disposed of, leaving an environmentally benign aqueous solution. This is a crucial distinction; simply neutralizing the base with an acid like hydrochloric acid (HCl) would still leave toxic, soluble barium ions (as BaCl₂) in the solution.[14] Therefore, we employ a precipitation reaction, which is the cornerstone of this validated protocol.
Experimental Workflow Overview
The following diagram outlines the decision-making process and workflow for the disposal of barium hydroxide waste.
Caption: Workflow for Barium Hydroxide Disposal.
Step-by-Step Methodology
This procedure must be performed in a chemical fume hood while wearing all prescribed PPE.
-
Preparation and Dilution:
-
Place the beaker containing the aqueous barium hydroxide solution in a larger secondary container or an ice bath to manage heat generation during neutralization.
-
If the solution is concentrated, slowly add distilled water to dilute it, ideally to a concentration below 5%.[14] This mitigates the exothermic nature of the subsequent neutralization reaction.
-
-
Precipitation of Barium Sulfate (BaSO₄):
-
Causality: The goal is to react the soluble barium hydroxide with sulfuric acid (H₂SO₄). This double displacement reaction forms water and barium sulfate (BaSO₄), a salt that is exceptionally insoluble in water. This insolubility effectively removes the toxic barium ion from the solution.
-
Procedure: While stirring the diluted barium hydroxide solution continuously, slowly add a dilute (e.g., 1M or 3M) solution of sulfuric acid dropwise.[15] A dense white precipitate of barium sulfate will immediately form.
-
Continue adding sulfuric acid until no more precipitate is observed. To confirm complete precipitation, allow the solid to settle, then add one more drop of sulfuric acid to the clear liquid above it. If no further cloudiness appears, the reaction is complete.
-
-
Filtration:
-
Set up a vacuum filtration apparatus with a Büchner funnel and an appropriate filter paper.
-
Carefully pour the mixture through the filter to separate the solid barium sulfate from the liquid filtrate.
-
Wash the collected barium sulfate precipitate with a small amount of distilled water to remove any remaining soluble impurities.
-
Allow the precipitate to dry. This solid is now barium sulfate, which is considered non-hazardous and can typically be disposed of in regular solid waste, pending institutional verification.[15]
-
-
Neutralization of the Filtrate:
-
The remaining liquid (filtrate) will be slightly acidic.
-
Test the pH of the filtrate using a pH meter or pH strips.
-
Slowly add a dilute base, such as sodium hydroxide (NaOH) or sodium carbonate (soda ash), while stirring until the pH is within a neutral range of 6.0 to 8.0.[14]
-
Validation: This final pH check is a critical self-validating step, ensuring the liquid waste is no longer corrosive and is safe for drain disposal.
-
-
Final Disposal:
-
The neutralized filtrate can now be safely poured down the sanitary sewer, followed by a copious amount of running water (at least 20 parts water to 1 part filtrate).[6][14]
-
The dried barium sulfate precipitate should be packaged and disposed of according to your institution's policy for non-hazardous solid waste.
-
Part 3: Managing Solid Waste and Spills
Disposal of Solid this compound
Unused or expired solid this compound, or grossly contaminated materials, should not be treated in the lab.
-
Procedure: Carefully package the solid waste in a sealed, clearly labeled, and compatible container (e.g., a polyethylene container).[7] The label must read "Hazardous Waste: Barium Hydroxide."[16]
-
Store the container in a designated, secure, and cool secondary containment area away from incompatible materials.[7]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[17]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: If the spill is liquid, contain it with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Cleanup (Solid Spill): Carefully sweep up the solid material, avoiding any action that could generate dust.[9][18] Use spark-resistant tools if necessary.[7]
-
Package for Disposal: Place all contaminated absorbent material and swept-up solid into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with water.
-
Contact EHS: Report the spill to your institution's EHS department for guidance and to arrange for waste pickup.
By adhering to this comprehensive protocol, you are not only complying with safety regulations but are actively participating in a culture of scientific responsibility. Understanding the chemical principles behind each step empowers you to handle this compound with the expertise and confidence required in a modern research environment.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
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Cater Chemicals Corporation. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
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Columbus Chemical Industries. (2020, April 14). Barium Hydroxide, Octahydrate, Reagent - Safety Data Sheet. Retrieved from [Link]
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Loba Chemie Pvt. Ltd. (2021, August 13). This compound EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound 98.5% (Extra Pure). Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024, October 21). This compound - Safety Data Sheet. Retrieved from [Link]
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Breckland Scientific Supplies Ltd. (2023, January 12). Barium Hydroxide 8-Water - SAFETY DATA SHEET. Retrieved from [Link]
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Mastering the Safe Handling of Barium Hydroxide Octahydrate: A Guide for Laboratory Professionals
In the landscape of chemical research and pharmaceutical development, the precise and safe handling of reagents is paramount. Barium hydroxide octahydrate, a versatile yet hazardous inorganic compound, demands a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of safety and scientific excellence.
Understanding the Inherent Risks of this compound
This compound is classified as a hazardous substance with multiple risk factors.[1][2] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2][3][4][5] The primary dangers stem from its corrosive nature and toxicity.[2][4][6]
-
Corrosivity: With a pH of 12.5 for a saturated solution, it is strongly alkaline and can cause severe chemical burns upon contact with skin and eyes.[7] This corrosive action can lead to irreversible tissue damage.[6][8]
-
Toxicity: Acute oral and inhalation toxicity are significant concerns.[7] Ingestion can lead to gastrointestinal tract burns, and inhalation of dust can cause severe irritation and chemical burns to the respiratory tract.[4][9][10] Systemic effects can include impacts on the heart, nerves, kidneys, and other organs.[2]
A thorough understanding of these hazards is the foundation for implementing effective safety protocols. It is not merely about wearing protective gear but about creating a multi-layered defense against potential exposure.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the required PPE, with explanations rooted in the chemical's hazardous properties.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][11] | Standard safety glasses are insufficient. The corrosive nature of Barium hydroxide dust and solutions necessitates the full splash protection offered by goggles. A face shield provides an additional layer of protection for the entire face from splashes when handling larger quantities or preparing solutions.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and appropriate protective clothing.[1][4][12] | Nitrile gloves have shown good resistance to Barium hydroxide.[1] Always inspect gloves for any signs of degradation or perforation before use. A lab coat should be worn to protect street clothing and skin. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher, as dictated by the scale of work and ventilation.[4][11] | This compound is a solid that can form dust.[11] Inhalation of this dust is harmful.[2][4] Therefore, respiratory protection is essential, especially when weighing or transferring the solid. Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize dust generation.[4][6] |
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator
-
Goggles/Face Shield
-
Gloves
Doffing Sequence:
-
Gloves (using a technique that avoids touching the outside of the glove with bare hands)
-
Face Shield/Goggles
-
Lab Coat
-
Respirator
This sequence is designed to remove the most contaminated items first, minimizing the risk of transferring the chemical to your skin or clothing.
Operational Plan: From Receipt to Use
A structured operational plan ensures that safety is integrated into every step of the workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area.[1][11]
-
Keep the container tightly closed to prevent absorption of carbon dioxide from the air, which can lead to the formation of barium carbonate.
-
Store it in a dedicated corrosives cabinet, away from incompatible materials such as acids and metals like aluminum.[6][7]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Preparation of Solutions
-
Engineering Controls: Always handle solid this compound in a chemical fume hood to control dust.[4][6]
-
Weighing: Use a disposable weighing boat or line the balance with weighing paper to prevent contamination.
-
Dissolving: When preparing solutions, slowly add the this compound to water, not the other way around, to control any potential exothermic reaction.[6] Stir continuously to aid dissolution.
-
Labeling: All solutions must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
The following diagram illustrates the decision-making process for selecting the appropriate engineering controls and PPE based on the task's risk level.
Caption: Decision workflow for selecting appropriate PPE and engineering controls.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.[4][7] An eyewash station must be readily accessible in any area where this chemical is handled.[6][11][13]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][11] Seek immediate medical attention.[4][11] A safety shower should be available.[6][11][13]
-
Inhalation: Move the individual to fresh air.[4][7] If breathing is difficult, provide oxygen.[4] Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[7][14] Seek immediate medical attention.[4][7]
Spill Response
-
Small Spills (Solid):
-
Small Spills (Liquid):
-
Large Spills:
-
Evacuate the area immediately and notify the appropriate emergency response team.
-
Only trained personnel with the proper equipment should attempt to clean up a large spill.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is a critical final step.
-
Waste Chemical: All waste containing Barium hydroxide must be treated as hazardous waste.[15]
-
Disposal Containers: Use clearly labeled, sealed containers for waste collection.
-
Disposal Procedure: Dispose of the waste through a licensed hazardous-waste disposal contractor.[3] Do not dispose of it down the drain or in the regular trash.[16]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned containers can then be disposed of as non-hazardous waste, or as directed by local regulations.[3]
By adhering to these detailed protocols, researchers and laboratory professionals can confidently and safely work with this compound, ensuring a secure environment that fosters innovation and discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
